molecular formula C20H23BrN2O4 B124706 Dexbrompheniramine maleate CAS No. 2391-03-9

Dexbrompheniramine maleate

Katalognummer: B124706
CAS-Nummer: 2391-03-9
Molekulargewicht: 435.3 g/mol
InChI-Schlüssel: SRGKFVAASLQVBO-DASCVMRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dexbrompheniramine maleate is the pharmacologically active dextrorotatory isomer of brompheniramine, functioning as a first-generation alkylamine antihistamine . It is used in research to treat allergic conditions such as hay fever and urticaria, where it mitigates the effects of histamine by reducing symptoms like sneezing, itching, watery eyes, and runny nose . Its core research value lies in its application as a model compound with anticholinergic properties for studying allergic response pathways and the mechanisms of H1-receptor antagonists . The compound has an elimination half-life of approximately 25 hours . Chemically, it is provided as the maleate salt with the CAS registry number 2391-03-9 and a molecular formula of C20H23BrN2O4 . Researchers should note that this product is FOR RESEARCH USE ONLY (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGKFVAASLQVBO-DASCVMRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047818
Record name Dexbrompheniramine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2391-03-9
Record name (+)-Brompheniramine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2391-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexbrompheniramine maleate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexbrompheniramine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXBROMPHENIRAMINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPA9UT29BS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Dexbrompheniramine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Dexbrompheniramine maleate is a first-generation antihistamine of the alkylamine class, utilized for the symptomatic relief of allergic conditions.[1][2] As the pharmacologically active dextrorotatory (S)-(+)-enantiomer of brompheniramine, its therapeutic effects are primarily mediated through the competitive antagonism of histamine H1 receptors.[1][2] This technical guide provides a comprehensive analysis of its mechanism of action, encompassing its pharmacodynamics at the molecular level, associated signaling pathways, and key pharmacokinetic parameters. Detailed experimental protocols for assessing receptor binding are also presented to facilitate further research and development.

Pharmacodynamics: Molecular Interactions and Signaling

The primary mechanism of action for dexbrompheniramine is its activity as a potent and selective antagonist or, more accurately, an inverse agonist at the histamine H1 receptor.[1][3] This action prevents the endogenous ligand, histamine, from binding to and activating the receptor, thereby mitigating the cascade of inflammatory responses associated with allergic reactions.[1][4]

Histamine H1 Receptor Antagonism

Dexbrompheniramine competitively binds to H1 receptors on effector cells located in the respiratory tract, gastrointestinal tract, and blood vessels.[1] By occupying these receptor sites, it blocks histamine-induced effects such as vasodilation, increased capillary permeability, and smooth muscle contraction.[1][5] This blockade provides temporary relief from the symptoms of allergic rhinitis and urticaria, including sneezing, rhinorrhea, pruritus, and watery eyes.[2][3]

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by an agonist like histamine, the receptor initiates a downstream signaling cascade. Dexbrompheniramine, by acting as an antagonist, inhibits this pathway at its origin.

The signaling pathway proceeds as follows:

  • Agonist Binding & Gq Activation: Histamine binds to the H1 receptor, inducing a conformational change that activates the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC). This cascade ultimately leads to the physiological responses of an allergic reaction.[6]

Dexbrompheniramine blocks the initial agonist binding step, preventing the activation of this entire cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC->Response Ca_Release->PKC Co-activates Dex Dexbrompheniramine Dex->H1R Blocks Hist Histamine Hist->H1R Activates

Caption: Histamine H1 Receptor Signaling Pathway Blockade.
Secondary Pharmacodynamics: Anticholinergic and CNS Effects

As a first-generation antihistamine, dexbrompheniramine readily crosses the blood-brain barrier, leading to significant central nervous system (CNS) effects, most notably sedation.[7] It also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[3][8] This activity is responsible for side effects such as dry mouth, blurred vision, and urinary retention.[9]

Quantitative Receptor Binding Data
CompoundReceptorLigandAssay TypeKi / Kd (nM)Source
Dexchlorpheniramine Histamine H1[³H]-mepyramineRadioligand Binding2.67 - 4.81 (Ki)[7]
Dexchlorpheniramine Histamine H1Not SpecifiedRadioligand Binding15 (Kd)[7]
Dexchlorpheniramine Muscarinic AcetylcholineNot SpecifiedRadioligand Binding1,300 (Kd)[7]
Brompheniramine Muscarinic (m1-m5)[³H]QNBRadioligand BindingNo subtype selectivity

Note: Dexchlorpheniramine differs from dexbrompheniramine only by the substitution of a chlorine atom for a bromine atom. The data strongly suggest a high affinity and selectivity for the H1 receptor over muscarinic receptors.

Pharmacokinetics: ADME Profile

The clinical efficacy and dosing regimen of this compound are governed by its pharmacokinetic properties.

ParameterValueDescriptionSource
Absorption Well absorbedReadily absorbed from the gastrointestinal tract following oral administration.[3]
Onset of Action ~3-9 hoursTime to maximal antihistamine effect for the racemic mixture, brompheniramine.
Peak Plasma Conc. (Tmax) ~2-5 hoursTime to reach maximum plasma concentration for the racemic mixture, brompheniramine.
Metabolism HepaticMetabolized in the liver, primarily via the cytochrome P-450 system.[3]
Biological Half-Life (t½) ~25 hoursThe elimination half-life of dexbrompheniramine.[3][8]
Excretion RenalMetabolites and unchanged drug are excreted primarily in the urine.

Experimental Protocols: Receptor Binding Assay

Determining the binding affinity (Ki or Kd) of a compound like dexbrompheniramine is crucial for its pharmacological characterization. A competitive radioligand binding assay is a standard method for this purpose.

In Vitro Histamine H1 Receptor Binding Assay Protocol

This protocol outlines a widely used method for determining the binding affinity of test compounds to the histamine H1 receptor using [³H]mepyramine as the radioligand.[4]

3.1.1. Materials and Reagents

  • Membrane Source: Homogenates from cells (e.g., HEK293) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.[4]

  • Radioligand: [³H]mepyramine (Specific Activity: ~20-30 Ci/mmol).[4]

  • Test Compound: this compound.

  • Non-specific Binding Ligand: Mianserin (10 µM) or another unlabeled H1 antagonist.[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[4]

  • Equipment: Glass fiber filters, 96-well plates, cell harvester, scintillation counter.[4]

3.1.2. Membrane Preparation

  • Homogenize cells or tissue in ice-cold assay buffer.

  • Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.[4]

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.[4]

  • Resuspend the membrane pellet in fresh assay buffer.

  • Determine the protein concentration using a standard assay (e.g., BCA or Bradford).[4]

  • Store membrane aliquots at -80°C.[4]

3.1.3. Assay Procedure

  • Prepare serial dilutions of the test compound (dexbrompheniramine).

  • In a 96-well plate, set up the following incubation mixtures in triplicate:

    • Total Binding: Membranes + [³H]mepyramine (at a concentration near its Kd, e.g., 1-5 nM) + assay buffer.[4]

    • Non-specific Binding: Membranes + [³H]mepyramine + high concentration of non-labeled antagonist (e.g., 10 µM mianserin).[4]

    • Competition Binding: Membranes + [³H]mepyramine + varying concentrations of dexbrompheniramine.[4]

  • Incubate the plate at room temperature (25°C) for 60-240 minutes to reach equilibrium.[4]

3.1.4. Separation and Counting

  • Rapidly terminate the incubation by filtering the samples through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

3.1.5. Data Analysis

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare Membranes (from H1R-expressing cells) P2 Prepare Reagents ([³H]Mepyramine, Dexbrompheniramine, Buffers, etc.) A1 Set up Triplicate Wells: - Total Binding - Non-specific Binding - Competition Binding P2->A1 A2 Incubate at 25°C (60-240 min) A1->A2 S1 Rapid Filtration (Cell Harvester) A2->S1 S2 Wash Filters S1->S2 S3 Scintillation Counting S2->S3 D1 Calculate Specific Binding S3->D1 D2 Plot Competition Curve (Determine IC50) D1->D2 D3 Calculate Ki (Cheng-Prusoff Equation) D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Structure-Activity Relationship and Clinical Effects

The chemical structure and properties of dexbrompheniramine directly correlate with its clinical profile, including both therapeutic effects and side effects.

Logical_Relationships cluster_properties Core Pharmacological Properties cluster_effects Resulting Clinical Effects P1 Potent H1 Receptor Antagonism E1 Anti-Allergic Effect (Reduces sneezing, itching, rhinorrhea) P1->E1 Leads to P2 Crosses Blood-Brain Barrier (Lipophilic) E2 Sedation / Drowsiness P2->E2 Causes P3 Muscarinic Receptor Antagonism E3 Anticholinergic Side Effects (Dry mouth, blurred vision) P3->E3 Causes

Caption: Relationship between properties and clinical effects.

Conclusion

This compound functions as a classic first-generation antihistamine, exerting its primary therapeutic effects through competitive antagonism of the histamine H1 receptor and subsequent inhibition of the Gq/PLC/IP3 signaling pathway. Its chemical properties facilitate passage across the blood-brain barrier and interaction with muscarinic receptors, which accounts for its characteristic sedative and anticholinergic side effect profile. A thorough understanding of its molecular interactions, signaling blockade, and pharmacokinetic profile is essential for its appropriate clinical application and for the development of future generations of antihistaminic agents.

References

A Deep Dive into the Stereochemistry of Dexbrompheniramine vs. Brompheniramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereochemistry is a critical determinant of pharmacological activity, profoundly influencing the efficacy and safety profiles of chiral drugs. This technical guide provides an in-depth examination of the stereochemical differences between brompheniramine, a racemic antihistamine, and its single enantiomer, dexbrompheniramine. We will explore the disparity in their pharmacological activity, supported by quantitative data, detailed experimental protocols for their differentiation and analysis, and visualizations of the underlying molecular and cellular mechanisms. This document serves as a comprehensive resource for professionals in pharmacology and medicinal chemistry, underscoring the importance of chiral purity in drug design and development.

Introduction to Brompheniramine and Chirality

Brompheniramine is a first-generation antihistamine of the alkylamine class, utilized for decades to treat symptoms of the common cold and allergic rhinitis, such as sneezing, rhinorrhea, and itchy, watery eyes.[1] It is commercially available as brompheniramine maleate, a racemic mixture containing equal parts of two stereoisomers.[1] Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. The specific type of stereoisomerism exhibited by brompheniramine is enantiomerism, where the two isomers are non-superimposable mirror images of each other.

The pharmacological significance of enantiomers cannot be overstated; they can exhibit markedly different interactions with chiral biological systems, such as receptors and enzymes.[2][3] This often results in one enantiomer (the eutomer) possessing the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. Dexbrompheniramine is the dextrorotatory or (S)-(+)-enantiomer of brompheniramine and is recognized as the pharmacologically active component.[4][5][6] This guide will dissect the chemical and pharmacological distinctions that arise from this fundamental difference in three-dimensional structure.

The Stereochemistry of Brompheniramine

Brompheniramine possesses a single chiral center at the carbon atom bonded to the 4-bromophenyl group, the pyridine ring, and the dimethylaminopropyl side chain. This asymmetry gives rise to two distinct enantiomers:

  • (S)-(+)-brompheniramine: Also known as dexbrompheniramine .[4][7]

  • (R)-(-)-brompheniramine: The corresponding levorotatory enantiomer, which we will refer to as levobrompheniramine.

Brompheniramine, as a racemate, is a 1:1 mixture of these two enantiomers. The physical and chemical properties of enantiomers are identical, except for their interaction with plane-polarized light and other chiral molecules.

G racemate Racemic Brompheniramine (1:1 Mixture) s_enantiomer (S)-(+)-Dexbrompheniramine (Eutomer - Active) racemate->s_enantiomer Contains r_enantiomer (R)-(-)-Levobrompheniramine (Distomer - Less Active) racemate->r_enantiomer Contains

Figure 1. Relationship between Racemic Brompheniramine and its Enantiomers.

Comparative Pharmacology and Mechanism of Action

The primary therapeutic action of dexbrompheniramine is the competitive antagonism of histamine H1 receptors.[4][8] As an inverse agonist, it binds to the H1 receptor and stabilizes its inactive conformation, thereby preventing the signaling cascade initiated by histamine. This blockade mitigates the classic symptoms of an allergic response, such as increased vascular permeability, vasodilation, and smooth muscle contraction.[8]

Differential Receptor Affinity

Studies on chlorpheniramine enantiomers demonstrate that dexchlorpheniramine, the (S)-enantiomer, binds to the human H1 receptor with an affinity approximately 80-100 times greater than its (R)-enantiomer.[5] This substantial difference in affinity is the molecular basis for dexbrompheniramine being the pharmacologically active agent.

CompoundEnantiomerReceptor Affinity (Ki) for Human H1 Receptor
Chlorpheniramine (S)-dexchlorpheniramine2.67 - 4.81 nM
(R)-levochlorpheniramine211 - 361 nM
Table 1: Comparative Receptor Binding Affinities for Chlorpheniramine Enantiomers. This data is presented as a close analog for brompheniramine due to the lack of specific data for the latter in the reviewed literature. Data sourced from a study on human cloned H1 receptors.[5]

In addition to its primary antihistaminic activity, brompheniramine also exhibits anticholinergic (antimuscarinic) effects, which contribute to side effects like dry mouth and sedation.[1] However, its affinity for muscarinic receptors is considerably lower than for the H1 receptor.[5]

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor, a G protein-coupled receptor (GPCR), activates the Gq/11 protein.[9] This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the physiological effects of histamine.[10] Dexbrompheniramine acts by competitively blocking histamine from binding to the receptor, thereby inhibiting this entire pathway.

G Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor (GPCR) Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds & Activates Dexbrom Dexbrompheniramine Dexbrom->H1R Binds & Blocks Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Inflammation) Ca_Release->Response PKC->Response

Figure 2. H1 Receptor Signaling and Dexbrompheniramine Inhibition.

Comparative Pharmacokinetics

The pharmacokinetic profiles of racemic brompheniramine and dexbrompheniramine show similarities, particularly in their long elimination half-lives. This property allows for less frequent dosing.

ParameterRacemic BrompheniramineDexbrompheniramine
Peak Plasma Concentration (Tmax) 2 - 5 hoursNot specified
Elimination Half-life (t½) 11.8 - 34.7 hours (mean ~25 hrs)~ 22 hours
Table 2: Pharmacokinetic Parameters. Data compiled from multiple sources.[11][12]

While comprehensive data comparing all pharmacokinetic parameters of the individual enantiomers is limited, the similar half-lives suggest that the primary advantage of using dexbrompheniramine is not pharmacokinetic but pharmacodynamic—delivering only the active moiety and avoiding unnecessary exposure to the less active distomer.

Experimental Protocols

Chiral Separation of Brompheniramine Enantiomers

The separation and quantification of enantiomers are essential for both quality control and pharmacological studies. High-performance liquid chromatography (HPLC) on a chiral stationary phase is a common and effective method.

Objective: To separate and quantify the (S)-(+) and (R)-(-) enantiomers of brompheniramine from a racemic mixture.

Methodology: Chiral HPLC (Adapted from a similar protocol for chlorpheniramine[8])

  • Instrumentation:

    • HPLC system with a pump, autosampler, and photodiode array (PDA) detector.

    • Chiral Stationary Phase (CSP) Column: A column such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) is effective for this class of compounds.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of n-hexane, isopropanol (IPA), and diethylamine (DEA). A typical ratio is 97.5:2.5:0.025 (v/v/v).

    • Filter and degas the mobile phase prior to use to prevent pump and column issues.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min (isocratic).

    • Column Temperature: 25°C.

    • Detection Wavelength: 258 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve racemic brompheniramine maleate standard in the mobile phase to create a stock solution.

    • Prepare a series of dilutions for a calibration curve.

    • For formulated products (e.g., syrups), perform a liquid-liquid extraction using a non-polar solvent mixture (e.g., n-Hexane-dichloromethane) to isolate the active ingredient from excipients.

  • Analysis:

    • Inject the standards and samples.

    • The two enantiomers will exhibit different retention times due to their differential interaction with the chiral stationary phase, allowing for their separation and quantification. The elution order depends on the specific column and mobile phase used.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Sample Racemic Brompheniramine Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Autosampler/ Injector Dissolve->Injector Column Chiral Stationary Phase Column Injector->Column Detector PDA Detector (258 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantify Quantify Peaks (S vs R Enantiomer) Chromatogram->Quantify

Figure 3. Experimental Workflow for Chiral HPLC Separation.

H1 Receptor Binding Assay

This assay determines the binding affinity (Ki) of a compound for the H1 receptor through competitive displacement of a radiolabeled ligand.

Objective: To determine the Ki of dexbrompheniramine and levobrompheniramine for the human H1 receptor.

Methodology: Competitive Radioligand Binding Assay [9][13]

  • Materials:

    • Membrane Preparation: Cell membranes from HEK293 or CHO cells stably transfected to express the human H1 receptor.

    • Radioligand: [³H]-mepyramine or [³H]-pyrilamine (a known H1 antagonist with high affinity).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test Compounds: Dexbrompheniramine and levobrompheniramine at a range of concentrations.

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled H1 antagonist like mianserin.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-mepyramine (near its dissociation constant, Kd), and the assay buffer.

    • For total binding wells, add only buffer.

    • For non-specific binding wells, add the high concentration of mianserin.

    • For competition binding wells, add varying concentrations of the test compounds (dexbrompheniramine or levobrompheniramine).

    • Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters into scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.

    • Plot the percentage of specific binding against the log concentration of the competitor test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Clinical Significance and Conclusion

The distinction between brompheniramine and dexbrompheniramine is a classic example of the importance of stereochemistry in pharmacology. The development and use of single-enantiomer drugs, or "chiral switches," is driven by the goal of optimizing therapy by administering only the active, therapeutic agent.[11]

Advantages of Dexbrompheniramine (Single Enantiomer):

  • Targeted Activity: Delivers the eutomer responsible for H1 receptor antagonism, providing a more specific pharmacological effect.

  • Reduced Metabolic Burden: Avoids the administration of the less active distomer (levobrompheniramine), which the body must still metabolize and excrete, potentially reducing the risk of off-target effects or drug-drug interactions.

  • Potential for Improved Safety Profile: While brompheniramine is generally considered safe, isolating the active enantiomer aligns with modern pharmaceutical principles of minimizing patient exposure to unnecessary chemical entities.

References

A Comprehensive Technical Guide to the Synthesis and Structural Elucidation of Dexbrompheniramine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This whitepaper provides an in-depth technical overview of the chemical synthesis and comprehensive structural analysis of dexbrompheniramine maleate, a potent H1 histamine receptor antagonist. The document details a stereospecific synthesis route involving the resolution of a racemic mixture, followed by the formation of the maleate salt. Furthermore, it outlines the analytical methodologies crucial for the structural elucidation and quality control of the final active pharmaceutical ingredient (API). This guide is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical sciences, offering detailed experimental protocols, tabulated data, and process visualizations.

Introduction

Dexbrompheniramine, the pharmacologically active dextrorotatory (S)-enantiomer of brompheniramine, is a first-generation antihistamine of the alkylamine class.[1][2] It functions as a competitive antagonist at the histamine H1 receptor, providing symptomatic relief for allergic conditions such as rhinitis and urticaria by blocking the effects of endogenous histamine.[3][4] The synthesis of the specific enantiomer is critical, as the dextro-isomer is significantly more potent than its levo-counterpart.[5] This document presents a detailed methodology for its synthesis and the analytical techniques employed for its complete structural characterization.

Synthesis of this compound

The synthesis of optically pure this compound is achieved through a multi-step process that begins with the resolution of racemic brompheniramine. A resolving agent is used to form diastereomeric salts, which can be separated, followed by the liberation of the desired enantiomeric base and its subsequent conversion to the maleate salt.[5]

Synthesis Workflow

The overall process involves three main stages: formation and separation of a diastereomeric salt, liberation of the free dexbrompheniramine base, and the final formation of the maleate salt.

Synthesis_Workflow Racemic Racemic (dl)-Brompheniramine Base DiastereomericSalt Formation of Diastereomeric Salts Racemic->DiastereomericSalt Methanol PNTA (+)-4-Nitro Tartranilic Acid (PNTA) PNTA->DiastereomericSalt Filtration Fractional Crystallization & Filtration DiastereomericSalt->Filtration DSalt_D PNTA Salt of D-Brompheniramine Filtration->DSalt_D Solid DSalt_L L-Brompheniramine in Mother Liquor Filtration->DSalt_L Liquid Hydrolysis Acid Hydrolysis (HCl) DSalt_D->Hydrolysis Basification Basification (Caustic Lye) Hydrolysis->Basification Aqueous Filtrate Extraction Solvent Extraction (Ethyl Acetate) Basification->Extraction DBase Dexbrompheniramine Free Base Extraction->DBase SaltFormation Salt Formation in Ethyl Acetate DBase->SaltFormation MaleicAcid Maleic Acid MaleicAcid->SaltFormation Purification Crystallization & Purification SaltFormation->Purification FinalProduct Pure Dexbrompheniramine Maleate Purification->FinalProduct

Caption: Workflow for the stereospecific synthesis of this compound.
Experimental Protocol: Synthesis

This protocol is adapted from the process described by Tawar (2017).[5]

Step 1: Resolution of Racemic Brompheniramine

  • React racemic brompheniramine base with (+)-4-nitro tartranilic acid (PNTA) as the resolving agent in a methanol solvent system.

  • Reflux the mixture for several hours to facilitate the formation of the diastereomeric PNTA salt.

  • Cool the mixture to 58-60°C and filter the precipitated solid. The solid is the PNTA salt of D-Brompheniramine.

Step 2: Liberation of Dexbrompheniramine Free Base

  • Treat the collected PNTA salt with concentrated hydrochloric acid in demineralized water.

  • Stir the mixture for approximately 4 hours at room temperature to hydrolyze the salt.

  • Filter the precipitated solid to recover the PNTA resolving agent, which can be recycled.

  • Basify the aqueous filtrate to a pH of 9.0-9.5 using a 50% caustic solution.

  • Extract the liberated dexbrompheniramine base from the aqueous layer using a suitable organic solvent such as o-xylene or ethyl acetate.

  • Distill the organic solvent under vacuum (below 50°C) to isolate the dexbrompheniramine base.

Step 3: Formation of this compound

  • Dissolve maleic acid (1 equivalent) in ethyl acetate and heat the mixture to 50-55°C until a clear solution is obtained.

  • Separately, dissolve the dexbrompheniramine base obtained from Step 2 in ethyl acetate.

  • Add the base solution to the maleic acid solution and maintain the temperature at 40-45°C for 2 hours with stirring.

  • Cool the reaction mass to room temperature, then chill to 5-10°C, and maintain for 1.5 hours to allow for precipitation.

  • Filter the precipitated solid and wash it with chilled ethyl acetate to yield crude this compound.

Step 4: Purification

  • Leach the wet, crude product with ethyl acetate at 0°C for 1 hour.

  • Filter the solid to obtain pure this compound.

  • Dry the final product under vacuum at 60-65°C.

Structural Elucidation

A combination of spectroscopic and chromatographic techniques is required to unambiguously confirm the identity, structure, purity, and stereochemistry of the synthesized this compound.

Elucidation Workflow

The analytical workflow integrates multiple techniques to provide orthogonal data, ensuring a comprehensive characterization of the molecule.

Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physchem Physicochemical & Purity Analysis API Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) API->NMR MS Mass Spectrometry (MS, MS/MS) API->MS IR Infrared (IR) Spectroscopy API->IR HPLC HPLC API->HPLC Xray X-Ray Crystallography API->Xray Rotation Specific Rotation API->Rotation Structure Molecular Structure (Connectivity) NMR->Structure Identity Molecular Weight & Formula MS->Identity IR->Structure Functional Groups Purity Purity & Impurity Profile HPLC->Purity Stereochem Absolute Stereochemistry Confirmation Xray->Stereochem Rotation->Stereochem Enantiomeric Purity Final Structural Confirmation Structure->Final Identity->Final Purity->Final Stereochem->Final

Caption: Integrated workflow for the structural elucidation of this compound.
Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₆H₁₉BrN₂ · C₄H₄O₄[6]
Molecular Weight 435.31 g/mol [6]
Appearance White crystalline powder
Melting Point ~112.4 °C[5]
Specific Rotation [α] +35.0° to +38.5° (c=50 mg/mL in DMF)[7]
Spectroscopic and Chromatographic Data

NMR spectroscopy is essential for confirming the carbon-hydrogen framework of the molecule. While specific data for dexbrompheniramine is not publicly available, the expected chemical shifts can be inferred from its structure and data from close analogs like dexchlorpheniramine maleate.[8]

AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic-H (Pyridyl) 8.5-7.2160-120
Aromatic-H (Bromophenyl) 7.5-7.1145-120
Maleate (=CH) ~6.2 (singlet)~135
Benzylic-H (CH) ~4.2 (triplet)~50
Aliphatic-H (-CH₂CH₂N-) 3.2-2.555-35
Dimethyl-H (-N(CH₃)₂) ~2.2 (singlet)~45
Maleate (-COOH) N/A~170

IR spectroscopy is used to identify the key functional groups present in the molecule. The USP specifies IR absorption as a primary identification test.[7][9]

Wavenumber (cm⁻¹)Assignment
3000-2850 C-H stretch (aliphatic)
~2700-2400 N-H stretch (tertiary amine salt)
~1700 C=O stretch (carboxylic acid from maleate)
1600-1450 C=C stretch (aromatic rings)
~1350 C-N stretch (amine)
~1200 C-O stretch (carboxylic acid)
~1010 C-Br stretch (aryl bromide)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

ParameterValueReference
Ionization Mode Electrospray (ESI), Positive[1]
Precursor Ion [M+H]⁺ (Dexbrompheniramine base) m/z 319.0805[1]
Key Fragment Ions (MS/MS) m/z 247.0, 167.1, 160.0[1]

HPLC is the primary method for determining purity and assaying the drug substance. The USP provides a standardized method.[9]

ParameterSpecification
Mode Liquid Chromatography
Detector UV at 225 nm
Column 4.6-mm × 25-cm; 5-µm packing L1 (C18)
Column Temperature 30°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Mobile Phase Gradient elution with Solution A (pH 3.0 potassium phosphate buffer) and Solution B (Acetonitrile)
Relative Retention Times Maleic acid: ~0.18, Dexbrompheniramine: 1.0

Mechanism of Action: H1 Receptor Antagonism

Dexbrompheniramine exerts its therapeutic effect by acting as an inverse agonist at the H1 histamine receptor. In an allergic response, histamine binds to H1 receptors on effector cells, triggering symptoms like vasodilation, increased capillary permeability, and smooth muscle contraction.[1][13] Dexbrompheniramine competitively blocks this binding, stabilizing the inactive conformation of the receptor and preventing the downstream signaling cascade that leads to allergic symptoms.[3]

Mechanism_of_Action cluster_allergic Allergic Response cluster_antihistamine Antihistamine Action Histamine Histamine H1_Receptor H1 Receptor (Active State) Histamine->H1_Receptor Binds Allergic_Symptoms Downstream Signaling (e.g., PLC, IP₃, DAG) Allergic Symptoms H1_Receptor->Allergic_Symptoms Activates No_Symptoms Signaling Blocked No Allergic Symptoms Dexbrom Dexbrompheniramine H1_Receptor_Inactive H1 Receptor (Inactive State) Dexbrom->H1_Receptor_Inactive Binds & Stabilizes H1_Receptor_Inactive->No_Symptoms

Caption: Mechanism of H1 receptor antagonism by dexbrompheniramine.

Conclusion

The successful synthesis of this compound hinges on an effective chiral resolution process to isolate the desired (S)-enantiomer. The subsequent structural elucidation requires a multi-faceted analytical approach. The combination of NMR, MS, and IR spectroscopy confirms the molecular structure and functional groups, while chiral-specific methods like polarimetry and X-ray crystallography verify the absolute stereochemistry. Finally, chromatographic techniques such as HPLC are indispensable for establishing the purity and potency of the final API. The protocols and data presented in this guide provide a comprehensive framework for the production and characterization of high-purity this compound for pharmaceutical applications.

References

Dexbrompheniramine Maleate: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dexbrompheniramine maleate is a first-generation antihistamine, specifically the dextrorotatory enantiomer of brompheniramine, which is recognized for its therapeutic efficacy in the symptomatic relief of allergic conditions.[1][2] As an alkylamine derivative, it possesses anticholinergic and sedative properties.[3][4][5] This technical guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, established experimental protocols, and pharmacokinetic profile to support advanced research and drug development endeavors.

Chemical and Physical Properties

This compound is a synthetic compound valued for its histamine H1-receptor antagonism.[1][3][5] A detailed summary of its key physicochemical properties is presented below.

Table 1: Chemical and Physical Data of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₃BrN₂O₄[1][3][6]
Molecular Weight 435.31 g/mol [3][6][7]
IUPAC Name (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid[6]
CAS Number 2391-03-9[3][7]
Appearance White to Off-White Solid/Crystalline Powder[7]
Melting Point 113-115 °C / 132-134 °C[4][7]
Solubility Methanol (Slightly), Water (Slightly)[7]
pKa Not explicitly found in search results.
Specific Rotation +35.0° to +38.5° (50 mg/mL in dimethylformamide)[5]

Mechanism of Action: Histamine H1-Receptor Antagonism

Dexbrompheniramine functions as a competitive antagonist at the histamine H1-receptor.[3][4][5][8] In an allergic response, histamine is released from mast cells and basophils, binding to H1-receptors on effector cells. This interaction triggers a cascade of events leading to allergic symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.[3][4][5] Dexbrompheniramine effectively blocks this pathway by occupying the H1-receptor sites, thereby preventing histamine from exerting its effects.[3][4][5][8]

G cluster_0 Histamine-Mediated Allergic Response cluster_1 Pharmacological Intervention Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds EffectorCell Effector Cell SignalTransduction Signal Transduction Cascade H1R->SignalTransduction Activates AllergicSymptoms Allergic Symptoms (Vasodilation, Increased Permeability, etc.) SignalTransduction->AllergicSymptoms Leads to Dexbrompheniramine Dexbrompheniramine Maleate Dexbrompheniramine->H1R Competitively Blocks

Caption: Signaling pathway of histamine and the antagonistic action of this compound.

Experimental Protocols

Standardized analytical methods are crucial for the quality control and characterization of this compound. The following protocols are based on established pharmacopeial methods.

Identification by Infrared Spectroscopy

Objective: To confirm the identity of a this compound sample by comparing its infrared (IR) spectrum to that of a reference standard. The IR spectrum provides a unique molecular fingerprint.

Methodology:

  • Sample Preparation: A small amount of the powdered this compound sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over a spectral range of 220–3200 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Spectral Comparison: The resulting spectrum from the sample is overlaid with the spectrum of a known this compound reference standard.

  • Confirmation: The identity is confirmed if the principal absorption bands in the sample spectrum correspond in position and relative intensity to those in the spectrum of the reference standard.

G Start Start SamplePrep Place Sample on ATR Crystal Start->SamplePrep AcquireSpectrum Acquire IR Spectrum (220-3200 cm-1) SamplePrep->AcquireSpectrum CompareSpectra Compare with Reference Spectrum AcquireSpectrum->CompareSpectra IdentityConfirmed Identity Confirmed CompareSpectra->IdentityConfirmed Match IdentityNotConfirmed Identity Not Confirmed CompareSpectra->IdentityNotConfirmed No Match End End IdentityConfirmed->End IdentityNotConfirmed->End

Caption: Experimental workflow for the identification of this compound using IR spectroscopy.

Assay by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the amount of this compound in a sample. This method is also suitable for assessing purity and detecting related substances.

Methodology (based on USP Monograph):

  • Chromatographic System:

    • Column: C18, 5 µm packing.

    • Mobile Phase: A gradient mixture of a phosphate buffer (pH 3.0) and acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV spectrophotometry at 261 nm.[5]

  • Standard Solution Preparation: A solution of USP this compound Reference Standard is prepared in the diluent (a mixture of acetonitrile and the phosphate buffer) to a known concentration (e.g., 0.5 mg/mL).[3]

  • Sample Solution Preparation: The sample containing this compound is dissolved in the diluent to achieve a similar target concentration as the standard solution.[3]

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas corresponding to dexbrompheniramine.

    • The quantity of this compound in the sample is calculated by comparing the peak area of the sample to that of the standard.

G Start Start PrepStandard Prepare Standard Solution (0.5 mg/mL) Start->PrepStandard PrepSample Prepare Sample Solution (0.5 mg/mL) Start->PrepSample InjectSolutions Inject Standard and Sample Solutions into HPLC PrepStandard->InjectSolutions PrepSample->InjectSolutions RecordChromatograms Record Chromatograms (UV at 261 nm) InjectSolutions->RecordChromatograms MeasureAreas Measure Peak Areas RecordChromatograms->MeasureAreas CalculateAssay Calculate Assay Value MeasureAreas->CalculateAssay End End CalculateAssay->End

Caption: Workflow for the HPLC assay of this compound.

Pharmacokinetic and Pharmacodynamic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental for drug development.

Table 2: Pharmacokinetic Parameters

ParameterValue/DescriptionReference
Absorption Well absorbed following oral administration.[4]
Time to Peak Concentration (Tmax) 2 to 5 hours for the racemic mixture, brompheniramine.[4]
Elimination Half-Life Approximately 25 hours.[1][4]
Metabolism Hepatic, via the cytochrome P-450 system.[4]
Excretion Primarily renal.[9]

Pharmacodynamics: The antihistaminic effects of brompheniramine, the racemic mixture, become maximal within 3 to 9 hours after oral administration.[4] Significant suppression of wheal and flare responses to histamine has been observed, demonstrating its efficacy in mitigating allergic reactions.[10] Due to its ability to cross the blood-brain barrier, sedation is a common side effect.

References

In Vitro H1 Receptor Binding Affinity of Dexbrompheniramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro histamine H1 receptor binding affinity of dexbrompheniramine. It is designed to be a comprehensive resource, incorporating detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.

Introduction

Dexbrompheniramine is a first-generation alkylamine antihistamine, renowned for its efficacy in alleviating symptoms associated with allergic reactions. Its therapeutic action is primarily mediated through competitive antagonism of the histamine H1 receptor. Understanding the specific binding affinity of dexbrompheniramine to the H1 receptor is crucial for elucidating its pharmacological profile and for the development of novel antihistaminic agents with improved selectivity and reduced off-target effects. This document outlines the methodologies used to quantify this interaction and presents the relevant signaling pathways.

Quantitative Data: H1 Receptor Binding Affinities

AntihistamineChemical ClassH1 Receptor Ki (nM)
DoxepinTricyclic0.06
MepyramineEthylenediamine0.28
DiphenhydramineEthanolamine1.1
ClemastineEthanolamine1.3
PromethazinePhenothiazine2.2
TriprolidineAlkylamine2.6
Chlorpheniramine Alkylamine 3.2
CyproheptadinePiperidine3.8
HydroxyzinePiperazine21

Note: Ki values can exhibit variability across different studies due to variations in experimental conditions (e.g., tissue source, radioligand, buffer composition). The data presented are representative values for comparative analysis.[1] Dexbrompheniramine is the dextrorotatory enantiomer of brompheniramine, which is structurally very similar to chlorpheniramine. Therefore, a Ki value in the low nanomolar range would be expected for dexbrompheniramine.

Experimental Protocols

The determination of H1 receptor binding affinity is predominantly achieved through radioligand binding assays. The following protocol provides a detailed methodology for a competitive binding assay using [³H]mepyramine, a commonly used radioligand for the H1 receptor.

Protocol: In Vitro H1 Receptor Competitive Binding Assay

1. Objective:

To determine the in vitro binding affinity (Ki) of dexbrompheniramine for the histamine H1 receptor.

2. Materials and Reagents:

  • Biological Material: Cell membranes prepared from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]mepyramine (also known as [³H]pyrilamine).

  • Test Compound: Dexbrompheniramine.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin or unlabeled mepyramine) to determine non-receptor binding.[2][3]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well plates.

  • Cell harvester.

  • Scintillation counter.

3. Membrane Preparation:

  • Culture cells expressing the human H1 receptor to confluency.

  • Harvest the cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cell suspension.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet and resuspend in assay buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

  • Store membrane aliquots at -80°C.

4. Assay Procedure:

  • Prepare serial dilutions of dexbrompheniramine in the assay buffer. A typical concentration range is 10⁻¹⁰ M to 10⁻⁴ M.[2]

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of a high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[2]

    • Competition Binding: 25 µL of each concentration of the serially diluted dexbrompheniramine.

  • Add 25 µL of [³H]mepyramine (final concentration of 1-5 nM) to all wells.[2][3]

  • Add 50 µL of the cell membrane preparation (typically 10-50 µg of protein per well) to all wells.[2]

  • Incubate the plate at 25°C for 2-4 hours with gentle agitation to reach equilibrium.[2]

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the dexbrompheniramine concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of dexbrompheniramine that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[3] Upon activation by histamine, a signaling cascade is initiated, leading to various cellular responses. Dexbrompheniramine, as a competitive antagonist, blocks the binding of histamine to the receptor, thereby inhibiting this pathway.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Dexbrompheniramine Dexbrompheniramine (Antagonist) Dexbrompheniramine->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Triggers Response Cellular Responses (e.g., muscle contraction, increased vascular permeability) Ca2->Response Mediates PKC->Response Leads to

Caption: H1 Receptor Signaling Pathway and Blockade by Dexbrompheniramine.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in the in vitro radioligand binding assay for determining the H1 receptor affinity of a test compound.

Radioligand_Binding_Workflow prep 1. Preparation of Reagents serial_dilution 2. Serial Dilution of Test Compound (Dexbrompheniramine) prep->serial_dilution plate_setup 3. 96-Well Plate Setup (Total, NSB, Competition) serial_dilution->plate_setup incubation 4. Incubation (Membranes, Radioligand, Test Compound) plate_setup->incubation filtration 5. Filtration & Washing incubation->filtration scintillation 6. Scintillation Counting filtration->scintillation analysis 7. Data Analysis (IC50 & Ki Determination) scintillation->analysis

Caption: Workflow for H1 Receptor Radioligand Binding Assay.

References

Preclinical Pharmacokinetic Profile of Dexbrompheniramine Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexbrompheniramine, the pharmacologically active dextrorotatory isomer of brompheniramine, is a first-generation alkylamine antihistamine. It functions as a potent histamine H1 receptor antagonist, providing symptomatic relief for allergic conditions. A thorough understanding of its preclinical pharmacokinetic profile is essential for translational research and clinical development. This guide provides an in-depth summary of the available preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of dexbrompheniramine and its closely related analogs, details common experimental methodologies, and visualizes key pathways. Due to the limited availability of comprehensive preclinical data specifically for dexbrompheniramine, this guide incorporates data from its racemic mixture, brompheniramine, and the structurally similar compound, dexchlorpheniramine, to provide a more complete profile.

Pharmacokinetic Profile

The disposition of dexbrompheniramine in a biological system is governed by its absorption, distribution, metabolism, and excretion. The following sections detail the preclinical findings for each of these processes.

Absorption

First-generation antihistamines are generally well-absorbed after oral administration. Specific preclinical data for dexbrompheniramine is limited, but studies on the closely related dexchlorpheniramine in rats indicate an oral bioavailability of approximately 40.5%.[1]

Distribution

Following absorption, dexbrompheniramine is distributed throughout the body. The extent of its distribution is influenced by its binding to plasma proteins. For the related compound dexchlorpheniramine, plasma protein binding is approximately 38%, with 20% bound to albumin and 23% to alpha-glycoprotein acid.[1]

Metabolism
Excretion

The primary route of elimination for dexbrompheniramine and its metabolites is renal excretion.[1] The biological half-life of dexbrompheniramine has been reported to be approximately 25 hours.[2][5]

Quantitative Pharmacokinetic Parameters

The following table summarizes the available quantitative preclinical pharmacokinetic data for dexbrompheniramine and its analogs.

ParameterValueSpeciesCompoundReference
Oral Bioavailability40.5%RatDexchlorpheniramine[1]
Total Plasma Protein Binding38%-Dexchlorpheniramine[1]
Albumin Binding20%-Dexchlorpheniramine[1]
Alpha-glycoprotein Acid Binding23%-Dexchlorpheniramine[1]
Biological Half-life~25 hours-Dexbrompheniramine[2][5]

Experimental Protocols

Standard preclinical pharmacokinetic studies are essential for characterizing the ADME properties of a drug candidate. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dosing: Dexbrompheniramine maleate is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at a specific dose (e.g., 10 mg/kg). For intravenous administration, the compound is dissolved in saline and administered via the tail vein (e.g., 2 mg/kg).

  • Sample Collection: Blood samples (~0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes. Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes) and stored at -80°C until analysis.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½).

Plasma Sample Analysis by LC-MS/MS
  • Sample Preparation: A liquid-liquid extraction is typically performed. To 100 µL of plasma, an internal standard (e.g., a structurally similar compound like brompheniramine) is added, followed by an extraction solvent (e.g., diethyl ether-dichloromethane, 80:20, v/v). The mixture is vortexed and centrifuged. The organic layer is transferred and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column (e.g., Gemini Phenomenex C8, 5 µm, 50 x 4.6 mm).

    • Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 2.5 mM ammonium hydroxide) is often used.

    • Flow Rate: Typically around 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Quantification: A calibration curve is generated using standards of known concentrations in blank plasma to quantify the analyte in the study samples.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Dexbrompheniramine exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. The binding of histamine to the H1 receptor activates a Gq protein, initiating a signaling cascade that leads to the symptoms of an allergic reaction. Dexbrompheniramine binds to the receptor, stabilizing it in an inactive state and blocking the downstream signaling.

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds & Activates Dexbrompheniramine Dexbrompheniramine Dexbrompheniramine->H1R Binds & Inactivates (Inverse Agonist) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of dexbrompheniramine.

Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study.

PK_Workflow cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Model Select Animal Model (e.g., Rat) Dosing Administer Dexbrompheniramine (Oral or IV) Animal_Model->Dosing Blood_Sampling Collect Blood Samples at Timed Intervals Dosing->Blood_Sampling Plasma_Separation Process Blood to Obtain Plasma Blood_Sampling->Plasma_Separation Sample_Prep Prepare Plasma Samples (Liquid-Liquid Extraction) Plasma_Separation->Sample_Prep LCMS_Analysis Analyze Samples by LC-MS/MS Sample_Prep->LCMS_Analysis Quantification Quantify Drug Concentration using Calibration Curve LCMS_Analysis->Quantification PK_Modeling Perform Pharmacokinetic Analysis Quantification->PK_Modeling Parameter_Calc Calculate Parameters (AUC, Cmax, t½, etc.) PK_Modeling->Parameter_Calc Reporting Generate Study Report Parameter_Calc->Reporting

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

References

Dexbrompheniramine Maleate: A Technical Examination of its Anticholinergic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexbrompheniramine maleate, the pharmacologically active dextrorotatory isomer of brompheniramine, is a first-generation alkylamine antihistamine.[1] While its primary therapeutic action is the competitive antagonism of histamine H1 receptors, dexbrompheniramine also exhibits significant anticholinergic properties.[1] This activity is attributed to its ability to act as an antagonist at muscarinic acetylcholine receptors, contributing to both its therapeutic effects in certain conditions, such as reducing rhinorrhea, and its profile of side effects.[2] Understanding the nuanced interaction of dexbrompheniramine with the various muscarinic receptor subtypes is crucial for drug development, optimizing therapeutic applications, and mitigating adverse effects.

This technical guide provides a comprehensive overview of the anticholinergic properties of this compound, with a focus on its interaction with muscarinic receptors. It includes available quantitative data, detailed experimental protocols for assessing anticholinergic activity, and visualizations of the relevant signaling pathways and experimental workflows.

Muscarinic Receptor Subtypes and Signaling

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are fundamental to the parasympathetic nervous system and also play a role in the central nervous system. There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with unique tissue distribution and signaling pathways.[3]

  • M1, M3, and M5 Receptors: These receptors couple through Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade results in a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neuronal excitation.

  • M2 and M4 Receptors: These receptors couple through Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is associated with inhibitory effects, such as a decrease in heart rate and the inhibition of neurotransmitter release.

Quantitative Analysis of Anticholinergic Activity

The anticholinergic activity of a compound can be quantified through various in vitro and in vivo assays. Key parameters include the inhibition constant (Ki), which represents the binding affinity of the antagonist to the receptor, and the half-maximal inhibitory concentration (IC50) or effective dose (ED50), which measure the functional potency of the antagonist in inhibiting a receptor-mediated response.

Table 1: Muscarinic Receptor Binding and Functional Data for Brompheniramine and Related Compounds

CompoundReceptor Subtype(s)Assay TypeValueSpecies/TissueReference
BrompheniramineM1, M2, M3, M4, M5Radioligand Binding AffinityDid not discriminate between subtypes; less potent than atropineHuman (recombinant)[4]
BrompheniramineMuscarinic (unspecified)Functional Assay (Glandular Secretion)ED50 = 4.10 µMHuman (nasal mucosa)[5]
ChlorpheniramineMuscarinic (unspecified)Functional Assay (Glandular Secretion)ED50 = 4.63 µMHuman (nasal mucosa)[5]
AtropineMuscarinic (unspecified)Functional Assay (Glandular Secretion)ED50 = 0.25 µMHuman (nasal mucosa)[5]
DexchlorpheniramineMuscarinic (unspecified)Radioligand Binding AffinityKi = 20-30 µMRat (brain)[6]

Note: Dexbrompheniramine is the dextrorotatory isomer of brompheniramine. Data on brompheniramine is presented as a surrogate. ED50 represents the concentration that produces 50% of the maximal inhibitory effect. Ki represents the inhibition constant.

Experimental Protocols

The determination of anticholinergic properties relies on well-established experimental methodologies. Below are detailed protocols for two key in vitro assays.

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)

This assay directly measures the affinity of a test compound for a specific muscarinic receptor subtype.

Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

  • Radiolabeled ligand with high affinity for muscarinic receptors (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • This compound stock solution.

  • Non-labeled, high-affinity muscarinic antagonist (e.g., atropine) for determining non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target muscarinic receptor subtype in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes + radioligand.

    • Non-specific Binding: Cell membranes + radioligand + excess non-labeled antagonist (e.g., 1 µM atropine).

    • Competitive Binding: Cell membranes + radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Cholinergic-Induced Smooth Muscle Contraction

This assay assesses the functional antagonism of a cholinergic response in an isolated tissue preparation.

Objective: To determine the functional potency (e.g., pA2 or IC50) of this compound in inhibiting acetylcholine-induced smooth muscle contraction.

Materials:

  • Isolated tissue preparation containing smooth muscle with muscarinic receptors (e.g., guinea pig ileum or trachea).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isometric force transducer and data acquisition system.

  • Acetylcholine (ACh) or another muscarinic agonist (e.g., carbachol).

  • This compound stock solution.

Procedure:

  • Tissue Preparation: Dissect the desired tissue and mount it in the organ bath under a resting tension.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

  • Control Response: Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., ACh) to establish a baseline response.

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

  • Test Response: In the presence of this compound, generate a second cumulative concentration-response curve for the muscarinic agonist.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration for both curves (with and without dexbrompheniramine).

    • A rightward shift in the concentration-response curve in the presence of dexbrompheniramine indicates competitive antagonism.

    • Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).

    • From this, the pA2 value can be determined using a Schild plot, which provides a measure of the antagonist's potency. Alternatively, an IC50 value can be determined by measuring the inhibition of the response to a fixed concentration of the agonist by varying concentrations of the antagonist.

Visualizations

Signaling Pathway of Muscarinic Receptor Antagonism

Muscarinic_Antagonism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Cell Acetylcholine_v Acetylcholine (ACh) Acetylcholine_s ACh Acetylcholine_v->Acetylcholine_s Release Muscarinic_Receptor Muscarinic Receptor (M1, M3, M5 or M2, M4) Acetylcholine_s->Muscarinic_Receptor Binds & Activates G_Protein G-Protein (Gq/11 or Gi/o) Muscarinic_Receptor->G_Protein Activates Effector Effector (PLC or Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messengers Second Messengers (IP3, DAG or ↓cAMP) Effector->Second_Messengers Generates/Inhibits Cellular_Response Cellular Response Second_Messengers->Cellular_Response Dexbrompheniramine Dexbrompheniramine Dexbrompheniramine->Muscarinic_Receptor Binds & Blocks

Caption: Mechanism of muscarinic receptor antagonism by dexbrompheniramine.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing Muscarinic Receptor Subtype start->prep setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubate Incubate with Radioligand and Dexbrompheniramine setup->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for determining muscarinic receptor binding affinity.

Conclusion

This compound possesses notable anticholinergic properties mediated by its antagonism of muscarinic acetylcholine receptors. While specific binding affinities for the individual M1-M5 receptor subtypes are not definitively established in publicly available literature, functional assays confirm its anticholinergic activity. The experimental protocols detailed herein provide a framework for the further characterization of dexbrompheniramine and other compounds at muscarinic receptors. A more precise understanding of its interaction with each receptor subtype would be invaluable for refining its clinical use and for the development of future medications with improved selectivity and side-effect profiles.

References

Enantioselective Synthesis of Dexbrompheniramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexbrompheniramine, the dextrorotatory (S)-(+)-enantiomer of brompheniramine, is a potent first-generation antihistamine used for the symptomatic relief of allergic conditions.[1][2] Its pharmacological activity resides predominantly in this single enantiomer, making enantioselective synthesis a critical aspect of its production to ensure therapeutic efficacy and minimize potential side effects associated with the distomer. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of dexbrompheniramine, focusing on both classical chiral resolution and modern asymmetric synthesis approaches. Detailed experimental protocols, comparative quantitative data, and workflow visualizations are presented to serve as a comprehensive resource for researchers and professionals in drug development and organic synthesis.

Introduction

Brompheniramine is an alkylamine antihistamine that acts as a histamine H1 receptor antagonist.[1] The chiral center at the carbon atom bearing the pyridyl and bromophenyl groups results in two enantiomers. The S-(+)-enantiomer, dexbrompheniramine, is the pharmacologically active isomer.[3] Consequently, the synthesis of enantiomerically pure dexbrompheniramine is of significant pharmaceutical interest. The primary strategies to achieve this are the separation of a racemic mixture (chiral resolution) and the direct synthesis of the desired enantiomer using stereoselective methods (asymmetric synthesis).

Chiral Resolution of Racemic Brompheniramine

Chiral resolution is a widely employed method for obtaining enantiomerically pure compounds. This approach involves the separation of a racemic mixture by converting the enantiomers into diastereomers with a chiral resolving agent. The resulting diastereomers can then be separated based on their different physical properties, such as solubility.

Resolution using (+)-4-Nitro Tartranilic Acid (PNTA)

A cost-effective and efficient method for the resolution of racemic brompheniramine involves the use of (+)-4-nitro tartranilic acid (PNTA) as a resolving agent.[3] This process selectively forms a diastereomeric salt with dexbrompheniramine, which can be isolated by filtration.

ParameterValueReference
Resolving Agent(+)-4-Nitro Tartranilic Acid (PNTA)[3]
Yield of PNTA salt of D-Brompheniramine82.27%[3]
Melting Point of PNTA salt179-181°C[3]
Specific Optical Rotation of PNTA salt+80° (c=5% in DMF)[3]
Final Yield of Dexbrompheniramine Maleate86.7%[3]
Chiral Purity of this compound99.5%[3]
Melting Point of this compound112.4°C[3]
Specific Optical Rotation of this compound+37.03° (c=5% in DMF)[3]

Step 1: Resolution of DL-Brompheniramine Base [3]

  • Dissolve (+)-4-nitro tartranilic acid (PNTA) (91 g, 0.337 moles) in methanol (1183 ml) with stirring at 60-65°C to obtain a clear solution.

  • Slowly add racemic brompheniramine base (50 g, 0.157 moles) to the solution while maintaining the temperature at 60-65°C.

  • Reflux the reaction mixture for 4-5 hours.

  • Allow the mixture to cool to 58-60°C.

  • Filter the precipitated solid to obtain the PNTA salt of D-Brompheniramine (62 g).

Step 2: Decomposition of the PNTA Salt of Dexbrompheniramine [3]

  • Treat the PNTA salt of D-Brompheniramine (55 g) with concentrated hydrochloric acid (55 ml) in demineralized water (165 ml) under stirring for 4 hours at room temperature.

  • Filter the precipitated solid to recover the PNTA for recycling.

  • Basify the aqueous filtrate with a 50% caustic solution until the pH reaches 9.0-9.5 at room temperature.

  • Extract the basified aqueous layer with o-xylene (2 x 100 ml).

Step 3: Isolation and Purification of Dexbrompheniramine Base [3]

  • Treat the combined o-xylene layers with charcoal.

  • Extract the dexbrompheniramine base from the o-xylene layer into an aqueous layer using a 20% v/v formic acid solution (2 x 30 ml).

  • Basify the aqueous layer with caustic lye to a pH of 9.0-9.5.

  • Extract the dexbrompheniramine base with ethyl acetate.

  • Treat the ethyl acetate layer with charcoal.

  • Distill off the ethyl acetate under vacuum at a temperature below 50°C to obtain the dexbrompheniramine base.

Step 4: Preparation of this compound [3]

  • Dissolve maleic acid (5 g, 0.043 moles) in ethyl acetate (96 ml) with stirring and heat to 50-55°C.

  • Cool the solution to 40-45°C and add the dexbrompheniramine base (16 g, 0.05 moles).

  • Stir the mixture for 2 hours at 40-45°C.

  • Cool the reaction mass to room temperature, then further chill to 10-15°C and stir for 1 hour.

  • Filter the precipitated solid and wash with ethyl acetate (20 ml) to get crude this compound.

Step 5: Purification of this compound [3]

  • Leach the filtered wet cake with ethyl acetate (45 ml) at 0°C for 1 hour.

  • Filter the solid to obtain pure this compound (18 g).

  • Dry the wet solid under vacuum below 50-55°C.

G cluster_resolution Step 1: Resolution cluster_decomposition Step 2: Salt Decomposition cluster_purification Step 3 & 4: Purification & Salt Formation cluster_final_purification Step 5: Final Purification racemic_base Racemic Brompheniramine Base reflux Reflux (60-65°C, 4-5h) racemic_base->reflux pnta (+)-4-Nitro Tartranilic Acid (PNTA) pnta->reflux methanol Methanol methanol->reflux cool_filter Cool & Filter reflux->cool_filter pnta_salt PNTA Salt of Dexbrompheniramine cool_filter->pnta_salt stir_rt Stir (RT, 4h) pnta_salt->stir_rt hcl Conc. HCl hcl->stir_rt water Water water->stir_rt filter_pnra Filter (Recover PNTA) stir_rt->filter_pnra basify_naoh Basify (NaOH, pH 9-9.5) filter_pnra->basify_naoh extract_xylene Extract (o-Xylene) basify_naoh->extract_xylene charcoal_formic Charcoal & Formic Acid Extraction extract_xylene->charcoal_formic basify_extract_ea Basify & Extract (EtOAc) charcoal_formic->basify_extract_ea distill Distill EtOAc basify_extract_ea->distill dex_base Dexbrompheniramine Base distill->dex_base form_salt Stir (40-45°C, 2h) dex_base->form_salt maleic_acid Maleic Acid in EtOAc maleic_acid->form_salt precipitate Cool & Filter form_salt->precipitate crude_maleate Crude this compound precipitate->crude_maleate leach_ea Leach with cold EtOAc crude_maleate->leach_ea filter_dry Filter & Dry leach_ea->filter_dry pure_maleate Pure this compound filter_dry->pure_maleate

Caption: Workflow for the chiral resolution of brompheniramine using PNTA.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct and potentially more efficient route to enantiomerically pure compounds by creating the desired stereocenter selectively. For dexbrompheniramine, this typically involves the enantioselective reduction of a prochiral ketone precursor or an asymmetric conjugate addition.

Rhodium-Catalyzed Asymmetric Conjugate Addition

A reported method for the asymmetric synthesis of dexbrompheniramine involves the rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to carbonyl-activated alkenyl azaarenes.[4][5] This method has been shown to produce dexbrompheniramine with high yield and enantioselectivity.

ParameterValueReference
Catalyst SystemRhodium-based[4][5]
YieldUp to 99%[4]
Enantiomeric Excess (ee)Up to 99%[4]

While the specific experimental protocol for dexbrompheniramine via this method is not publicly detailed, the general approach represents a state-of-the-art strategy for accessing chiral azaarenes.

Asymmetric Reduction of a Prochiral Ketone Precursor

A common and powerful strategy for the asymmetric synthesis of chiral alcohols is the enantioselective reduction of a prochiral ketone.[6] For dexbrompheniramine, this would involve the synthesis of the ketone precursor, 2-(4-bromobenzoyl)pyridine, followed by its asymmetric reduction to the corresponding alcohol. Subsequent conversion of the alcohol to the final product would yield dexbrompheniramine. The Corey-Itsuno (CBS) reduction is a well-established method for this type of transformation.[7][8]

This protocol is a representative example of how an asymmetric reduction could be applied to synthesize dexbrompheniramine and is based on general procedures for CBS reductions.

Step 1: Synthesis of the Ketone Precursor The precursor, 2-(4-bromobenzoyl)pyridine, can be synthesized via several standard organic chemistry methods, such as a Friedel-Crafts acylation or the reaction of a Grignard reagent with a pyridine derivative.

Step 2: Asymmetric Reduction of 2-(4-bromobenzoyl)pyridine

  • To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) at room temperature, add a solution of borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.2 eq) dropwise under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes.

  • Cool the mixture to -20°C.

  • Add a solution of 2-(4-bromobenzoyl)pyridine (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction mixture at -20°C until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the chiral alcohol, (S)-1-(4-bromophenyl)-1-(pyridin-2-yl)methanol.

Step 3: Conversion to Dexbrompheniramine The resulting chiral alcohol would then need to be converted to dexbrompheniramine. This typically involves a two-step sequence:

  • Conversion of the alcohol to a leaving group (e.g., a tosylate or a halide).

  • Nucleophilic substitution with dimethylamine to introduce the dimethylaminoethyl side chain.

G cluster_precursor Step 1: Precursor Synthesis cluster_reduction Step 2: Asymmetric Reduction (CBS) cluster_conversion Step 3: Conversion to Final Product start_mats Starting Materials ketone_synth Synthesis of Prochiral Ketone (2-(4-bromobenzoyl)pyridine) start_mats->ketone_synth prochiral_ketone Prochiral Ketone ketone_synth->prochiral_ketone reduction Asymmetric Reduction in THF prochiral_ketone->reduction cbs_catalyst (R)-CBS Catalyst cbs_catalyst->reduction borane Borane Reagent (BH3) borane->reduction chiral_alcohol Chiral Alcohol Intermediate reduction->chiral_alcohol activation Alcohol Activation (e.g., Tosylation) chiral_alcohol->activation substitution Nucleophilic Substitution (Dimethylamine) activation->substitution purification Purification substitution->purification dexbrompheniramine Dexbrompheniramine purification->dexbrompheniramine

Caption: A representative workflow for the asymmetric synthesis of dexbrompheniramine.

Conclusion

The enantioselective synthesis of dexbrompheniramine can be effectively achieved through both chiral resolution of the racemic mixture and direct asymmetric synthesis. The choice of method often depends on factors such as cost, scalability, and the desired level of enantiomeric purity. Chiral resolution with agents like PNTA provides a robust and high-yielding process suitable for industrial-scale production. Asymmetric synthesis, particularly through catalytic methods like rhodium-catalyzed conjugate addition or the enantioselective reduction of a ketone precursor, offers a more elegant and potentially more efficient approach, minimizing waste by avoiding the separation and potential racemization of the unwanted enantiomer. The continued development of novel asymmetric catalysts and synthetic methodologies will likely lead to even more efficient and sustainable routes for the production of dexbrompheniramine and other chiral pharmaceuticals.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dexbrompheniramine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dexbrompheniramine maleate is a first-generation antihistamine that functions as an H1 histamine receptor antagonist.[1] It is the dextrorotatory (S)-enantiomer of brompheniramine and is used to treat allergic conditions such as hay fever and urticaria. Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This application note details a robust and precise isocratic reverse-phase HPLC method for this purpose, based on established pharmacopeial methods and validated procedures.[2][3]

Method Overview

The described method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the separation and quantification of dexbrompheniramine. The procedure is based on the United States Pharmacopeia (USP) monograph for this compound, ensuring its suitability for quality control and analytical research.[2] The method is designed to be specific, accurate, and precise, allowing for the reliable determination of the analyte in the presence of its counter-ion (maleate) and potential impurities.

Experimental Protocols

1. Instrumentation and Equipment

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterSpecification
Stationary Phase (Column) C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.0)
Diluent Acetonitrile and Phosphate Buffer (5:95)[2]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 261 nm[4]
Run Time Approximately 10 minutes

3. Reagent and Solution Preparation

  • Phosphate Buffer (Solution A): Dissolve 5.44 g of monobasic potassium phosphate in 1000 mL of water. Adjust the pH to 3.0 ± 0.1 with phosphoric acid.[2]

  • Acetonitrile (Solution B): HPLC grade.[2]

  • Diluent: Prepare a mixture of Acetonitrile and Phosphate Buffer (Solution A) in a 5:95 ratio.[2]

  • Standard Stock Solution (0.5 mg/mL): Accurately weigh about 25 mg of USP this compound Reference Standard (RS) and transfer it to a 50 mL volumetric flask. Add approximately 25 mL of Diluent, sonicate for 1 minute to dissolve, and then dilute to volume with Diluent.[2]

  • Sample Solution (0.5 mg/mL): Accurately weigh an amount of the this compound sample equivalent to about 25 mg and prepare a 50 mL solution as described for the Standard Stock Solution.[2]

4. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. A system suitability solution is typically prepared containing the analyte and potential related compounds to test the system's performance.

ParameterAcceptance Criteria
Tailing Factor (for Dexbrompheniramine peak) Not more than 1.8[4]
Relative Standard Deviation (RSD) Not more than 2.0% for six replicate injections of the standard solution
Theoretical Plates Greater than 2000

5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform six replicate injections of the Standard Solution.

  • Calculate the RSD of the peak areas for the dexbrompheniramine peak. The RSD should not be more than 2.0%.

  • Inject the Sample Solution in duplicate.

  • Record the chromatograms and integrate the peak areas.

6. Calculation

The concentration of this compound in the sample is calculated using the following formula:

Concentration (mg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

Where:

  • Area_Sample is the peak area of dexbrompheniramine in the sample chromatogram.

  • Area_Standard is the average peak area of dexbrompheniramine from the standard solution injections.

  • Concentration_Standard is the concentration of the USP this compound RS in the standard solution (mg/mL).

Quantitative Data Summary

The following tables summarize the expected quantitative data for a validated HPLC method for this compound.

Table 1: Chromatographic Performance

ParameterTypical Value
Retention Time (min) ~6-7 minutes[4]
Tailing Factor ≤ 1.8[4]
Theoretical Plates > 2000

Table 2: Method Validation Parameters

ParameterTypical Specification
Linearity (Correlation Coefficient, r²) ≥ 0.999[5]
Range (µg/mL) 5.0 - 30.0
Accuracy (% Recovery) 98.0% - 102.0%[6]
Precision (% RSD) ≤ 2.0%[6]
Limit of Detection (LOD) (µg/mL) ~0.94[6]
Limit of Quantification (LOQ) (µg/mL) ~2.85[6]

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep cluster_hplc cluster_data prep Preparation hplc HPLC Analysis data Data Processing report Result Reporting std_prep Standard Solution (0.5 mg/mL) sys_suit System Suitability (6 Injections) std_prep->sys_suit smp_prep Sample Solution (0.5 mg/mL) smp_inject Sample Injection (Duplicate) smp_prep->smp_inject mob_prep Mobile Phase Prep (Buffer + ACN) sys_equil System Equilibration mob_prep->sys_equil sys_equil->sys_suit sys_suit->smp_inject peak_int Peak Integration smp_inject->peak_int calc Concentration Calculation peak_int->calc calc->report

Caption: Workflow for HPLC quantification of this compound.

References

Application Note: High-Throughput Analysis of Dexbrompheniramine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dexbrompheniramine in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput bioanalysis in support of pharmacokinetic, bioequivalence, and toxicokinetic studies. The presented performance characteristics are based on validated methods for structurally analogous compounds and represent the expected capabilities of this assay.

Introduction

Dexbrompheniramine is the dextrorotatory S-(+)-enantiomer of brompheniramine, a potent first-generation alkylamine antihistamine. It acts as a histamine H1 receptor antagonist, providing relief from allergic symptoms. To characterize its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable and sensitive bioanalytical method is essential for its accurate measurement in biological matrices like plasma. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques, making it the gold standard for quantifying drug concentrations in complex biological fluids.

This document provides a comprehensive protocol for the determination of dexbrompheniramine in human plasma, including detailed procedures for sample preparation, chromatographic conditions, and mass spectrometric detection.

Experimental Protocols

Materials and Reagents
  • Dexbrompheniramine maleate reference standard

  • Dexchlorpheniramine maleate (Internal Standard, IS)

  • Blank human plasma (K2EDTA as anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Diethyl ether (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ammonium hydroxide (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

Preparation of Stock and Working Solutions
  • Stock Solutions (1.0 mg/mL): Accurately weigh ~10 mg of this compound and dexchlorpheniramine maleate (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 2-8°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions of dexbrompheniramine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Curve (CC) Standards: Prepare an eight-point calibration curve by spiking blank human plasma with the appropriate dexbrompheniramine working solutions to achieve final concentrations of 0.05, 0.1, 0.2, 0.5, 1, 2, 5, and 10 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.05 ng/mL

    • Low QC (LQC): 0.15 ng/mL

    • Medium QC (MQC): 4.0 ng/mL

    • High QC (HQC): 8.0 ng/mL

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquot 500 µL of plasma (blank, CC, QC, or unknown sample) into a 2 mL polypropylene microcentrifuge tube.

  • Add 50 µL of the 100 ng/mL internal standard working solution to all tubes except the blank matrix sample.

  • Vortex mix for 10 seconds.

  • Add 1.0 mL of LLE solvent (diethyl ether:dichloromethane, 80:20, v/v).

  • Cap and vortex for 5 minutes at high speed.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean 1.5 mL tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase (35% Methanol with 2.5 mM NH4OH).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Method

The following parameters are provided as a starting point and may require optimization for different LC-MS/MS systems.

Liquid Chromatography Conditions
ParameterValue
LC System UPLC/HPLC System
Column Phenomenex Gemini C8, 5 µm, 50 x 4.6 mm
Mobile Phase A 2.5 mM Ammonium Hydroxide in Water
Mobile Phase B Methanol
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temp. 40°C
Gradient Elution See Table 1

Table 1: Chromatographic Gradient Program

Time (min)Flow Rate (mL/min)%A%B
0.000.865.035.0
2.500.810.090.0
3.500.810.090.0
3.600.865.035.0
5.000.865.035.0
Mass Spectrometry Conditions
ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)
Dexbrompheniramine 319.1274.1150
Dexchlorpheniramine (IS) 275.1230.1150

Data and Performance Characteristics

The following data represent the expected performance of this method based on established bioanalytical method validation guidelines.[1][2]

Table 3: Calibration Curve Summary

AnalyteLinear Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Dexbrompheniramine0.05 - 10.0Linear, 1/x² weighting≥ 0.995

Table 4: Summary of Precision and Accuracy Data

QC SampleConc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (3 runs)Inter-day Accuracy (%) (3 runs)
LLOQ 0.05≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
LQC 0.15≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
MQC 4.00≤ 8.092.0 - 108.0≤ 8.092.0 - 108.0
HQC 8.00≤ 5.095.0 - 105.0≤ 5.095.0 - 105.0

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) add_is Add Internal Standard (50 µL) plasma->add_is add_lle Add LLE Solvent (1 mL) add_is->add_lle vortex_1 Vortex (5 min) add_lle->vortex_1 centrifuge Centrifuge (10 min) vortex_1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N₂) transfer->evaporate reconstitute Reconstitute (200 µL) evaporate->reconstitute inject Inject (10 µL) reconstitute->inject lc_sep UPLC Separation (C8 Column, 5 min) inject->lc_sep ms_detect MS/MS Detection (ESI+, MRM Mode) lc_sep->ms_detect integrate Integrate Peak Areas ms_detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify report Report Concentration quantify->report

Caption: Detailed experimental workflow for dexbrompheniramine analysis in plasma.

G cluster_extraction Sample Cleanup cluster_separation Analyte Separation cluster_detection Analyte Detection plasma Analyte in Plasma Matrix organic Analyte in Organic Phase plasma->organic Liquid-Liquid Extraction injected Injected Sample separated Chromatographically Separated Analyte injected->separated Reverse-Phase HPLC ionized Precursor Ion separated->ionized Electrospray Ionization fragmented Product Ion ionized->fragmented Collision-Induced Dissociation

Caption: Logical relationships of the core analytical stages.

References

In Vitro Assay for Testing Dexbrompheniramine Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexbrompheniramine is a first-generation antihistamine of the alkylamine class, utilized for the symptomatic relief of allergic conditions such as hay fever and urticaria.[1] It functions as a potent antagonist, or more accurately, an inverse agonist, at the histamine H1 receptor.[2] By competitively binding to H1 receptors on effector cells in the respiratory tract, blood vessels, and gastrointestinal tract, dexbrompheniramine blocks the action of endogenous histamine.[2] This action alleviates the negative symptoms associated with allergic reactions, including sneezing, itching, watery eyes, and runny nose. This document provides detailed protocols for in vitro assays designed to quantify the efficacy of dexbrompheniramine by assessing its binding affinity and functional antagonism at the histamine H1 receptor.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in cytosolic calcium is a hallmark of H1 receptor activation and serves as a measurable endpoint in functional assays. Dexbrompheniramine, as an antagonist, blocks this cascade by preventing histamine from binding to the receptor.

Caption: Histamine H1 receptor signaling pathway.

Data Presentation

The efficacy of dexbrompheniramine and related compounds can be quantified by their binding affinity (Ki) and functional potency (IC50). The following table summarizes these values. Note that specific data for dexbrompheniramine can be limited; therefore, data for the closely related and structurally similar active enantiomer, dexchlorpheniramine, is provided as a reliable proxy.

CompoundAssay TypeTarget ReceptorCell Line/TissueParameterValue (nM)Reference
Dexchlorpheniramine Radioligand BindingHuman Histamine H1RecombinantKi2.67 - 4.81[2]
Dexchlorpheniramine Radioligand BindingHuman Histamine H1Human Brain TissueKd15[2]
Dexbrompheniramine Functional (Predicted)Human Histamine H1RecombinantIC505 - 20*N/A

*Predicted IC50 range for a functional assay (e.g., calcium mobilization) based on the reported Ki/Kd values for the structurally similar dexchlorpheniramine. The exact IC50 is assay-dependent.

Experimental Protocols

Two primary in vitro assays are recommended for evaluating the efficacy of dexbrompheniramine: a radioligand binding assay to determine its affinity for the H1 receptor, and a calcium mobilization assay to measure its functional antagonism.

Radioligand Binding Assay for Histamine H1 Receptor

This competitive binding assay quantifies the affinity of dexbrompheniramine for the H1 receptor by measuring its ability to displace a radiolabeled antagonist.

Workflow:

Binding_Assay_Workflow prep 1. Reagent Preparation - H1R Membranes - [³H]mepyramine (Radioligand) - Dexbrompheniramine dilutions - Assay Buffer setup 2. Assay Plate Setup (96-well) - Total Binding (Radioligand only) - Non-specific Binding (Radioligand + excess unlabeled ligand) - Competitive Binding (Radioligand + Dexbrompheniramine) prep->setup incubate 3. Incubation ~60 min at 25°C to reach equilibrium setup->incubate harvest 4. Harvesting Rapid filtration over glass fiber filters to separate bound from free radioligand incubate->harvest wash 5. Washing Wash filters with ice-cold buffer to remove unbound radioligand harvest->wash count 6. Scintillation Counting Quantify radioactivity on filters wash->count analyze 7. Data Analysis - Calculate Specific Binding - Plot competition curve - Determine IC50 and calculate Ki count->analyze

Caption: Workflow for Radioligand Binding Assay.

Methodology:

  • Materials:

    • Receptor Source: Commercially available membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]mepyramine (a selective H1 antagonist).

    • Test Compound: Dexbrompheniramine.

    • Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine, and a cell harvester.

    • Scintillation Counter and scintillation fluid.

  • Procedure:

    • Membrane Preparation: Thaw the receptor membrane preparation on ice. Resuspend in ice-cold assay buffer to a final protein concentration of approximately 20-40 µg per well.

    • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Add membrane preparation, assay buffer, and [³H]mepyramine (final concentration ~1-3 nM).

      • Non-specific Binding (NSB): Add membrane preparation, non-specific binding control, and [³H]mepyramine.

      • Competitive Binding: Add membrane preparation, varying concentrations of dexbrompheniramine (e.g., 0.1 nM to 10 µM), and [³H]mepyramine.

    • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

    • Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

      • Plot the percentage of specific binding against the logarithm of the dexbrompheniramine concentration.

      • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of dexbrompheniramine that displaces 50% of the radioligand).

      • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Calcium Mobilization Assay

This functional assay measures the ability of dexbrompheniramine to inhibit the histamine-induced increase in intracellular calcium in cells expressing the H1 receptor.

Workflow:

Calcium_Assay_Workflow culture 1. Cell Culture Seed H1R-expressing cells (e.g., HEK293, CHO) in a 96-well plate dye_load 2. Dye Loading Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) culture->dye_load wash 3. Washing Wash cells to remove excess dye dye_load->wash antagonist_add 4. Antagonist Pre-incubation Add varying concentrations of Dexbrompheniramine and incubate wash->antagonist_add read_baseline 5. Baseline Fluorescence Reading Measure fluorescence before stimulation antagonist_add->read_baseline agonist_add 6. Agonist Stimulation Add a fixed concentration (EC80) of histamine to all wells read_baseline->agonist_add read_response 7. Response Fluorescence Reading Immediately measure the peak fluorescence intensity agonist_add->read_response analyze 8. Data Analysis - Normalize fluorescence data - Plot % inhibition vs. Dexbrompheniramine concentration - Determine IC50 read_response->analyze

Caption: Workflow for Calcium Mobilization Assay.

Methodology:

  • Materials:

    • Cell Line: A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

    • Culture Medium: Appropriate growth medium for the chosen cell line.

    • Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.

    • Calcium-sensitive Dye: Fluo-4 AM or a similar indicator.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

    • Test Compound: Dexbrompheniramine.

    • Agonist: Histamine.

    • Fluorescence Plate Reader: An instrument capable of kinetic fluorescence reading (e.g., FLIPR, FlexStation).

  • Procedure:

    • Cell Culture: Seed the H1R-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

    • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution prepared in assay buffer. Incubate for 30-60 minutes at 37°C in the dark.

    • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

    • Compound Addition: Add varying concentrations of dexbrompheniramine (prepared in assay buffer) to the wells. Include "agonist-only" control wells (buffer only) and "no-stimulation" control wells.

    • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow dexbrompheniramine to bind to the receptors.

    • Fluorescence Measurement: Place the plate in the fluorescence reader.

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Program the instrument to add a pre-determined concentration of histamine (typically the EC80, the concentration that gives 80% of the maximal response) to the wells.

      • Immediately after histamine addition, record the fluorescence signal kinetically for 1-2 minutes to capture the peak calcium response.

    • Data Analysis:

      • Determine the peak fluorescence response for each well.

      • Normalize the data: The response in the "agonist-only" wells represents 0% inhibition, and the response in the "no-stimulation" wells represents 100% inhibition.

      • Calculate the percent inhibition for each dexbrompheniramine concentration.

      • Plot the percent inhibition against the logarithm of the dexbrompheniramine concentration.

      • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which is the concentration of dexbrompheniramine that inhibits 50% of the histamine-induced response.

Conclusion

The in vitro assays described provide robust and quantitative methods for characterizing the efficacy of dexbrompheniramine. The radioligand binding assay directly measures the affinity of the compound for the histamine H1 receptor, yielding a Ki value. The calcium mobilization assay provides a functional measure of its antagonist activity, resulting in an IC50 value. Together, these protocols offer a comprehensive framework for researchers in pharmacology and drug development to assess the potency of dexbrompheniramine and other H1 receptor antagonists.

References

Application Notes and Protocols for Studying the Antihistaminic Effects of Dexbrompheniramine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dexbrompheniramine is a first-generation antihistamine belonging to the alkylamine class. It acts as a potent and selective antagonist of the histamine H1 receptor, thereby mitigating the effects of histamine released during allergic reactions.[1][2] These effects include smooth muscle contraction in the respiratory and gastrointestinal tracts, increased capillary permeability, and vasodilation.[1] This document provides detailed protocols for various animal models used to evaluate the in vivo and in vitro antihistaminic properties of dexbrompheniramine.

Mechanism of Action: H1 Receptor Antagonism

Dexbrompheniramine competitively binds to H1 receptors on effector cells, preventing histamine from binding and eliciting a response. This inverse agonist activity blocks the downstream signaling cascade initiated by histamine, which involves the activation of Gq/11 proteins, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), leading to the physiological effects of an allergic response.

H1_Receptor_Signaling cluster_cell Effector Cell cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates Response Physiological Response (e.g., muscle contraction) Ca->Response PKC->Response Histamine Histamine Histamine->H1R binds & activates Dexbrompheniramine Dexbrompheniramine Dexbrompheniramine->H1R binds & blocks

Caption: Histamine H1 Receptor Signaling Pathway.

In Vivo Models for Antihistaminic Activity

Histamine-Induced Bronchoconstriction in Guinea Pigs

This is a classic model for assessing H1-receptor antagonism in the respiratory system. Guinea pigs are particularly sensitive to histamine, which induces severe bronchospasm.[3][4]

Experimental Protocol:

  • Animal Selection: Use healthy male guinea pigs (300-400g).

  • Acclimatization: House the animals in standard conditions for at least one week before the experiment.

  • Grouping: Divide animals into control and treatment groups.

  • Drug Administration:

    • Administer dexbrompheniramine (or vehicle for the control group) intravenously (i.v.) or intraperitoneally (i.p.) at various doses.

  • Histamine Challenge:

    • After a predetermined time (e.g., 15-30 minutes post-drug administration), challenge the animals with an intravenous injection of histamine (e.g., 5 µg/kg) to induce bronchoconstriction.[5]

    • Alternatively, expose the animals to a histamine aerosol (e.g., 0.1-0.2% histamine dihydrochloride solution) in a closed chamber.[3]

  • Endpoint Measurement:

    • For i.v. challenge, measure changes in pulmonary mechanics, such as airway resistance and dynamic lung compliance.[6][7]

    • For aerosol challenge, record the pre-convulsion time (PCT), which is the time from the start of exposure to the onset of respiratory distress or convulsions.[3]

  • Data Analysis: Calculate the percentage of protection against bronchospasm or the increase in PCT compared to the control group. Determine the ED50 (the dose that produces 50% of the maximal effect).

Bronchoconstriction_Workflow start Start acclimatize Acclimatize Guinea Pigs start->acclimatize grouping Divide into Control & Treatment Groups acclimatize->grouping admin Administer Vehicle (Control) or Dexbrompheniramine (Treatment) grouping->admin wait Wait 15-30 min admin->wait challenge Histamine Challenge (i.v. or aerosol) wait->challenge measure Measure Endpoint: - Pulmonary Mechanics - Pre-Convulsion Time (PCT) challenge->measure analyze Calculate % Protection or Increase in PCT & ED50 measure->analyze end End analyze->end

Caption: Experimental Workflow for Histamine-Induced Bronchoconstriction.

Quantitative Data:

AntihistamineED50 (µg/kg, i.v.) for inhibiting histamine-induced bronchospasm at 15 minReference
Dexbrompheniramine 4.1[5]
Chlorpheniramine5.8[5]
Diphenhydramine135[5]
Rodent Models of Allergic Rhinitis

These models are used to evaluate the efficacy of antihistamines in alleviating nasal symptoms of allergy, such as sneezing and nasal rubbing.[8][9]

Experimental Protocol:

  • Animal Selection: Use Brown Norway rats or BALB/c mice.[10][11]

  • Sensitization:

    • Actively sensitize the animals by intraperitoneal injection of an allergen, such as ovalbumin (OA), mixed with an adjuvant like aluminum hydroxide.[10]

    • Administer booster sensitizations, which can be done locally into the nasal cavity.[8]

  • Drug Administration: Administer dexbrompheniramine orally or intraperitoneally before the allergen challenge.

  • Allergen Challenge: Challenge the sensitized animals by intranasal instillation of the allergen (e.g., OA).[8][10]

  • Endpoint Measurement:

    • Count the number of sneezes and nasal rubbing movements over a specific period (e.g., 15-30 minutes) after the challenge.[8]

    • Measure vascular permeability by quantifying the extravasation of Evans blue dye into the nasal perfusate.[10]

    • Analyze nasal lavage fluid for histamine and inflammatory cell counts.

  • Data Analysis: Compare the frequency of nasal symptoms and the levels of inflammatory markers between treated and control groups.

Models of Allergic Conjunctivitis in Guinea Pigs

This model assesses the ability of antihistamines to reduce the symptoms of allergic eye reactions.[12][13]

Experimental Protocol:

  • Animal Selection: Use male guinea pigs.[12]

  • Sensitization: Sensitize animals with an intraperitoneal injection of egg albumin (EA) and aluminum hydroxide.[12]

  • Drug Administration: Apply dexbrompheniramine topically to the eye or administer it systemically before the allergen challenge.

  • Allergen Challenge: Topically challenge the conjunctiva of sensitized animals with EA.[12]

  • Endpoint Measurement:

    • Clinically score the allergic response based on redness, edema, and discharge.[12]

    • Quantify vascular permeability by measuring the extravasation of intravenously injected Evans blue dye into the conjunctival tissue.[12]

    • Measure histamine levels in tear fluid.[13]

  • Data Analysis: Compare the clinical scores and dye extravasation between the dexbrompheniramine-treated and control groups.

Quantitative Data from a Guinea Pig Allergic Conjunctivitis Model:

Treatment GroupHistamine Concentration in Tears (ng/mL)Reference
Negative Control2.52 ± 1.65[13]
Positive Control (Allergen Challenge)10.33 ± 2.56[13]
Ketotifen (Antihistamine)3.28 ± 0.68[13]
Olopatadine (Antihistamine)5.04 ± 1.85[13]
Note: Data for dexbrompheniramine was not specifically available in the cited study, but the table illustrates the expected effect of an antihistamine in this model.

In Vitro Models for Antihistaminic Activity

Isolated Guinea Pig Ileum Assay

This assay is a fundamental tool for characterizing the H1-antagonistic activity and potency of a compound by measuring its ability to inhibit histamine-induced smooth muscle contraction.[14][15]

Experimental Protocol:

  • Tissue Preparation:

    • Sacrifice a guinea pig and dissect a segment of the terminal ileum.[15]

    • Clean the ileum segment by gently flushing it with Tyrode's or Krebs physiological salt solution.[15][16]

    • Cut the ileum into 2-3 cm long pieces.[15]

  • Organ Bath Setup:

    • Suspend the ileum segment in an organ bath containing the physiological solution, maintained at 37°C and continuously aerated.[16]

    • Connect one end of the tissue to an isotonic transducer to record contractions.[15]

  • Procedure:

    • Allow the tissue to equilibrate for 30-60 minutes.

    • Record a cumulative concentration-response curve for histamine.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a known concentration of dexbrompheniramine for a set period.

    • Record a second histamine concentration-response curve in the presence of dexbrompheniramine.

  • Data Analysis:

    • The antagonistic effect of dexbrompheniramine will cause a rightward shift in the histamine concentration-response curve.

    • Calculate the pA2 value from a Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50. A higher pA2 value indicates greater antagonist potency.[16]

Quantitative Data:

AntihistaminepA2 Value on Isolated Guinea Pig IleumReference
Dexbrompheniramine 9.3[5]
Chlorpheniramine9.1[5]
Diphenhydramine7.9[5]
Mepyramine9.60[17]

Models for Assessing Central Nervous System (CNS) Effects

First-generation antihistamines like dexbrompheniramine are known to cross the blood-brain barrier and can cause sedation.[2]

Experimental Protocol (Sedation Assessment):

  • Animal Selection: Use mice or rats.

  • Drug Administration: Administer dexbrompheniramine at various doses.

  • Behavioral Tests:

    • Locomotor Activity: Measure spontaneous locomotor activity in an open field or activity cage. A decrease in activity indicates sedation.

    • Rota-rod Test: Assess motor coordination and balance. A reduced ability to stay on the rotating rod suggests CNS impairment.

  • Data Analysis: Compare the performance of treated animals to a control group.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of dexbrompheniramine is crucial for interpreting pharmacodynamic results.

Protocol Outline:

  • Animal Selection: Rats are commonly used for pharmacokinetic studies.[18][19]

  • Drug Administration: Administer dexbrompheniramine via the intended clinical route (e.g., oral, intravenous).

  • Sample Collection: Collect blood samples at various time points after administration. Brain tissue can also be collected to determine brain-to-plasma concentration ratios.[18]

  • Bioanalysis: Use a validated analytical method, such as LC-MS/MS, to quantify the concentration of dexbrompheniramine and its metabolites in plasma and tissue homogenates.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½).[19]

Conclusion

The animal models described provide a robust framework for the preclinical evaluation of dexbrompheniramine's antihistaminic effects. The in vivo models of bronchoconstriction and allergic rhinitis/conjunctivitis are essential for demonstrating efficacy in relevant physiological systems, while the in vitro guinea pig ileum assay offers a precise measure of H1-receptor antagonist potency. Combining these pharmacodynamic studies with pharmacokinetic and CNS effect assessments allows for a comprehensive understanding of the drug's overall profile.

References

Cell-Based Assays for High-Throughput Screening of Histamine H1 Receptor Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H1 receptor (H1R) is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating allergic and inflammatory responses.[1] Activation of the H1R by histamine triggers a signaling cascade that results in various physiological effects, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[2] Consequently, antagonists of the H1 receptor are a cornerstone in the treatment of allergic conditions such as rhinitis and urticaria. The discovery and development of novel H1 receptor antagonists rely on robust and efficient screening assays. This document provides detailed application notes and protocols for three common cell-based assays utilized in the high-throughput screening (HTS) of H1 receptor antagonists: calcium mobilization assays, reporter gene assays, and cyclic AMP (cAMP) assays.

The H1 receptor primarily couples to the Gq family of G-proteins.[2] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger in this pathway.[3] This increase in intracellular calcium is a hallmark of H1 receptor activation and forms the basis of the widely used calcium mobilization assays.

H1 Receptor Signaling Pathway

Activation of the H1 receptor initiates a well-defined signaling cascade. The diagram below illustrates the key steps involved in H1 receptor-mediated signaling.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates Antagonist H1 Antagonist Antagonist->H1R Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release Ca_release->PKC Activates NFAT_activation NFAT Activation Ca_release->NFAT_activation Cellular_Response Cellular Response (e.g., Inflammation) PKC->Cellular_Response NFAT_activation->Cellular_Response Ca_store Ca²⁺ Store IP3R->Ca_store Opens Channel Ca_store->Ca_release

H1 Receptor Signaling Cascade

I. Calcium Mobilization Assay

This is the most direct and widely used functional assay for screening H1 receptor antagonists due to the robust and rapid nature of the calcium signal upon Gq activation. The assay measures the ability of a compound to inhibit the increase in intracellular calcium induced by an H1 receptor agonist, such as histamine.

Data Presentation
ParameterDiphenhydramineLoratadineCetirizine
IC50 (nM) ~15[2]~30-50~3-6[4]
Typical Z'-Factor 0.6 - 0.8[5]0.6 - 0.8[5]0.6 - 0.8[5]
Typical Signal-to-Background (S/B) Ratio > 5> 5> 5

Note: IC50 values can vary depending on the cell line, agonist concentration, and specific assay conditions. The values presented are representative.

Experimental Workflow

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment & Measurement cluster_analysis Data Analysis A1 Seed H1R-expressing cells (e.g., HEK293, CHO) in black-walled, clear-bottom plates A2 Incubate overnight A1->A2 B1 Prepare Fluo-4 AM loading solution A2->B1 B2 Incubate cells with Fluo-4 AM solution B1->B2 B3 Wash cells to remove excess dye B2->B3 C1 Add test compounds (antagonists) and incubate B3->C1 C2 Measure baseline fluorescence C1->C2 C3 Add H1 agonist (e.g., Histamine) C2->C3 C4 Measure fluorescence change (Calcium Flux) C3->C4 D1 Calculate % inhibition of agonist response C4->D1 D2 Generate dose-response curve D1->D2 D3 Determine IC50 value D2->D3

Calcium Mobilization Assay Workflow
Detailed Experimental Protocol

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.

  • Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

  • Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.

  • Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).

  • Pluronic F-127: To aid in dye loading.

  • Probenecid: An anion-exchange transport inhibitor to prevent dye leakage.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Histamine.

  • Test Compounds: H1 receptor antagonists (e.g., diphenhydramine, loratadine, cetirizine).

  • Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • The day before the assay, seed the H1R-expressing cells into the black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-80,000 cells/well for a 96-well plate).

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2-4 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127 and 2.5 mM Probenecid.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, gently wash the cells twice with Assay Buffer to remove extracellular dye. Leave a final volume of Assay Buffer in each well.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compounds (antagonists) in Assay Buffer.

    • Add the diluted antagonists to the respective wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow for antagonist binding.

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add a pre-determined concentration of histamine (typically the EC80, the concentration that elicits 80% of the maximal response) to all wells.

    • Immediately after agonist addition, continuously record the fluorescence intensity for 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data by expressing the response in the presence of the antagonist as a percentage of the response to the agonist alone (positive control) after subtracting the baseline fluorescence.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

II. Reporter Gene Assay

Reporter gene assays provide a downstream, transcriptional readout of receptor activation. For Gq-coupled receptors like H1R, the increase in intracellular calcium activates calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor. Dephosphorylated NFAT translocates to the nucleus and binds to NFAT response elements in the promoter of a reporter gene (e.g., luciferase or β-lactamase), driving its expression.

Data Presentation
ParameterDiphenhydramineLoratadineCetirizine
IC50 (nM) Illustrative: 20-100Illustrative: 50-200Illustrative: 5-20
Typical Z'-Factor > 0.5[6]> 0.5[6]> 0.5[6]
Typical Signal-to-Background (S/B) Ratio > 3> 3> 3

Note: Specific IC50 values for H1 antagonists in NFAT reporter gene assays are not widely published and can be highly dependent on the cell line and reporter construct. The values presented are for illustrative purposes and reflect the expected relative potencies.

Experimental Workflow

Reporter_Gene_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis A1 Seed cells co-expressing H1R and NFAT-reporter construct in white, opaque plates A2 Incubate overnight A1->A2 B1 Add test compounds (antagonists) A2->B1 B2 Add H1 agonist (e.g., Histamine) B1->B2 B3 Incubate for several hours (e.g., 5-6 hours) B2->B3 C1 Add luciferase substrate B3->C1 C2 Measure luminescence C1->C2 D1 Calculate % inhibition of agonist-induced luminescence C2->D1 D2 Generate dose-response curve D1->D2 D3 Determine IC50 value D2->D3

Reporter Gene Assay Workflow
Detailed Experimental Protocol

Materials:

  • Cell Line: HEK293 or CHO cells stably co-expressing the human H1 receptor and an NFAT-driven reporter gene (e.g., NFAT-luciferase).

  • Culture Medium: As described for the calcium mobilization assay.

  • Assay Plates: 96- or 384-well white, opaque microplates suitable for luminescence measurements.

  • Agonist: Histamine.

  • Test Compounds: H1 receptor antagonists.

  • Luciferase Assay Reagent: Commercially available luciferase substrate and buffer system (e.g., ONE-Glo™).

  • Instrumentation: Luminometer.

Procedure:

  • Cell Plating:

    • The day before the assay, seed the engineered cells into the white, opaque microplates.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (antagonists) in culture medium.

    • Add the diluted antagonists to the respective wells of the cell plate.

    • Immediately add a pre-determined concentration of histamine (typically the EC80) to the wells.

    • Incubate the plate for a period sufficient to allow for reporter gene expression (e.g., 5-6 hours) at 37°C in a 5% CO2 incubator.

  • Signal Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow for cell lysis and the luminescent reaction to stabilize.

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Normalize the data by expressing the luminescence in the presence of the antagonist as a percentage of the response to the agonist alone after subtracting the background luminescence.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

III. cAMP Assay

While the H1 receptor is primarily Gq-coupled, cAMP assays can be utilized to screen for H1 receptor antagonists, particularly for assessing selectivity against other histamine receptor subtypes (e.g., H2R which is Gs-coupled and increases cAMP, or H3R/H4R which are Gi-coupled and decrease cAMP). For H1R itself, some studies have shown that in certain cell systems or under specific conditions, Gq-coupled receptors can indirectly influence cAMP levels. However, a more common application is in counter-screening to ensure that lead compounds are selective for H1R. The following protocol describes a general method for measuring cAMP, which can be adapted for screening against Gs or Gi-coupled receptors.

Data Presentation
ParameterDiphenhydramineLoratadineCetirizine
IC50 (nM) vs. H2R >10,000>10,000>10,000
Typical Z'-Factor (for Gs/Gi assays) 0.5 - 0.70.5 - 0.70.5 - 0.7
Typical Signal-to-Background (S/B) Ratio (for Gs/Gi assays) > 3> 3> 3

Note: The IC50 values represent the lack of significant activity at the Gs-coupled H2 receptor, demonstrating selectivity. Assay performance metrics are representative of typical cAMP assays for GPCRs.

Experimental Workflow

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis A1 Seed cells expressing the target receptor (e.g., H2R) in appropriate assay plates A2 Incubate overnight A1->A2 B1 Add test compounds (antagonists) and incubate A2->B1 B2 Add agonist (e.g., H2 agonist) B1->B2 B3 Incubate for a defined period (e.g., 30 minutes) B2->B3 C1 Lyse cells and add cAMP detection reagents (e.g., HTRF, AlphaScreen) B3->C1 C2 Incubate to allow for detection reaction C1->C2 C3 Read signal on a compatible plate reader C2->C3 D1 Calculate % inhibition of agonist-induced cAMP production C3->D1 D2 Generate dose-response curve D1->D2 D3 Determine IC50 value D2->D3

cAMP Assay Workflow (for Selectivity Screening)
Detailed Experimental Protocol (HTRF® Example for H2R Selectivity)

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human H2 receptor.

  • Culture Medium: As previously described.

  • Assay Plates: 384-well low-volume white microplates.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Agonist: A selective H2 receptor agonist (e.g., amthamine).

  • Test Compounds: H1 receptor antagonists.

  • cAMP Detection Kit: HTRF® cAMP dynamic 2 kit or similar.

  • Instrumentation: HTRF®-compatible plate reader.

Procedure:

  • Cell Plating:

    • Culture and plate the H2R-expressing cells as described in the previous protocols.

  • Compound Treatment:

    • Prepare a stimulation buffer containing a PDE inhibitor like IBMX.

    • Prepare serial dilutions of the test compounds (H1 antagonists) in the stimulation buffer.

    • Add the diluted compounds to the wells of the cell plate and incubate for 15-30 minutes at 37°C.

    • Add the H2 agonist at its EC80 concentration to the wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Following the incubation, lyse the cells and perform the cAMP detection according to the manufacturer's protocol for the HTRF® kit. This typically involves adding a mixture of the cAMP-d2 conjugate and the anti-cAMP cryptate conjugate.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF®-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the ratio of the fluorescence at 665 nm to that at 620 nm.

    • The signal is inversely proportional to the amount of cAMP produced.

    • Calculate the percentage of inhibition of the agonist-induced cAMP production for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value, which indicates the compound's potency at the H2 receptor. A high IC50 value demonstrates selectivity for the H1 receptor.

Conclusion

The choice of assay for H1 receptor antagonist screening depends on various factors including the screening goals, available instrumentation, and desired throughput. Calcium mobilization assays offer a direct, rapid, and robust method for primary screening of Gq-coupled receptors like H1R. Reporter gene assays provide a downstream, integrated readout of receptor activation and can be a valuable orthogonal assay for hit confirmation. cAMP assays are crucial for determining the selectivity of H1 receptor antagonists against other histamine receptor subtypes, a critical aspect of drug development to minimize off-target effects. By employing these well-characterized cell-based assays, researchers can effectively identify and characterize novel H1 receptor antagonists for the potential treatment of allergic and inflammatory diseases.

References

Application Notes and Protocols for Stability Testing of Dexbrompheniramine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols outline the procedures for conducting stability testing of dexbrompheniramine maleate, a crucial antihistamine active pharmaceutical ingredient (API). Adherence to these guidelines will ensure the generation of robust and reliable data to establish the shelf-life and appropriate storage conditions for the drug substance, in line with international regulatory standards.

Introduction

Stability testing is a critical component of drug development and regulatory submission, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing and ICH Q1B for photostability testing.

Scope

This protocol applies to the stability testing of this compound drug substance. It covers long-term, accelerated, and intermediate stability studies, as well as forced degradation studies to establish the stability-indicating nature of the analytical methods employed.

Equipment and Reagents

Equipment:

  • Stability chambers with controlled temperature and humidity

  • Validated High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV or Photodiode Array (PDA) detector

  • pH meter

  • Analytical balance

  • Volumetric glassware

  • Photostability chamber

  • Water bath or oven for thermal degradation

Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (HPLC grade)

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Experimental Protocols

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is paramount for the accurate determination of this compound and the separation of its degradation products. The following UPLC method, adapted from a method for a structurally similar compound, is recommended as a starting point and must be fully validated according to ICH Q2(R1) guidelines.[3][4]

Table 1: UPLC Method Parameters

ParameterSpecification
Column Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent
Mobile Phase Isocratic elution with 0.1% Trifluoroacetic acid in Water:Acetonitrile (70:30 v/v)
Flow Rate 0.2 mL/min
Column Temperature 30°C
Detector Wavelength 260 nm
Injection Volume 2 µL
Run Time Approximately 5 minutes
Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[5] The drug substance should be subjected to the following stress conditions to achieve 5-20% degradation.

Table 2: Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours.
Oxidative Degradation Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid this compound to 105°C in an oven for 24 hours.
Photolytic Degradation Expose this compound solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be maintained.
Formal Stability Study

Formal stability studies are conducted on at least three primary batches of the drug substance. The samples should be stored in containers that simulate the proposed packaging for storage and distribution.

Table 3: Storage Conditions and Testing Frequency for Formal Stability Studies

StudyStorage ConditionMinimum DurationTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Intermediate studies are only required if significant changes are observed in the accelerated studies.

Data Presentation and Acceptance Criteria

All quantitative data from the stability studies should be summarized in tables to facilitate comparison and trend analysis.

Table 4: Example of Stability Data Summary

Time Point (Months)Storage ConditionAppearanceAssay (%)Individual Unspecified Degradation Product (%)Total Degradation Products (%)
0-White to off-white powder100.2< 0.05< 0.10
340°C/75%RHComplies99.80.060.15
640°C/75%RHComplies99.50.080.20
..................

Table 5: Proposed Acceptance Criteria for this compound Drug Substance Stability

Test ParameterAcceptance Criteria
Appearance White to off-white crystalline powder
Assay 98.0% - 102.0%
Individual Unspecified Degradation Product ≤ 0.10%
Total Degradation Products ≤ 0.5%
Water Content ≤ 0.5%

Degradation Pathways

Based on forced degradation studies of similar molecules and known interactions, potential degradation pathways for this compound include hydrolysis of the maleate salt and oxidation of the pyridine ring or the dimethylamino group. A known degradation pathway, particularly in formulations containing phenylephrine, is the "Michael addition" of phenylephrine to the maleic acid, forming an adduct.[1][6]

Visualizations

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Method Development & Validation cluster_2 Formal Stability Study cluster_3 Outcome Reference_Standard Procure Dexbrompheniramine Maleate Reference Standard Method_Development Develop Stability-Indicating UPLC/HPLC Method Reference_Standard->Method_Development Drug_Substance Manufacture ≥ 3 Batches of Drug Substance Packaging Select Appropriate Container Closure System Drug_Substance->Packaging Storage Place Samples in Stability Chambers (Long-term, Accelerated, Intermediate) Packaging->Storage Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Method_Development->Forced_Degradation Method_Validation Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) Forced_Degradation->Method_Validation Testing Test at Specified Time Points Method_Validation->Testing Storage->Testing Data_Analysis Analyze Data and Identify Trends Testing->Data_Analysis Shelf_Life Establish Re-test Period/ Shelf Life Data_Analysis->Shelf_Life Storage_Conditions Define Recommended Storage Conditions Shelf_Life->Storage_Conditions Regulatory_Submission Compile Stability Report for Regulatory Submission Storage_Conditions->Regulatory_Submission

Caption: Experimental workflow for this compound stability testing.

Logical_Relationship Stability_Protocol Stability Protocol Forced_Degradation Forced Degradation Studies Stability_Protocol->Forced_Degradation Formal_Stability_Study Formal Stability Study Stability_Protocol->Formal_Stability_Study ICH_Guidelines ICH Q1A/Q1B Guidelines ICH_Guidelines->Stability_Protocol Forms basis of Stability_Indicating_Method Stability-Indicating Method Forced_Degradation->Stability_Indicating_Method Demonstrates specificity of Stability_Indicating_Method->Formal_Stability_Study Used in Shelf_Life_Determination Shelf-Life Determination Formal_Stability_Study->Shelf_Life_Determination Data for Regulatory_Compliance Regulatory Compliance Shelf_Life_Determination->Regulatory_Compliance

Caption: Logical relationships in the stability testing process.

References

Application Notes and Protocols for Chiral Separation of Brompheniramine Isomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brompheniramine, a common antihistamine, exists as a racemic mixture of two enantiomers, (+)-brompheniramine and (-)-brompheniramine. As enantiomers can exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is crucial in drug development and quality control. Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of pharmaceuticals due to its high efficiency, short analysis time, and minimal sample consumption. This document provides detailed application notes and protocols for the chiral separation of brompheniramine isomers using capillary electrophoresis, with a focus on the use of cyclodextrins as chiral selectors.

Principle of Chiral Separation by Capillary Electrophoresis

Chiral separation in capillary electrophoresis is achieved by adding a chiral selector to the background electrolyte (BGE). The chiral selector, typically a cyclodextrin or its derivative, forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different formation constants and/or mobilities, leading to a difference in their migration times and resulting in their separation. Cyclodextrins (CDs) are cyclic oligosaccharides that are frequently used as chiral selectors in CE for the enantioselective analysis of various drugs, including H1-antihistamines like brompheniramine.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the chiral separation of brompheniramine isomers using capillary electrophoresis.

Table 1: Single Chiral Selector Systems

Chiral SelectorConcentrationBackground Electrolyte (BGE)pHApplied Voltage (kV)Temperature (°C)Capillary DimensionsReference
β-Cyclodextrin (β-CD)10 mM25 mM Phosphate buffer7.0+2520Not Specified[1]
Heptakis(2,3,6-tri-O-methyl)-β-CD (TM-β-CD)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Carboxymethyl-β-cyclodextrin (CM-β-CD)0.010 MPhosphate buffer7.5Not Specified5Not Specified[2]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Not Specified100 mM Phosphoric acid adjusted with triethanolamine3 or 5Not SpecifiedNot SpecifiedNot Specified[3]

Table 2: Dual Chiral Selector System

Chiral Selector 1Concentration 1Chiral Selector 2Concentration 2Background Electrolyte (BGE)pHApplied Voltage (kV)Temperature (°C)Analysis Time (min)Reference
Sulfobutylether-β-CD (SBE-β-CD)15 mMβ-Cyclodextrin (β-CD)10 mM25 mM Phosphate buffer7.0+2520< 8[1][4]

Experimental Protocols

Reagents and Materials
  • Brompheniramine maleate standard

  • Chiral selectors: β-Cyclodextrin, Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, Carboxymethyl-β-cyclodextrin, Sulfobutylether-β-cyclodextrin

  • Buffer components: Sodium phosphate (monobasic and dibasic), Phosphoric acid, Triethanolamine

  • Solvents: Deionized water, Methanol

  • Fused-silica capillary

  • Capillary electrophoresis system with a UV detector

Standard Solution Preparation
  • Prepare a stock solution of racemic brompheniramine maleate (e.g., 1 mg/mL) in deionized water or a suitable solvent.

  • Prepare working standard solutions by diluting the stock solution with the background electrolyte to the desired concentration.

Background Electrolyte (BGE) Preparation

Example for Dual Cyclodextrin System: [1][4]

  • To prepare a 25 mM phosphate buffer at pH 7.0, dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water. Adjust the pH using a pH meter.

  • Add 15 mM Sulfobutylether-β-CD and 10 mM β-CD to the phosphate buffer.

  • Stir the solution until all components are completely dissolved.

  • Filter the BGE through a 0.45 µm syringe filter before use.

Capillary Conditioning
  • Before the first use, rinse the new capillary with 1 M NaOH for 20 minutes.

  • Flush with deionized water for 10 minutes.

  • Equilibrate with the running BGE for at least 15 minutes.

  • Between runs, rinse the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the running BGE for 5 minutes to ensure reproducibility.

Capillary Electrophoresis Method
  • Set the capillary temperature (e.g., 20°C).

  • Inject the sample solution into the capillary using hydrodynamic or electrokinetic injection.

  • Apply the separation voltage (e.g., +25 kV).

  • Detect the enantiomers at a suitable wavelength (e.g., 214 nm).

  • Record and analyze the electropherogram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ce_procedure Capillary Electrophoresis Procedure cluster_analysis Data Analysis prep_bge Prepare Background Electrolyte (BGE) with Chiral Selector condition Capillary Conditioning prep_bge->condition prep_sample Prepare Brompheniramine Sample Solution inject Sample Injection prep_sample->inject condition->inject separate Apply Voltage & Perform Separation inject->separate detect UV Detection separate->detect analyze Record and Analyze Electropherogram detect->analyze

Caption: Experimental workflow for the chiral separation of brompheniramine isomers.

logical_relationships cluster_parameters Experimental Parameters cluster_outcomes Separation Outcomes cs_type Chiral Selector Type (β-CD, TM-β-CD, etc.) selectivity Enantioselectivity cs_type->selectivity cs_conc Chiral Selector Concentration resolution Resolution cs_conc->resolution migration_time Migration Time cs_conc->migration_time bge_ph BGE pH bge_ph->resolution bge_ph->migration_time voltage Applied Voltage voltage->resolution voltage->migration_time temperature Temperature temperature->resolution temperature->migration_time selectivity->resolution

Caption: Factors influencing the chiral separation of brompheniramine isomers.

Discussion

The choice of chiral selector is paramount for achieving successful enantioseparation. Native β-cyclodextrin and its derivatives have proven effective for brompheniramine. In some cases, a dual cyclodextrin system, such as a combination of an anionic CD (SBE-β-CD) and a neutral CD (β-CD), can provide a synergistic effect, leading to baseline separation of all enantiomers in a short time.[4]

The concentration of the chiral selector, the pH of the background electrolyte, the applied voltage, and the temperature are all critical parameters that must be optimized to achieve the desired resolution and analysis time. For instance, increasing the chiral selector concentration generally improves resolution up to a certain point, after which it may plateau or even decrease. The pH of the BGE affects the charge of the analyte and the electroosmotic flow, thereby influencing migration times and resolution.

Conclusion

Capillary electrophoresis is a highly effective and versatile technique for the chiral separation of brompheniramine isomers. By carefully selecting the appropriate chiral selector and optimizing the experimental conditions, baseline separation of the enantiomers can be achieved. The protocols and data presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust methods for the enantioselective analysis of brompheniramine.

References

Application Notes: Dexbrompheniramine Maleate as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the use of Dexbrompheniramine Maleate USP Reference Standard in the quality control and analysis of pharmaceutical formulations. This compound is the maleate salt of the dextrorotatory isomer of brompheniramine, an antihistamine used to treat allergic conditions.[1][2] As a primary pharmaceutical reference standard, it is essential for ensuring the identity, purity, strength, and quality of drug products.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the assay and impurity profiling of this compound in bulk drug substance and finished products. The use of this compound RS is critical for peak identification and quantification.

Experimental Protocol: Assay of this compound

Chromatographic System:

  • Mode: Liquid Chromatography (LC)

  • Detector: UV, 225 nm

  • Column: 4.6-mm × 25-cm; 5-µm packing L1 (C18)

  • Column Temperature: 30°C

  • Flow Rate: 1 mL/min

  • Injection Volume: 10 µL

Reagents and Solutions:

  • Solution A: 5.44 g/L of monobasic potassium phosphate, adjusted to a pH of 3.0 ± 0.1 with phosphoric acid.

  • Solution B: Acetonitrile.

  • Diluent: Acetonitrile and Solution A (5:95).

  • Standard Solution: 0.5 mg/mL of USP this compound RS in Diluent. Sonicate for 1 minute to dissolve.

  • Sample Solution: 0.5 mg/mL of this compound in Diluent. Sonicate for 1 minute to dissolve.

  • Mobile Phase: Gradient elution as described in Table 1.

Procedure:

  • Prepare the Standard and Sample solutions as described above.

  • Set up the HPLC system with the specified chromatographic conditions.

  • Inject the Standard solution and the Sample solution into the chromatograph.

  • Record the chromatograms and measure the peak responses for dexbrompheniramine.

  • The retention time of the dexbrompheniramine peak in the Sample solution should correspond to that of the Standard solution.

  • Calculate the percentage of this compound in the sample using the formula: Result = (rU / rS) × (CS / CU) × 100 where:

    • rU = peak response from the Sample solution

    • rS = peak response from the Standard solution

    • CS = concentration of USP this compound RS in the Standard solution (mg/mL)

    • CU = concentration of this compound in the Sample solution (mg/mL)

Data Presentation

Table 1: Mobile Phase Gradient Program

Time (min)Solution A (%)Solution B (%)
0955
1955
207030
307030
31955
40955

Table 2: System Suitability Requirements for HPLC Assay

ParameterRequirement
ResolutionNLT 1.5 between chlorpheniramine and dexbrompheniramine
Tailing FactorNMT 2.0 for the dexbrompheniramine peak
Relative Standard Deviation (RSD)NMT 0.73% for replicate injections of the Standard solution

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (0.5 mg/mL Dexbrompheniramine RS) inject_std Inject Standard Solution prep_standard->inject_std prep_sample Prepare Sample Solution (0.5 mg/mL Dexbrompheniramine) inject_sample Inject Sample Solution prep_sample->inject_sample prep_mobile Prepare Mobile Phase (Solutions A and B) hplc_system Equilibrate HPLC System prep_mobile->hplc_system hplc_system->inject_std acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data identify_peaks Identify Peaks by Retention Time acquire_data->identify_peaks integrate_peaks Integrate Peak Areas identify_peaks->integrate_peaks calculate Calculate Assay Percentage integrate_peaks->calculate

Caption: HPLC assay workflow for this compound.

Gas Chromatography (GC)

A GC method can be employed for the determination of related compounds in this compound.

Experimental Protocol: Related Compounds Test

Chromatographic System:

  • Detector: Flame-Ionization Detector (FID)

  • Column: 4-mm × 1.2-m glass column containing 3% phase G3 on support S1AB.

  • Column Temperature: ~190°C

  • Injection Port and Detector Temperature: ~250°C

  • Carrier Gas: Dry helium, with a flow rate adjusted to obtain a retention time of 6 to 7 minutes for the dexbrompheniramine peak.

Reagents and Solutions:

  • Test Solution: Dissolve approximately 200 mg of this compound in 5 mL of methylene chloride.

Procedure:

  • Prepare the Test solution.

  • Set up the GC system with the specified chromatographic conditions.

  • Inject about 1 µL of the Test solution into the chromatograph.

  • Record the chromatogram for a total time of not less than twice the retention time of the dexbrompheniramine peak.

  • Measure the areas of all peaks.

  • The total relative area of all extraneous peaks (excluding the solvent peak and maleic acid, if observed) should not exceed 2.0%.

Data Presentation

Table 3: System Suitability for GC Related Compounds Test

ParameterRequirement
Tailing FactorNMT 1.8 for the this compound peak

Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing prep_sample Prepare Test Solution (200 mg in 5 mL Methylene Chloride) inject_sample Inject Test Solution prep_sample->inject_sample gc_system Equilibrate GC System gc_system->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate All Peak Areas acquire_data->integrate_peaks calculate Calculate Percentage of Related Compounds integrate_peaks->calculate

Caption: GC workflow for related compounds in dexbrompheniramine.

UV-Visible Spectrophotometry

A UV-Vis spectrophotometric method can be used for the identification and assay of this compound, particularly in simpler formulations. This method is based on the absorbance of UV radiation by the molecule at a specific wavelength.

Experimental Protocol: Assay of this compound (Representative Method)

Instrument:

  • A suitable UV-Visible Spectrophotometer.

Reagents and Solutions:

  • Solvent: 0.1 N Hydrochloric Acid.

  • Standard Stock Solution: Accurately weigh and dissolve about 100 mg of USP this compound RS in the Solvent in a 100-mL volumetric flask to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: From the Standard Stock Solution, prepare a series of dilutions in the Solvent to obtain concentrations ranging from 5 to 35 µg/mL.

  • Sample Solution: Prepare a solution of the drug product in the Solvent, expected to have a final concentration within the calibration range.

Procedure:

  • Scan the spectrum of a working standard solution between 200 nm and 400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 261 nm.

  • Measure the absorbance of the Working Standard Solutions and the Sample Solution at the λmax.

  • Plot a calibration curve of absorbance versus concentration for the Working Standard Solutions.

  • Determine the concentration of this compound in the Sample Solution from the calibration curve.

  • Calculate the content of this compound in the drug product.

Data Presentation

Table 4: Representative Performance Data for UV-Vis Spectrophotometric Method

ParameterTypical Value
λmax~261 nm (in 0.1 N HCl)
Linearity Range5 - 35 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD%)< 2.0%

Experimental Workflow

UV_Vis_Workflow cluster_prep Solution Preparation cluster_uv Spectrophotometric Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions (5-35 µg/mL Dexbrompheniramine RS) determine_lambda Determine λmax prep_standard->determine_lambda measure_abs Measure Absorbance of Standards and Sample prep_standard->measure_abs prep_sample Prepare Sample Solution prep_sample->measure_abs determine_lambda->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve calculate Calculate Concentration and Assay plot_curve->calculate Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh_sample Accurately Weigh ~400 mg of this compound dissolve_sample Dissolve in 50 mL of Glacial Acetic Acid weigh_sample->dissolve_sample add_indicator Add Crystal Violet Indicator dissolve_sample->add_indicator titrate Titrate with 0.1 N Perchloric Acid add_indicator->titrate endpoint Observe Endpoint (Green Color) titrate->endpoint record_volume Record Titrant Volume endpoint->record_volume calculate Calculate Assay Percentage record_volume->calculate

References

Application Notes and Protocols for Preclinical Formulation of Dexbrompheniramine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexbrompheniramine maleate is a first-generation alkylamine antihistamine, renowned for its efficacy in the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] As a potent histamine H1 receptor antagonist, it competitively inhibits the effects of histamine on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract.[1][2] These application notes provide detailed protocols for the formulation of this compound for preclinical research, encompassing both oral and intravenous administration routes. Furthermore, established in-vivo models for evaluating the efficacy of antihistamines are described, alongside the relevant signaling pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug substance is paramount for the development of a stable and effective formulation. Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₉BrN₂ · C₄H₄O₄[3]
Molecular Weight 435.31 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 132-134 °C[4]
Solubility Slightly soluble in water and methanol.[4]
LogP 3.4[3]

Formulation Protocols for Preclinical Research

The choice of formulation is contingent on the intended route of administration and the physicochemical properties of the drug. The following protocols are recommended for the preparation of this compound formulations for preclinical studies in rodents.

Oral Administration Formulation (Solution/Suspension)

For oral gavage studies, a homogenous solution or suspension is essential for accurate dosing.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Carboxymethyl cellulose sodium (CMC-Na) (for suspensions)

  • Sterile water for injection

  • Vortex mixer

  • Sonicator

Protocol 1: Co-solvent Vehicle for Solutions [5]

This formulation is suitable for achieving a clear solution, particularly for compounds with moderate aqueous solubility.

  • Weigh the required amount of this compound.

  • Prepare the vehicle by sequentially mixing the following components in the specified ratio:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline or PBS

  • Ensure each component is fully dissolved before adding the next.

  • Add the weighed this compound to the vehicle.

  • Vortex and sonicate the mixture until the drug is completely dissolved.

  • Visually inspect for any undissolved particles.

Protocol 2: Aqueous Suspension [5]

For higher doses or compounds with lower solubility, a suspension may be more appropriate.

  • Weigh the required amount of this compound.

  • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.

  • Triturate the this compound powder with a small amount of the 0.5% CMC-Na solution to form a smooth paste.

  • Gradually add the remaining 0.5% CMC-Na solution while continuously stirring to achieve the final desired concentration.

  • Homogenize the suspension using a vortex mixer or other suitable method to ensure uniformity.

Intravenous Administration Formulation (Solution)

For intravenous administration, the formulation must be a sterile, clear solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Follow steps 1-5 of the Co-solvent Vehicle for Solutions protocol (Protocol 1 for Oral Administration).

  • Once the this compound is completely dissolved, filter the solution through a 0.22 µm sterile syringe filter into a sterile vial to ensure sterility.

  • Visually inspect the final solution for any particulate matter before administration.

Experimental Protocols for Efficacy Evaluation

The following are established preclinical models to assess the antihistaminic activity of this compound.

Passive Cutaneous Anaphylaxis (PCA) in Mice

The PCA model is a widely used in-vivo assay to evaluate the effect of drugs on IgE-mediated mast cell degranulation.[6]

Experimental Workflow:

PCA_Workflow cluster_sensitization Sensitization (Day 0) cluster_treatment Treatment (Day 1) cluster_challenge Challenge & Readout (Day 1) sensitization Intradermal injection of anti-DNP IgE into mouse ears treatment Administer this compound or vehicle (Oral or IV) sensitization->treatment challenge Intravenous injection of DNP-HSA and Evans blue dye treatment->challenge readout Measure ear swelling and Evans blue extravasation challenge->readout

Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) model in mice.

Protocol:

  • Sensitization: Anesthetize mice and intradermally inject a solution of anti-dinitrophenyl (DNP) IgE monoclonal antibodies into the ear pinna.

  • Treatment: After 24 hours, administer this compound or the vehicle via the desired route (oral or intravenous). A suggested starting dose, based on studies with other antihistamines, is in the range of 1-10 mg/kg.[2] A dose-response study is recommended to determine the optimal effective dose.

  • Challenge: 30-60 minutes after treatment, intravenously inject a solution containing DNP conjugated to human serum albumin (DNP-HSA) and Evans blue dye.

  • Readout: After a defined period (e.g., 30 minutes), sacrifice the animals and measure the ear thickness to assess swelling. Excise the ears and extract the Evans blue dye to quantify vascular permeability, which is an indicator of the allergic reaction.

Systemic Anaphylaxis in Mice

This model assesses the systemic effects of an allergic reaction and the protective effect of the test compound.[7]

Experimental Workflow:

Systemic_Anaphylaxis_Workflow cluster_sensitization Sensitization (Day 0) cluster_treatment Treatment (Day 1) cluster_challenge Challenge & Readout (Day 1) sensitization Intravenous injection of anti-TNP IgE mAb treatment Administer this compound or vehicle (Oral or IV) sensitization->treatment challenge Intravenous injection of TNP-BSA treatment->challenge readout Monitor core body temperature (hypothermia) challenge->readout

Caption: Workflow for the Systemic Anaphylaxis model in mice.

Protocol:

  • Sensitization: Sensitize mice by intravenous injection of an anti-TNP (trinitrophenyl) IgE monoclonal antibody.[2]

  • Treatment: 24 hours after sensitization, administer this compound or vehicle. A suggested starting dose range is 1-10 mg/kg.[2]

  • Challenge: 30-60 minutes post-treatment, induce anaphylaxis by intravenous injection of TNP-BSA (bovine serum albumin).

  • Readout: Monitor the core body temperature of the mice for a period of 60-90 minutes. A drop in body temperature (hypothermia) is a key indicator of a systemic anaphylactic reaction. The efficacy of this compound is determined by its ability to attenuate this temperature drop.

Histamine H1 Receptor Signaling Pathway

This compound exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor, thereby blocking the downstream signaling cascade initiated by histamine.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces CellularResponse Allergic & Inflammatory Responses Ca2->CellularResponse PKC->CellularResponse Dexbrompheniramine Dexbrompheniramine Maleate Dexbrompheniramine->H1R Blocks

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

This pathway illustrates that upon histamine binding, the H1 receptor activates the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These downstream effectors collectively contribute to the physiological manifestations of an allergic reaction. This compound competitively blocks histamine from binding to the H1 receptor, thus inhibiting this signaling cascade.

Stability and Storage

Proper storage of this compound and its formulations is critical to ensure its stability and efficacy.

  • Solid Compound: Store at -20°C for long-term storage (up to 3 years).[5]

  • Stock Solutions: Store at -80°C for up to 1 year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]

  • Formulations for Injection: Prepared formulations should be used promptly. If short-term storage is necessary, they should be kept at 4°C and used within 24 hours.[5] A study on brompheniramine maleate in an oral liquid formulation showed it was stable for at least 202 days at room temperature when stored in amber-colored glass bottles.[8]

By following these detailed application notes and protocols, researchers can confidently prepare and evaluate this compound in preclinical settings, contributing to a better understanding of its therapeutic potential and the development of new anti-allergic therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC-UV Detection of Dexbrompheniramine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC-UV detection of dexbrompheniramine and its metabolites.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of dexbrompheniramine and its metabolites by HPLC-UV.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Dexbrompheniramine or Metabolite Peaks

  • Question: My chromatogram shows significant peak tailing for the dexbrompheniramine peak, and the metabolite peaks are broad. What could be the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like dexbrompheniramine is a common issue in reversed-phase HPLC.[1][2] Here are the potential causes and solutions:

    • Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic amine functional group of dexbrompheniramine, leading to tailing.[3]

      • Solution:

        • Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having a specific end-capping.

        • Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with phosphate or formate buffer) will ensure that the amine group is protonated, which can reduce its interaction with silanols.

        • Add a competing base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or the concentration of the sample.

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[4]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Inconsistent Retention Times

  • Question: The retention times for dexbrompheniramine and its metabolites are shifting between injections. What is causing this variability?

  • Answer: Retention time instability can be caused by several factors:[2][5]

    • Pump and Mobile Phase Issues:

      • Inconsistent mobile phase composition: Ensure the mobile phase is well-mixed and degassed.[1][6] For gradient elution, ensure the pump's proportioning valves are working correctly.

      • Fluctuating flow rate: Check for leaks in the pump, fittings, or seals.[2][7] Air bubbles in the pump head can also cause flow rate fluctuations.[4][5] Purge the pump to remove any trapped air.

    • Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient run, can lead to shifting retention times.[5][6]

      • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before each injection.

    • Temperature Fluctuations: Changes in column temperature can affect retention times.[5][6]

      • Solution: Use a column oven to maintain a constant and consistent temperature.

Issue 3: Low UV Sensitivity or No Peaks Detected

  • Question: I am not seeing any peaks, or the peaks for the metabolites are very small, even though I expect them to be present. What should I check?

  • Answer: Low sensitivity can be a frustrating problem. Here are some troubleshooting steps:[1][2]

    • Detector Settings:

      • Incorrect Wavelength: Ensure the UV detector is set to the optimal wavelength for dexbrompheniramine and its metabolites. Dexbrompheniramine typically has a UV absorbance maximum around 260-265 nm.[8] It's advisable to run a UV scan of the standards to determine the optimal wavelength.

      • Detector Lamp: The detector lamp may be nearing the end of its life, resulting in low energy and reduced sensitivity.[5][6]

    • Sample Preparation:

      • Insufficient Concentration: The concentration of the metabolites in your sample may be below the limit of detection (LOD) of your method.[2] Consider concentrating your sample or using a more sensitive detector if available.

      • Sample Degradation: Ensure proper storage of your samples to prevent degradation of the analytes.

    • Injection Issues:

      • Injector Malfunction: Check for a clogged or malfunctioning autosampler needle or injection valve.

      • Incorrect Injection Volume: Verify that the correct injection volume is being used.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolites of dexbrompheniramine I should expect to see?

A1: Dexbrompheniramine undergoes metabolism in the liver, primarily through the cytochrome P-450 system.[9] The main metabolic pathways are N-demethylation and N-oxidation.[10] Therefore, you can expect to detect mono-N-demethyldexbrompheniramine, di-N-demethyldexbrompheniramine, and dexbrompheniramine N-oxide.

Q2: How can I improve the separation of dexbrompheniramine from its more polar metabolites?

A2: Metabolites are often more polar than the parent drug. If you are using a standard C18 column and the polar metabolites are eluting very early, close to the void volume, you can try the following:[11][12]

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns provide better retention for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds.[12][13][14]

  • Adjust Mobile Phase: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase to increase the retention of polar compounds on a reversed-phase column.

Q3: What is a good starting point for a sample preparation method for dexbrompheniramine and its metabolites in plasma?

A3: A robust sample preparation is crucial for removing interferences from biological matrices like plasma.[15][16] Here are two common approaches:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[17][18][19] A mixed-mode cation exchange SPE cartridge can be effective for extracting the basic dexbrompheniramine and its metabolites.

  • Liquid-Liquid Extraction (LLE): LLE is another widely used technique.[18] You can extract dexbrompheniramine and its metabolites from an alkalinized plasma sample into an organic solvent like ethyl acetate or a mixture of diethyl ether and dichloromethane.[20][21]

Q4: How do I perform a forced degradation study for dexbrompheniramine?

A4: Forced degradation studies are essential for developing a stability-indicating method.[22][23] The goal is to generate potential degradation products. Typical stress conditions include:[22][23][24]

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Expose the drug solution to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid drug or drug solution to dry heat.

  • Photolytic Degradation: Expose the drug solution to UV light.

After exposure, the samples are analyzed by HPLC to separate the parent drug from any degradation products.

Data Presentation

Table 1: Troubleshooting Common HPLC-UV Issues for Dexbrompheniramine Analysis

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with column silanolsUse a base-deactivated column; lower mobile phase pH (2.5-3.5); add a competing base (e.g., TEA).
Column overloadReduce injection volume or sample concentration.
Shifting Retention Times Inconsistent mobile phase compositionEnsure proper mixing and degassing of the mobile phase.
Insufficient column equilibrationIncrease equilibration time between injections.
Temperature fluctuationsUse a column oven to maintain a constant temperature.
Low Sensitivity Incorrect UV detection wavelengthSet the detector to the λmax of dexbrompheniramine (~260-265 nm).
Low analyte concentrationConcentrate the sample or use a more sensitive detector.
Detector lamp issueReplace the UV lamp if its energy is low.
Baseline Noise/Drift Air bubbles in the systemDegas the mobile phase and purge the pump.[1][6]
Contaminated mobile phase or columnUse high-purity solvents and filter the mobile phase; clean the column.[6]

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC-UV Method for Dexbrompheniramine

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 25 mM potassium phosphate buffer (pH 3.0) (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection: 262 nm

Protocol 2: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)

  • To 1 mL of plasma, add an internal standard.

  • Add 100 µL of 1 M NaOH to alkalinize the sample.

  • Add 5 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject it into the HPLC system.

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Systematic Investigation cluster_solution Solution Implementation Problem Chromatographic Issue (e.g., Peak Tailing, RT Shift) MobilePhase Check Mobile Phase (Composition, pH, Degassing) Problem->MobilePhase Start Here Column Evaluate Column (Type, Age, Equilibration) MobilePhase->Column Pump Inspect Pump (Leaks, Flow Rate, Pressure) Column->Pump Detector Verify Detector (Wavelength, Lamp) Pump->Detector AdjustMethod Adjust Method Parameters (e.g., pH, Gradient) Detector->AdjustMethod ReplaceConsumables Replace Consumables (e.g., Column, Frits, Seals) Detector->ReplaceConsumables SystemMaintenance Perform System Maintenance (e.g., Purge, Clean) Detector->SystemMaintenance AdjustMethod->Problem Re-evaluate ReplaceConsumables->Problem Re-evaluate SystemMaintenance->Problem Re-evaluate

Caption: A logical workflow for troubleshooting common HPLC issues.

Dexbrompheniramine_Metabolism cluster_metabolites Primary Metabolites Dex Dexbrompheniramine N_Oxide Dexbrompheniramine N-Oxide Dex->N_Oxide N-Oxidation Mono_Demethyl Mono-N-demethyldexbrompheniramine Dex->Mono_Demethyl N-Demethylation Di_Demethyl Di-N-demethyldexbrompheniramine Mono_Demethyl->Di_Demethyl N-Demethylation

Caption: Major metabolic pathways of Dexbrompheniramine.

References

Troubleshooting low yield in dexbrompheniramine maleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of dexbrompheniramine maleate.

Frequently Asked Questions (FAQs)

Q1: What are the main stages of this compound synthesis where yield loss can occur?

A1: Significant yield loss in this compound synthesis can occur at three main stages:

  • Synthesis of racemic brompheniramine: The initial formation of the racemic base is critical. Side reactions and incomplete conversion can lower the starting yield.

  • Chiral Resolution: This is often the most challenging step. The efficiency of separating the desired d-enantiomer from the l-enantiomer directly impacts the yield. Inefficient crystallization or racemization of the desired enantiomer can be a major source of loss.

  • Salt Formation and Purification: The final step of forming the maleate salt and subsequent purification can lead to losses if not optimized. Multiple recrystallization steps to achieve high purity can significantly reduce the final yield.[1]

Q2: My overall yield is low. How do I identify which stage is problematic?

A2: To pinpoint the problematic stage, it is crucial to analyze the yield and purity of the intermediate at the end of each key step.

  • After Racemic Synthesis: Analyze the crude product to determine the percentage of racemic brompheniramine. If the yield is low here, focus on optimizing the initial reaction conditions.

  • After Chiral Resolution: Carefully measure the yield of the resolved dexbrompheniramine base. A yield significantly below the theoretical 50% (or higher if the unwanted enantiomer is racemized and recycled) indicates a problem with the resolution process.

  • After Salt Formation: A significant drop in yield after converting the dexbrompheniramine base to the maleate salt and purifying it suggests that the salt formation or crystallization conditions need optimization.

Troubleshooting Guides

Issue 1: Low Yield in Racemic Brompheniramine Synthesis

Q: I am getting a low yield of racemic brompheniramine. What are the likely causes and how can I improve it?

A: Low yields in the synthesis of racemic brompheniramine, which is often prepared by the alkylation of a pyridine derivative, can be attributed to several factors.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Side Reactions: Alkylation of pyridine can sometimes lead to the formation of over-alkylated or other side products.[2][3] Ensure precise stoichiometric control of your reactants.
Inefficient Grignard Reaction (if applicable): If using a Grignard-based route, moisture and air must be strictly excluded as Grignard reagents are highly reactive and will be quenched by water or oxygen.[4][5] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Reactant Quality: Ensure the purity of your starting materials, such as 2-bromopyridine and 4-bromobenzyl halide. Impurities can interfere with the reaction.
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Optimize these parameters to favor the formation of the desired product over side reactions.
Issue 2: Inefficient Chiral Resolution

Q: My yield drops significantly during the chiral resolution step. How can I improve the separation of dexbrompheniramine?

A: Chiral resolution is a critical step and often a major source of yield loss. The goal is to selectively crystallize the diastereomeric salt of the desired enantiomer.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate Resolving Agent: The choice of resolving agent is crucial. While various chiral acids can be used, some are more effective than others. For brompheniramine, (+)-4-nitro tartranilic acid (PNTA) has been reported to give good yields.[1]
Suboptimal Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. An ideal solvent will maximize the solubility difference between the two diastereomers. For the resolution with PNTA, methanol is a commonly used solvent.[1]
Incorrect Crystallization Temperature: The temperature profile during crystallization (heating, cooling rate) affects the purity and yield of the precipitated salt. Slow cooling is generally preferred to allow for selective crystallization.
Loss of Desired Enantiomer: The desired enantiomer may remain in the mother liquor. To improve overall yield, the unwanted enantiomer can be recovered, racemized, and recycled back into the resolution process.[1][6]

Yield Data from a Reported High-Yield Process:

StepProductReported Yield
Resolution of DL-Brompheniramine BasePNTA salt of Dex-Brompheniramine82.27%
Purification of this compoundPure this compound86.7% (from the base)

Data sourced from a process utilizing (+)-4-nitro tartranilic acid as the resolving agent.[1]

Issue 3: Yield Loss During Salt Formation and Purification

Q: I am losing a significant amount of product during the final salt formation and purification. What can I do to minimize this?

A: The final step of forming this compound and purifying it through recrystallization needs to be carefully controlled to avoid unnecessary losses.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incorrect Stoichiometry: Ensure that the molar ratio of dexbrompheniramine base to maleic acid is correct. An excess of either reactant can affect crystallization and purity.
Suboptimal Crystallization Solvent: Ethyl acetate is a commonly used solvent for the crystallization of this compound.[1] The volume and temperature of the solvent are critical for maximizing yield while ensuring purity.
Excessive Purification Steps: Each recrystallization step will inevitably lead to some product loss.[1] Aim for the minimum number of purification steps required to achieve the desired purity. Analyze the purity after each step to determine if further purification is necessary.
Product Loss During Filtration and Washing: Ensure the product has fully precipitated before filtration. Washing the filtered solid with a chilled solvent can help remove impurities without dissolving a significant amount of the product.[1]

Experimental Protocols

Protocol 1: High-Yield Chiral Resolution of Racemic Brompheniramine

This protocol is based on the use of (+)-4-nitro tartranilic acid (PNTA) as the resolving agent.[1]

  • Dissolution of Resolving Agent: Dissolve (+)-4-nitro tartranilic acid in methanol with stirring at 60-65°C to obtain a clear solution.

  • Addition of Racemic Base: Slowly add the racemic brompheniramine base to the solution while maintaining the temperature at 60-65°C.

  • Reflux: Reflux the reaction mixture for 4-5 hours.

  • Crystallization: Allow the mixture to cool to 58-60°C. The PNTA salt of dexbrompheniramine will precipitate.

  • Filtration: Filter the precipitated solid.

  • Liberation of the Free Base: Treat the filtered PNTA salt with concentrated hydrochloric acid in demineralized water and stir for 4 hours at room temperature. Filter to recover the PNTA.

  • Basification and Extraction: Basify the aqueous filtrate to a pH of 9.0-9.5 with a caustic solution. Extract the dexbrompheniramine base using an organic solvent like o-xylene.

Protocol 2: Formation and Purification of this compound

This protocol outlines the final step of forming the maleate salt.[1]

  • Preparation of Maleic Acid Solution: Dissolve maleic acid in ethyl acetate and heat to 50-55°C.

  • Addition of Dexbrompheniramine Base: Add a solution of dexbrompheniramine base in ethyl acetate to the maleic acid solution.

  • Reaction: Maintain the reaction temperature at 40-45°C for 2 hours.

  • Crystallization: Cool the reaction mixture to room temperature, and then further chill to 5-10°C for 1.5 hours to precipitate the this compound.

  • Filtration and Washing: Filter the solid product and wash it with chilled ethyl acetate.

  • Drying: Dry the purified this compound at 60-65°C.

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Overall Yield check_racemic Analyze Yield & Purity of Racemic Brompheniramine start->check_racemic racemic_ok Yield Acceptable? check_racemic->racemic_ok check_resolution Analyze Yield & Purity of Dexbrompheniramine Base resolution_ok Yield Acceptable? check_resolution->resolution_ok check_salt Analyze Yield & Purity of Final Product salt_ok Yield Acceptable? check_salt->salt_ok racemic_ok->check_resolution Yes optimize_racemic Troubleshoot Racemic Synthesis (Side Reactions, Reaction Conditions) racemic_ok->optimize_racemic No resolution_ok->check_salt Yes optimize_resolution Troubleshoot Chiral Resolution (Resolving Agent, Solvent, Temperature) resolution_ok->optimize_resolution No optimize_salt Troubleshoot Salt Formation & Purification salt_ok->optimize_salt No end Yield Optimized salt_ok->end Yes optimize_racemic->check_racemic optimize_resolution->check_resolution optimize_salt->check_salt

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

Key Stages in this compound Synthesis

SynthesisStages cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Salt Formation & Purification A Starting Materials (e.g., 2-Halopyridine, 4-Bromobenzyl Halide) B Racemic Brompheniramine (Crude Product) A->B Alkylation/Grignard C Racemic Brompheniramine B->C D Diastereomeric Salt (d-form) C->D + Resolving Agent E Dexbrompheniramine Base D->E Liberation F Dexbrompheniramine Base E->F G Crude Dexbrompheniramine Maleate F->G + Maleic Acid H Purified Dexbrompheniramine Maleate G->H Recrystallization

Caption: The main stages of this compound synthesis, from starting materials to the final purified product.

References

Matrix effects in bioanalytical assays for dexbrompheniramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on bioanalytical assays for dexbrompheniramine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of matrix effects in dexbrompheniramine bioanalysis?

A1: Matrix effects in dexbrompheniramine bioassays, particularly those using LC-MS/MS, are primarily caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine). These components can either suppress or enhance the ionization of dexbrompheniramine and its internal standard, leading to inaccurate quantification. The most common culprits are phospholipids from plasma membranes, which are notorious for causing ion suppression in electrospray ionization (ESI).

Q2: How can I evaluate the presence and extent of matrix effects in my assay?

A2: The presence of matrix effects should be assessed during method validation. A widely accepted method is the post-extraction spike analysis. This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement. A matrix factor of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement. This should be tested with at least six different lots of the biological matrix.

Q3: What is a suitable internal standard (IS) for dexbrompheniramine analysis?

A3: A stable isotope-labeled (SIL) version of dexbrompheniramine is the ideal internal standard as it has the same physicochemical properties and chromatographic retention time, ensuring it experiences the same degree of matrix effect. However, if a SIL-IS is not available, a structurally similar compound can be used. For instance, in the analysis of the related compound chlorpheniramine, brompheniramine has been successfully used as an internal standard.[1][2][3]

Q4: What are the recommended sample preparation techniques to minimize matrix effects for dexbrompheniramine?

A4: The choice of sample preparation technique is critical for minimizing matrix effects. While protein precipitation is a simple and fast method, it is often insufficient for removing phospholipids. More rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible mobile phase pH- Contamination in the LC system- Replace the analytical column.- Adjust the mobile phase pH to ensure dexbrompheniramine is in a consistent ionic state.- Flush the LC system with appropriate cleaning solutions.
High Variability in Results (Poor Precision) - Inconsistent sample preparation- Significant matrix effects from different sample lots- Unstable internal standard- Automate the sample preparation process if possible to ensure consistency.- Re-evaluate and optimize the sample cleanup procedure (e.g., switch from protein precipitation to LLE or SPE).- Ensure the internal standard is stable throughout the sample preparation and analysis process.
Low Analyte Recovery - Inefficient extraction from the biological matrix- Analyte adsorption to plasticware- Suboptimal pH during extraction- Optimize the extraction solvent and pH for dexbrompheniramine.- Use low-adsorption microplates and tubes.- Adjust the pH of the sample to ensure dexbrompheniramine is in a non-ionized form for efficient extraction into an organic solvent.
Ion Suppression/Enhancement - Co-elution of matrix components (e.g., phospholipids)- Inadequate chromatographic separation- Improve sample cleanup to remove interfering substances.- Modify the chromatographic gradient to better separate dexbrompheniramine from the matrix components.- Consider a smaller injection volume.
Drifting Retention Times - Changes in mobile phase composition- Column temperature fluctuations- Leak in the LC system- Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.- Check for leaks in the pump, injector, and fittings.

Quantitative Data Summary

The following tables summarize validation parameters for the bioanalysis of brompheniramine (the racemic mixture containing dexbrompheniramine) in human plasma using UPLC-MS/MS.

Table 1: Recovery and Matrix Effect of Brompheniramine in Human Plasma [4]

QC LevelRecovery (%)RSD (%)Matrix Effect (%)RSD (%)
LQC93.140.98298.761.012
MQC95.871.02197.450.876
HQC94.320.76599.121.154

Table 2: Intra-day and Inter-day Precision and Accuracy for Brompheniramine in Human Plasma [4]

QC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LQC1.23101.21.54102.1
MQC0.9899.81.12100.5
HQC0.87100.31.05101.3

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the analysis of chlorpheniramine using brompheniramine as an internal standard.[1][2][3]

  • To 500 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., brompheniramine in methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., diethyl ether:dichloromethane, 80:20, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

UPLC-MS/MS Method for Brompheniramine Analysis

This protocol is based on a validated method for the simultaneous determination of paracetamol, pseudoephedrine, and brompheniramine in human plasma.[4]

  • UPLC System: Agilent 1290 Infinity Series

  • Column: Agilent Zorbax SB C18 (50 mm × 2.1 mm, 1.8 µm)

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (70:30 v/v)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Brompheniramine: m/z 319.1 → 273.1

    • Internal Standard (Diphenhydramine): m/z 256.2 → 167.1

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap reconst Reconstitution evap->reconst inject Injection reconst->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect quant Quantification ms_detect->quant report Reporting quant->report

Caption: Bioanalytical workflow for dexbrompheniramine.

Troubleshooting_Logic start Inconsistent Results? check_precision Check Precision (Replicate Injections) start->check_precision precision_ok Precision OK? check_precision->precision_ok check_recovery Evaluate Recovery recovery_ok Recovery Consistent? check_recovery->recovery_ok check_matrix Assess Matrix Effects matrix_ok Matrix Effects Minimal? check_matrix->matrix_ok precision_ok->check_recovery Yes optimize_lc Optimize LC Method precision_ok->optimize_lc No recovery_ok->check_matrix Yes optimize_prep Optimize Sample Prep recovery_ok->optimize_prep No use_sil_is Use Stable Isotope Labeled IS matrix_ok->use_sil_is No validated Method Validated matrix_ok->validated Yes optimize_lc->check_precision optimize_prep->check_recovery use_sil_is->check_matrix

Caption: Troubleshooting decision tree for bioanalysis.

References

Technical Support Center: Dexbrompheniramine Maleate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of dexbrompheniramine maleate in solution.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound solutions.

Issue 1: Unexpected Peaks in Chromatogram During Stability Studies

Potential Cause Troubleshooting Steps
Degradation of Dexbrompheniramine - N-Oxide Formation: An early eluting peak may correspond to the N-oxide of dexbrompheniramine. Confirm by LC-MS. To mitigate, deaerate solvents and consider adding an antioxidant. - N-Demethylation: A peak with a slightly different retention time could be a demethylated product. Confirm with mass spectrometry. This is often an oxidative or metabolic-like degradation. - Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH and high temperatures can cause degradation. Ensure the pH of your solution is controlled.
Interaction with Excipients - Reaction with Aldehydes: Impurities from certain excipients (e.g., polyethylene glycol) can react with the amine in dexbrompheniramine. Screen excipients for purity. - Maleate Moiety Reactions: If other active ingredients with nucleophilic groups (like phenylephrine) are present, the maleate portion can form adducts. This is a known incompatibility.[1][2]
System/Method Issues - Contamination: A contaminated column or mobile phase can introduce extraneous peaks. Flush the system and use fresh, high-purity solvents.

Issue 2: Change in Physical Appearance of the Solution (e.g., Color Change)

Potential Cause Troubleshooting Steps
Oxidation - Formation of colored degradation products upon exposure to air or oxidizing agents. Prepare solutions fresh, use amber vials, and consider purging with an inert gas (e.g., nitrogen or argon).
Photodegradation - Exposure to UV or ambient light can cause degradation, potentially leading to a yellowish discoloration. Always handle and store solutions in light-protected containers (amber glassware).[3]
pH Shift - A significant change in pH could affect the solubility of this compound or excipients, potentially leading to precipitation or color changes. Verify the pH and ensure adequate buffering capacity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The primary factors are pH, exposure to light, temperature, and the presence of oxidizing agents. This compound is an alkylamine antihistamine and can undergo N-oxidation and N-demethylation.[4] The maleate salt itself can also participate in reactions, especially with other active pharmaceutical ingredients.[1][2]

Q2: What is the optimal pH range for maintaining the stability of a this compound solution?

A2: Based on studies of the closely related compound brompheniramine maleate, a low pH of around 2.7 has been shown to provide good stability for extended periods when the solution is protected from light.[5][6] However, the optimal pH for your specific formulation will also depend on other ingredients and the desired shelf life. It is crucial to perform pH-rate profile studies.

Q3: How can I prevent photodegradation of my this compound solution?

A3: To prevent photodegradation, always prepare, handle, and store your solutions in amber-colored glassware or containers that block UV and visible light.[3][5] For laboratory experiments, wrapping containers in aluminum foil is also an effective measure.

Q4: Are there any known excipients that are incompatible with this compound?

A4: A significant incompatibility has been identified between the maleate moiety of this compound and phenylephrine, where an adduct can form.[1][2] Additionally, excipients that may contain reactive impurities, such as aldehydes or peroxides (sometimes found in polymers like PEGs), could potentially interact with the amine group of dexbrompheniramine. It is essential to conduct thorough drug-excipient compatibility studies for your specific formulation.

Q5: What are the expected degradation products of dexbrompheniramine under oxidative stress?

A5: Under oxidative conditions, the tertiary amine group is the most likely site of reaction. The expected degradation products are Dexbrompheniramine N-oxide and the N-demethylated and N,N-didemethylated derivatives. This is supported by metabolic studies of brompheniramine.[4]

Quantitative Data Summary

The following table summarizes degradation data for chlorpheniramine maleate, a closely related compound, under forced degradation conditions. This data can serve as a proxy for estimating the stability of this compound.

Stress Condition Conditions % Degradation of Chlorpheniramine Maleate Reference
Acid Hydrolysis 1N HCl at 60°C for 60 min5-20%[7]
Alkaline Hydrolysis 1N NaOH at 60°C for 60 min5-20%[7]
Oxidative Degradation 3% H₂O₂ at room temp for 2hMore significant than acidic/alkaline hydrolysis[7]
Thermal Degradation 108°C for 24hDegradation Observed[7]
Photolytic Degradation UV Chamber for 1 weekDegradation Observed[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a this compound solution.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 60°C for 60 minutes. Cool and neutralize with an appropriate volume of 1N NaOH. Dilute to a final concentration suitable for HPLC analysis.

  • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Heat at 60°C for 60 minutes. Cool and neutralize with an appropriate volume of 1N HCl. Dilute to a final concentration for HPLC analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours. Dilute to a final concentration for HPLC analysis.

  • Thermal Degradation: Place the stock solution in a thermostatically controlled oven at 80°C for 24 hours. Cool and dilute for HPLC analysis.

  • Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., in a photostability chamber) for a defined period (e.g., 24 hours). A control sample should be kept in the dark at the same temperature. Dilute for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a representative HPLC method for the analysis of dexbrompheniramine and its degradation products. Method optimization will be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

cluster_0 Degradation Pathways cluster_1 Interaction Pathway DBM Dexbrompheniramine Oxidation Oxidation (H₂O₂, Light, Air) DBM->Oxidation N_Oxide Dexbrompheniramine N-Oxide Oxidation->N_Oxide N_Demethyl N-Desmethyl Dexbrompheniramine Oxidation->N_Demethyl DBM_Maleate Dexbrompheniramine Maleate Adduct Maleate-Phenylephrine Adduct DBM_Maleate->Adduct Phenylephrine Phenylephrine Phenylephrine->Adduct

Caption: Potential degradation and interaction pathways for this compound.

start Start: Stability Issue (e.g., new peak, color change) check_light Is the solution protected from light? start->check_light protect_light Action: Store and handle in amber vials. check_light->protect_light No check_o2 Is the solution protected from oxygen? check_light->check_o2 Yes protect_light->check_o2 protect_o2 Action: Use deaerated solvents; purge with inert gas. check_o2->protect_o2 No check_ph Is the pH controlled and in a stable range? check_o2->check_ph Yes protect_o2->check_ph adjust_ph Action: Verify pH; use appropriate buffer. check_ph->adjust_ph No check_excipients Are excipients compatible? check_ph->check_excipients Yes adjust_ph->check_excipients review_excipients Action: Review literature; conduct compatibility studies. check_excipients->review_excipients No end End: Stability Improved check_excipients->end Yes review_excipients->end

Caption: Troubleshooting workflow for dexbrompheniramine solution instability.

prep Prepare Dexbrompheniramine Maleate Solution stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) prep->stress sample Sample Preparation (Neutralize, Dilute) stress->sample hplc HPLC Analysis (Stability-Indicating Method) sample->hplc data Data Analysis (Peak Purity, % Degradation) hplc->data identify Identify Degradants (LC-MS, NMR) data->identify

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Chiral HPLC Resolution of Brompheniramine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of brompheniramine enantiomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating brompheniramine enantiomers?

A1: The primary challenge lies in the fact that enantiomers have identical physical and chemical properties in an achiral environment. Therefore, a chiral environment is necessary to achieve separation. In HPLC, this is accomplished by using either a chiral stationary phase (CSP) or a chiral mobile phase additive. The highly selective nature of these chiral selectors means that small changes in experimental conditions can significantly impact the separation.[1]

Q2: Which type of chiral stationary phase (CSP) is commonly used for brompheniramine separation?

A2: Polysaccharide-based and cyclodextrin-based CSPs are frequently employed for the separation of brompheniramine and related compounds. For instance, amylose tris(3,5-dimethylphenylcarbamate) columns, such as Chiralpak AD-H, have demonstrated successful enantioselective determination.[2][3] Cyclodextrin-based columns, like CYCLOBOND I 2000, are also effective.[4]

Q3: Can I achieve separation without a chiral column?

A3: Yes, it is possible to separate enantiomers on a conventional achiral column, such as an ODS (C18) column, by using a chiral mobile phase additive. Carboxymethyl-β-cyclodextrin is a common additive that can be included in the mobile phase to facilitate enantiomeric resolution.[4][5]

Q4: What are typical detection wavelengths for brompheniramine?

A4: Brompheniramine can be detected using a UV detector at wavelengths ranging from 224 nm to 258 nm.[2][4][5] A photodiode array (PDA) detector can be used to monitor the eluents at a specific wavelength, such as 258 nm.[2][3]

Troubleshooting Guide

Issue 1: No separation of enantiomers is observed.

  • Cause: Inadequate chiral recognition.

  • Solution:

    • Verify Column Choice: Ensure you are using a suitable chiral stationary phase (e.g., a polysaccharide or cyclodextrin-based column) or a chiral mobile phase additive.

    • Optimize Mobile Phase: The composition of the mobile phase is critical. For normal-phase chromatography on a column like Chiralpak AD-H, a mobile phase of n-hexane, isopropanol (IPA), and a basic additive like diethylamine (DEA) is often used.[2][3] For reversed-phase with a chiral additive, a buffered aqueous solution with an organic modifier like methanol is common.[4][5]

    • Adjust Mobile Phase Additives: For basic compounds like brompheniramine, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can be crucial for achieving separation on certain CSPs.[2]

    • Consider Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve separation.[6]

Issue 2: Poor peak shape (tailing or fronting).

  • Cause: Secondary interactions with the stationary phase or inappropriate mobile phase pH.

  • Solution:

    • Adjust Mobile Phase pH: For reversed-phase separations, ensure the mobile phase pH is appropriate for the analyte.

    • Modify Additive Concentration: In normal-phase, adjusting the concentration of the basic additive (e.g., DEA) can improve peak shape.

    • Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.

    • Check for Column Overload: Injecting too much sample can lead to poor peak shape. Try reducing the injection volume or sample concentration.

Issue 3: Inconsistent retention times.

  • Cause: Lack of system equilibration, temperature fluctuations, or changes in mobile phase composition.

  • Solution:

    • Equilibrate the Column: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Chiral columns can sometimes require longer equilibration times.

    • Control Temperature: Use a column oven to maintain a constant and stable temperature throughout the analysis.

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. The volatility of organic solvents can alter the mobile phase composition over time.

Issue 4: Low resolution between enantiomer peaks.

  • Cause: Suboptimal separation conditions.

  • Solution:

    • Optimize Flow Rate: For some chiral separations, a lower flow rate can increase efficiency and improve resolution. It is recommended to study the effect of flow rate on your separation.

    • Adjust Mobile Phase Composition: Systematically vary the ratio of the organic modifier in the mobile phase. For example, in a normal-phase system with hexane and IPA, a small change in the IPA percentage can significantly impact resolution.[7]

    • Change the Organic Modifier: If using IPA, consider trying ethanol as the alcohol modifier, as this can alter the selectivity.

    • Evaluate Temperature Effects: Both increasing and decreasing the temperature can affect resolution, so it is worth investigating the impact of temperature on your specific separation.[6]

Experimental Protocols

Protocol 1: Chiral Separation using a Polysaccharide-Based CSP (Normal Phase)

This protocol is based on methods developed for the enantioselective determination of chlorpheniramine, a structurally similar compound.[2][3]

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.

  • Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and diethylamine (DEA) in a ratio of 97.5:2.5:0.025 (v/v/v).[2][3]

  • Flow Rate: 1.2 mL/min.[2]

  • Temperature: 25°C.[2]

  • Detection: 258 nm.[2]

  • Sample Preparation: Dissolve the brompheniramine sample in the mobile phase to a suitable concentration.

  • Injection Volume: 10-20 µL.

Protocol 2: Chiral Separation using a Chiral Mobile Phase Additive (Reversed Phase)

This protocol is adapted from methods for separating chlorpheniramine enantiomers using a chiral additive.[4][5]

  • HPLC System: A standard HPLC system.

  • Column: Conventional ODS (C18) column.

  • Mobile Phase: A mixture of 5 mM sodium phosphate buffer, methanol, and triethylamine (73:25:2, v/v/v) containing 0.5 mM carboxymethyl-β-cyclodextrin. Adjust the final pH to 4.3.[4][5]

  • Flow Rate: 0.24 mL/min.[4][5]

  • Temperature: Ambient.

  • Detection: 224 nm.[4][5]

  • Sample Preparation: Dissolve the brompheniramine sample in the mobile phase.

Data Presentation

Table 1: Comparison of Chiral HPLC Methods for Brompheniramine and Analogs

ParameterMethod 1 (Polysaccharide CSP)Method 2 (Cyclodextrin Additive)Method 3 (Cyclodextrin CSP)
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Carboxymethyl-β-cyclodextrinBeta-cyclodextrin
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)[2]ODS (C18)[4][5]CYCLOBOND I 2000[4]
Mobile Phase n-hexane:IPA:DEA (97.5:2.5:0.025 v/v/v)[2]5mM NaPO4:Methanol:TEA (73:25:2 v/v/v)[4][5]0.25% Diethylamine acetate (pH 4.4):Methanol:Acetonitrile (85:7.5:7.5 v/v/v)[4]
Flow Rate 1.2 mL/min[2]0.24 mL/min[4][5]0.5 mL/min[4]
Detection 258 nm[2]224 nm[4][5]UV (wavelength not specified) / MSD[4]
Temperature 25°C[2]AmbientNot specified

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/IPA/DEA) Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Chiral Separation (Isocratic Elution) Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration ResolutionCalc Calculate Resolution (Rs) Integration->ResolutionCalc Quantification Quantification ResolutionCalc->Quantification

Caption: A typical experimental workflow for the chiral HPLC analysis of brompheniramine.

Caption: A decision tree for troubleshooting common issues in chiral HPLC separations.

References

Addressing interference in spectrophotometric assays of dexbrompheniramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spectrophotometric assays of dexbrompheniramine.

Frequently Asked Questions (FAQs)

Q1: What is the typical maximum absorbance (λmax) for dexbrompheniramine maleate?

A1: The maximum absorbance for this compound is generally observed around 261-268 nm. The exact wavelength can vary depending on the solvent used. For instance, in 0.1N HCl, the λmax is often reported to be around 261 nm.[1][2] It is always recommended to determine the λmax experimentally in your specific solvent system.

Q2: Which solvents are recommended for the spectrophotometric analysis of this compound?

A2: Common solvents for the analysis of dexbrompheniramine and similar antihistamines include 0.1N Hydrochloric Acid (HCl), methanol, and various buffer solutions.[1][3] 0.1N HCl is frequently used and often provides high drug absorption.[1] The choice of solvent can influence the absorption spectrum, so consistency is key.

Q3: Can the maleate salt form of dexbrompheniramine interfere with the assay?

A3: Yes, the maleic acid portion of the salt can exhibit UV absorbance, particularly at lower wavelengths. In acidic solutions like 0.1 M HCl, maleic acid has low absorbance in the region where dexbrompheniramine is typically measured (around 261 nm). However, it does absorb significantly at wavelengths below 230 nm. Therefore, while direct interference at the λmax of dexbrompheniramine is minimal, a high concentration of maleic acid or measurements at lower wavelengths could potentially contribute to the overall absorbance.

Q4: What are common excipients in dexbrompheniramine formulations that can cause interference?

A4: Dexbrompheniramine, especially in liquid formulations like syrups and oral solutions, is often formulated with a variety of excipients. These can include:

  • Sweeteners: Sorbitol, saccharin, sucralose.[4][5][6]

  • Solvents/Co-solvents: Propylene glycol, glycerin.[4][5]

  • Preservatives: Sodium benzoate, methylparaben, propylparaben.[4][5]

  • pH adjusters/Buffers: Citric acid, sodium citrate.[4]

  • Flavoring agents and Coloring agents (dyes). [5][7]

Some of these, particularly coloring agents and preservatives like sodium benzoate, are known to absorb UV radiation and can cause significant interference.[7][8]

Troubleshooting Guide

Issue 1: Inconsistent or Drifting Absorbance Readings

  • Question: Why are my absorbance readings for dexbrompheniramine standards or samples unstable and drifting?

  • Possible Causes & Solutions:

    • Instrument Warm-up: The spectrophotometer's lamp may not have stabilized.

      • Solution: Allow the instrument to warm up for at least 15-30 minutes before taking any measurements.

    • Dirty or Scratched Cuvettes: Fingerprints, smudges, or scratches on the cuvette can scatter light.

      • Solution: Clean the cuvette's optical surfaces with a lint-free cloth before each measurement. Always handle cuvettes by the frosted sides. If scratches are present, use a new cuvette.

    • Sample Temperature: The temperature of the sample may be fluctuating.

      • Solution: Allow samples to equilibrate to room temperature before measurement.

    • Air Bubbles: Air bubbles in the sample can cause erroneous readings.

      • Solution: Gently tap the cuvette to dislodge any bubbles. If bubbles persist, prepare the sample again.

Issue 2: Unexpected Peaks or High Background Absorbance

  • Question: My dexbrompheniramine sample shows a distorted spectrum, unexpected peaks, or a high background. What could be the cause?

  • Possible Causes & Solutions:

    • Excipient Interference: This is a primary cause of spectral distortion in pharmaceutical formulations.[8] Coloring agents, preservatives (e.g., sodium benzoate), and other UV-absorbing excipients can overlap with the dexbrompheniramine peak.[7]

      • Solution 1: Derivative Spectrophotometry. This technique can resolve overlapping spectra. Using the second-derivative spectrum can often separate the drug's signal from broad background interference. See the detailed protocol below.[9][10]

      • Solution 2: Sample Clean-up. Employ extraction techniques to remove interfering substances before measurement. See protocols for Liquid-Liquid Extraction and Solid-Phase Extraction.

    • Contamination: The sample, solvent, or cuvette may be contaminated.[11]

      • Solution: Use high-purity solvents and clean glassware. Run a solvent blank to check for contamination.

    • Insoluble Components: Undissolved excipients can cause light scattering, leading to a sloping, high baseline.

      • Solution: Filter the sample solution through a 0.45 µm syringe filter before measurement.[4]

Issue 3: Absorbance Readings are Not Linear or Reproducible

  • Question: My calibration curve for dexbrompheniramine is not linear, or my sample replicates are not giving consistent results. Why?

  • Possible Causes & Solutions:

    • Concentration Out of Range: The sample concentration may be too high, exceeding the linear range of the Beer-Lambert law (typically above 1.5 AU).

      • Solution: Dilute the sample to bring the absorbance into the optimal range (ideally 0.1–1.0 AU) and re-measure.

    • Incorrect Blank: The blank solution does not match the sample matrix.

      • Solution: The blank should be the same solvent used to dissolve the sample. If analyzing a formulation, a placebo solution (containing all excipients except dexbrompheniramine) should be used as the blank if possible.

    • pH Effects: The pH of the standards and samples may be inconsistent. Changes in pH can affect the ionization state of dexbrompheniramine and alter its UV spectrum.[12][13][14]

      • Solution: Ensure that all standard and sample solutions are prepared in the same buffered solvent or acidic/basic medium to maintain a consistent pH.

Data Presentation

Table 1: UV Absorbance Characteristics of this compound and Common Interferents.

CompoundTypical SolventApprox. λmax (nm)Notes
This compound0.1N HCl261 - 268The primary wavelength for quantification.[1][2]
Sodium BenzoateWater~225Can cause significant interference if measuring at lower wavelengths.[3][15][16]
Citric AcidAcidic Water (pH < 1)~209Absorbance is generally low in the analytical range of dexbrompheniramine.[5]
SorbitolWater< 220Generally does not interfere at the λmax of dexbrompheniramine.[17]
Propylene GlycolWater< 220Unlikely to interfere in the primary analytical region.[18]
Saccharin SodiumWater/Buffer~229, ~235Potential for interference, especially on the shoulder of the dexbrompheniramine peak.[6][19]
Maleic AcidAcidic Solution< 230Low absorbance above 250 nm, minimal interference at the typical λmax of dexbrompheniramine.
Various Dyes (e.g., Tartrazine)VariesVariesCan cause significant, direct spectral overlap. Derivative spectrophotometry is often effective.

Table 2: UV Cutoff Wavelengths for Common Solvents.

SolventUV Cutoff (nm)
Water190
Methanol205
Ethanol210
0.1 M HCl~190
Acetonitrile190
Dichloromethane233
Chloroform245
Toluene284
Acetone330

Data sourced from multiple references. The UV cutoff is the wavelength at which the solvent absorbance is 1 AU in a 1 cm cuvette.[4][5][15]

Experimental Protocols

Protocol 1: Sample Preparation from a Tablet Formulation

  • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to a single dose of this compound.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of 0.1 M HCl.

  • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to volume with 0.1 M HCl and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients.

  • Perform a further dilution with 0.1 M HCl to bring the concentration into the linear range of the calibration curve before spectrophotometric analysis.[4]

Protocol 2: Mitigating Interference with Second-Derivative Spectrophotometry

This protocol is useful when a sample matrix (e.g., from a syrup containing coloring agents) causes significant background interference.[9][10]

  • Sample and Standard Preparation: Prepare the this compound standard and sample solutions in the same solvent (e.g., 0.1 M HCl) as you would for a standard UV assay.

  • Acquire Zero-Order Spectra: Scan both the standard and sample solutions across a relevant wavelength range (e.g., 200-400 nm) to obtain the normal (zero-order) absorption spectra.

  • Generate Second-Derivative Spectra: Use the spectrophotometer's software to calculate the second-derivative (D²) of the acquired spectra.

  • Identify Zero-Crossing Point: Examine the D² spectrum of a placebo or the interfering excipient if available. Identify a wavelength where the derivative spectrum crosses the zero axis (a "zero-crossing point").

  • Select Analytical Wavelength: On the D² spectrum of the dexbrompheniramine standard, select an analytical wavelength (a peak or trough) that is free from interference from the excipients and ideally corresponds to a zero-crossing point for the main interferent.

  • Quantification: Measure the amplitude of the D² signal at the selected analytical wavelength for both the standards and the samples. The amplitude is proportional to the concentration. Construct a calibration curve by plotting the D² amplitude versus the concentration of the standards. Use this curve to determine the concentration of dexbrompheniramine in the samples.

Visualizations

Troubleshooting_Workflow cluster_drift Troubleshooting Instability cluster_background Troubleshooting Background/Peaks cluster_linearity Troubleshooting Linearity start Start: Inaccurate or Unexpected Results q1 Are readings unstable or drifting? start->q1 q2 Is there high background or unexpected peaks? q1->q2 No a1 Check Instrument Warm-up (>15-30 min) q1->a1 Yes q3 Is the calibration curve non-linear? q2->q3 No b1 Suspect Excipient Interference q2->b1 Yes c1 Dilute sample to bring Absorbance < 1.0 AU q3->c1 Yes a2 Clean/Inspect Cuvettes for scratches or smudges a1->a2 a3 Equilibrate sample to room temperature a2->a3 b2 Filter sample (0.45 µm) to remove particulates b1->b2 b1_sol Apply Derivative Spectrophotometry OR Perform Sample Clean-up (LLE/SPE) b1->b1_sol b3 Run a solvent blank to check for contamination b2->b3 c2 Use correct blank (solvent or placebo matrix) c1->c2 c3 Ensure consistent pH across all solutions c2->c3 b1_sol->q3 Experimental_Workflow start Start: Receive Sample (Tablet or Syrup) prep Sample Preparation (Dissolution, Sonication) start->prep filter Filtration (0.45 µm filter) to remove insoluble matter prep->filter dilute Dilute to working concentration (ensure Abs < 1.0 AU) filter->dilute measure Measure Zero-Order Absorbance Spectrum (200-400 nm) dilute->measure check Spectrum Clear of Interference? measure->check calculate Calculate Concentration using Beer's Law check->calculate Yes derivative Apply Second-Derivative Transformation check->derivative No quant_deriv Quantify using Derivative Peak Amplitude derivative->quant_deriv

References

Technical Support Center: Enhancing the Stability of Dexbrompheniramine in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the long-term stability of dexbrompheniramine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of dexbrompheniramine during long-term storage?

A1: The stability of dexbrompheniramine, like many active pharmaceutical ingredients (APIs), is primarily influenced by environmental factors.[1][2] Key factors include:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]

  • Humidity: Moisture can lead to hydrolytic degradation and can also facilitate interactions with excipients.[2]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • pH: The pH of the formulation can significantly impact the stability of dexbrompheniramine, especially in liquid dosage forms.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

Q2: What are the common degradation pathways for dexbrompheniramine?

A2: While specific public literature on the degradation pathways of dexbrompheniramine is limited, based on its chemical structure (an alkylamine derivative), potential degradation pathways include:

  • Oxidation: The tertiary amine group in dexbrompheniramine can be susceptible to oxidation, forming an N-oxide derivative.

  • Hydrolysis: Although generally stable against hydrolysis, under extreme pH conditions and elevated temperatures, some degree of degradation may occur.

  • Photodegradation: The aromatic rings in the structure may be susceptible to degradation upon exposure to UV light.

  • Interaction with Excipients: In solid dosage forms, dexbrompheniramine maleate can interact with certain excipients, particularly those containing reactive functional groups or impurities. For instance, interactions between amine-containing drugs and reducing sugars (like lactose) can lead to the Maillard reaction, causing discoloration and degradation.[3]

Q3: How can I select appropriate excipients to ensure the stability of my dexbrompheniramine formulation?

A3: Selecting compatible excipients is crucial for a stable formulation. A systematic drug-excipient compatibility study is recommended.[2][4] Key steps include:

  • Literature Review: Review the chemical properties of both dexbrompheniramine and potential excipients to identify any known incompatibilities.

  • Risk Assessment: Identify excipients with reactive functional groups or high moisture content that could potentially interact with dexbrompheniramine.

  • Experimental Screening: Conduct compatibility studies by preparing binary mixtures of dexbrompheniramine with individual excipients (typically in a 1:1 ratio) and subjecting them to accelerated stability conditions (e.g., 40°C/75% RH).[3]

  • Analytical Testing: Analyze the stressed samples at predetermined time points using a stability-indicating analytical method, such as HPLC, to quantify the remaining dexbrompheniramine and detect the formation of any degradation products.[2]

  • Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used for rapid screening of potential interactions, although this should be confirmed with chromatographic methods.[5]

Troubleshooting Guides

Issue 1: Unexpected Degradation of Dexbrompheniramine in a Solid Formulation

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Recommended Action
Incompatible Excipient Review the excipient list for known incompatibilities with amine salts. Common culprits include reducing sugars (e.g., lactose), excipients with high levels of reactive impurities (e.g., peroxides in povidone), and certain lubricants (e.g., magnesium stearate under high humidity).[3][4]Conduct a systematic drug-excipient compatibility study (see FAQ 3). Replace the incompatible excipient with a more inert alternative (e.g., use a non-reducing sugar like mannitol instead of lactose).
High Moisture Content Determine the moisture content of the formulation and individual excipients using Karl Fischer titration.Dry the excipients to an acceptable moisture level before formulation. Consider incorporating a desiccant into the packaging.
Inappropriate Storage Conditions Review the storage conditions of the stability study. Ensure that temperature and humidity are within the recommended range.Store the formulation in a cool, dry place, protected from light. Use packaging with a good moisture barrier.
Manufacturing Process Stress High shear mixing or high compression forces during tableting can sometimes generate heat and trigger degradation.Optimize manufacturing parameters to minimize heat generation and mechanical stress on the drug substance.
Issue 2: Color Change or Discoloration of the Formulation

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Recommended Action
Maillard Reaction This is a common reaction between amine-containing drugs and reducing sugars (e.g., lactose), resulting in a brownish discoloration.Replace the reducing sugar with a non-reducing sugar like mannitol or dicalcium phosphate.
Oxidative Degradation Exposure to oxygen, potentially accelerated by light or trace metals, can cause color changes.Incorporate an antioxidant into the formulation. Consider packaging under an inert atmosphere (e.g., nitrogen). Use opaque or amber-colored packaging to protect from light.
Interaction with Impurities Trace impurities in excipients (e.g., aldehydes, peroxides) can react with dexbrompheniramine.[6]Use high-purity grades of excipients. Obtain certificates of analysis from suppliers that include information on impurity levels.

Quantitative Data Summary

The following tables provide illustrative quantitative data based on typical results from forced degradation studies and HPLC method validation for antihistamines similar to dexbrompheniramine.

Table 1: Illustrative Forced Degradation of this compound

Stress Condition% DegradationMajor Degradation Products
0.1 M HCl (60°C, 24h)8.5DP-1
0.1 M NaOH (60°C, 24h)15.2DP-2, DP-3
3% H₂O₂ (RT, 24h)12.8DP-4 (N-oxide)
Thermal (80°C, 48h)5.1Minor degradants
Photolytic (UV light, 24h)7.3DP-5

DP = Degradation Product; RT = Room Temperature. Data are illustrative.

Table 2: Typical Validation Parameters for a Stability-Indicating HPLC Method

ParameterResultAcceptance Criteria
Linearity (R²) > 0.999≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 2.0%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mLReportable
Robustness No significant impact on results% RSD ≤ 2.0%

% RSD = Percent Relative Standard Deviation. Data are illustrative.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 80°C for 48 hours.

    • After exposure, dissolve the powder in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose the solid this compound powder to UV light (254 nm) in a photostability chamber for 24 hours.

    • After exposure, dissolve the powder in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a stability-indicating HPLC method for the quantification of dexbrompheniramine and its degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A mixture of a phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 262 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation:

The method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8][9]

Visualizations

G Dex Dexbrompheniramine Oxidation Oxidation (e.g., H₂O₂) Dex->Oxidation O₂ Hydrolysis Hydrolysis (Acidic/Basic) Dex->Hydrolysis H₂O Photolysis Photolysis (UV Light) Dex->Photolysis N_Oxide N-Oxide Degradant Oxidation->N_Oxide Hydrolytic_DPs Hydrolytic Degradants Hydrolysis->Hydrolytic_DPs Photolytic_DPs Photolytic Degradants Photolysis->Photolytic_DPs

Caption: Hypothetical degradation pathways of dexbrompheniramine.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Dexbrompheniramine Solution Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Prep->Stress Dilute Neutralize and Dilute Samples Stress->Dilute HPLC Inject into HPLC System Dilute->HPLC Detect UV Detection HPLC->Detect Data Data Acquisition and Processing Detect->Data Quantify Quantify Degradation Data->Quantify Identify Identify Degradation Products (LC-MS) Quantify->Identify G node_action node_action node_cause node_cause Start Degradation Observed? Excipient Excipient Incompatibility? Start->Excipient Yes Moisture High Moisture Content? Excipient->Moisture No CheckExcipients Action: Review/Test Excipients Excipient->CheckExcipients Yes Storage Improper Storage? Moisture->Storage No ControlMoisture Action: Dry Excipients/Use Desiccant Moisture->ControlMoisture Yes ControlStorage Action: Ensure Proper Storage Conditions Storage->ControlStorage Yes End Stability Improved CheckExcipients->End ControlMoisture->End ControlStorage->End

References

Technical Support Center: Optimization of Dexbrompheniramine Extraction from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of dexbrompheniramine from biological tissues.

Troubleshooting Guides

Effectively extracting dexbrompheniramine from complex biological matrices is crucial for accurate quantification. Below are common issues encountered during sample preparation and potential solutions.

Low Analyte Recovery

Low recovery of dexbrompheniramine can stem from several factors related to the chosen extraction method.

ProblemPotential CauseSuggested Solution
Low recovery in Liquid-Liquid Extraction (LLE) Inappropriate solvent polarity.Test a range of organic solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane) to find the optimal one for dexbrompheniramine.
Incorrect pH of the aqueous phase.Adjust the pH of the sample to at least 2 pH units above the pKa of dexbrompheniramine to ensure it is in its neutral form for efficient extraction into the organic phase.
Insufficient mixing of phases.Ensure vigorous and adequate mixing (e.g., vortexing) to maximize the surface area for analyte transfer between the two phases.
Emulsion formation.Add salt to the aqueous layer or centrifuge at a higher speed to break the emulsion.
Low recovery in Solid-Phase Extraction (SPE) Inappropriate sorbent selection.Select a sorbent that has a strong affinity for dexbrompheniramine. For a basic compound like dexbrompheniramine, a cation-exchange or a mixed-mode sorbent is often suitable.
Incomplete elution of the analyte.Optimize the elution solvent by testing different organic solvents and pH modifiers. Ensure the elution solvent volume is sufficient to completely elute the analyte from the sorbent.
Breakthrough during sample loading.Ensure the sample loading flow rate is slow enough to allow for proper binding of the analyte to the sorbent. The sample volume should not exceed the sorbent's capacity.
Low recovery in Protein Precipitation (PPT) Analyte co-precipitation with proteins.Optimize the type and volume of the precipitating solvent (e.g., acetonitrile, methanol). Adding salt may improve the recovery of some analytes.[1][2]
Incomplete protein precipitation.Ensure the ratio of organic solvent to the sample is sufficient (typically 3:1 or 4:1) for complete protein precipitation.[3]
Matrix Effects in LC-MS/MS Analysis

Matrix effects, observed as ion suppression or enhancement, can significantly impact the accuracy and precision of quantification.[4]

ProblemPotential CauseSuggested Solution
Ion Suppression or Enhancement Co-elution of endogenous matrix components (e.g., phospholipids).Improve the sample clean-up procedure by using a more selective extraction method like SPE. Modifying the chromatographic conditions (e.g., gradient, column chemistry) can also help separate the analyte from interfering components.
High concentration of salts or other non-volatile components in the final extract.Ensure the final extract is free of high concentrations of salts. If using SPE, include an effective wash step. If using LLE, ensure proper phase separation.
Sub-optimal ionization source conditions.Optimize the mass spectrometer's source parameters (e.g., temperature, gas flows, voltage) to minimize matrix effects.
High Variability in Matrix Effects Inconsistent sample preparation.Standardize the extraction protocol and ensure consistency across all samples.
Lot-to-lot variation in biological matrices.Evaluate the matrix effect using at least six different lots of the biological matrix during method validation.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for dexbrompheniramine from tissue homogenates?

A1: The choice of extraction method depends on several factors, including the tissue type, the required level of cleanliness of the extract, and the analytical technique used for quantification.

  • Protein Precipitation (PPT) is a simple and fast method suitable for initial screening, but it may result in a dirtier extract with significant matrix effects.[3]

  • Liquid-Liquid Extraction (LLE) offers a better clean-up than PPT and can provide good recovery. The choice of an appropriate organic solvent and pH control are critical for success.

  • Solid-Phase Extraction (SPE) generally provides the cleanest extracts and can offer high recovery and reproducibility, making it ideal for sensitive bioanalytical methods like LC-MS/MS.[5]

Q2: How can I minimize matrix effects when analyzing dexbrompheniramine by LC-MS/MS?

A2: To minimize matrix effects, consider the following strategies:

  • Improve sample preparation: Use a more rigorous clean-up method like SPE to remove interfering endogenous components.

  • Optimize chromatography: Adjust the HPLC/UPLC method to achieve chromatographic separation of dexbrompheniramine from co-eluting matrix components.

  • Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects.

  • Dilute the sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.

Q3: What are the critical parameters to optimize for a liquid-liquid extraction of dexbrompheniramine?

A3: The critical parameters for LLE include:

  • Organic Solvent: The choice of solvent should be based on the polarity of dexbrompheniramine. A systematic evaluation of solvents like n-hexane, diethyl ether, ethyl acetate, and dichloromethane is recommended.

  • pH of the Aqueous Phase: Dexbrompheniramine is a basic compound. The pH of the aqueous sample should be adjusted to be basic (e.g., pH 9-10) to ensure the analyte is in its non-ionized form, which is more soluble in organic solvents.

  • Ionic Strength: Adding salt (e.g., NaCl) to the aqueous phase can help to reduce the formation of emulsions and improve extraction efficiency.

  • Phase Ratio and Mixing: The ratio of the organic to the aqueous phase and the thoroughness of mixing are important for achieving equilibrium and maximizing recovery.

Q4: What type of SPE sorbent is recommended for dexbrompheniramine extraction?

A4: For a basic compound like dexbrompheniramine, a strong cation exchange (SCX) or a mixed-mode (e.g., reversed-phase and cation exchange) sorbent is generally recommended. These sorbents can retain the positively charged dexbrompheniramine, allowing for effective washing of neutral and acidic interferences. Elution is then achieved by using a solvent that neutralizes the charge on the analyte or disrupts the ionic interaction.

Q5: How do I prepare solid tissue samples for dexbrompheniramine extraction?

A5: Solid tissue samples must first be homogenized to break down the cellular structure and release the analyte. A common procedure involves:

  • Weighing a portion of the frozen tissue.

  • Adding a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific ratio (e.g., 1:3 or 1:4 w/v).

  • Homogenizing the sample using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) until a uniform consistency is achieved.

  • The resulting homogenate can then be subjected to protein precipitation, LLE, or SPE.

Experimental Protocols

The following are example protocols for the extraction of dexbrompheniramine from a biological tissue homogenate. These should be considered as starting points and may require optimization for specific tissue types and analytical instrumentation.

Liquid-Liquid Extraction (LLE) Protocol
  • Sample Preparation: To 500 µL of tissue homogenate, add 50 µL of an internal standard solution.

  • pH Adjustment: Add 100 µL of 1M sodium carbonate buffer (pH 10) and vortex for 30 seconds.

  • Extraction: Add 3 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol (99:1, v/v)).

  • Mixing: Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject it into the analytical system.

Solid-Phase Extraction (SPE) Protocol (using a mixed-mode cation exchange cartridge)
  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 500 µL of tissue homogenate, add 500 µL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the dexbrompheniramine with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for analysis.

Quantitative Data Summary

The following table presents representative recovery data for the extraction of a first-generation antihistamine similar to dexbrompheniramine from biological plasma. This data is for illustrative purposes and actual recoveries for dexbrompheniramine from specific tissues should be experimentally determined.

Extraction MethodAnalyteMatrixRecovery (%)Reference
Liquid-Liquid ExtractionDiphenhydraminePlasma85-95%Adapted from literature
Solid-Phase ExtractionChlorpheniraminePlasma>90%Adapted from literature
Protein PrecipitationBrompheniraminePlasma75-85%Adapted from literature

Visualizations

Experimental Workflow for LLE

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis TissueHomogenate Tissue Homogenate AddIS Add Internal Standard TissueHomogenate->AddIS AdjustpH Adjust pH to ~10 AddIS->AdjustpH AddSolvent Add Organic Solvent AdjustpH->AddSolvent Vortex Vortex Mix AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge CollectOrganic Collect Organic Layer Centrifuge->CollectOrganic Evaporate Evaporate to Dryness CollectOrganic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_analysis Analysis Condition Condition with Methanol & Water SamplePrep Prepare Sample (Acidify & Centrifuge) Load Load Sample SamplePrep->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Method_Selection cluster_screening Initial Screening cluster_intermediate Intermediate Clean-up cluster_high_purity High Purity Required Start Start: Need to extract dexbrompheniramine PPT Protein Precipitation (PPT) Start->PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE PPT_pros Pros: - Fast - Simple PPT->PPT_pros PPT_cons Cons: - High matrix effects - Lower recovery PPT->PPT_cons LLE_pros Pros: - Good recovery - Better clean-up than PPT LLE->LLE_pros LLE_cons Cons: - Emulsion formation possible - Requires solvent optimization LLE->LLE_cons SPE_pros Pros: - Cleanest extracts - High recovery & reproducibility SPE->SPE_pros SPE_cons Cons: - More complex & time-consuming - Higher cost SPE->SPE_cons

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Dexbrompheniramine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantitative determination of dexbrompheniramine maleate in pharmaceutical formulations. The information presented is compiled from various studies and aims to assist in the selection and implementation of a suitable analytical technique for quality control and research purposes.

Introduction to Analytical Methods

The accurate and precise quantification of this compound is crucial for ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry are the most commonly employed analytical techniques for this purpose. This guide will delve into the validation parameters and experimental protocols for both methods, presenting a clear comparison to aid in methodological selection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that separates, identifies, and quantifies components in a mixture. For this compound, Reverse-Phase HPLC (RP-HPLC) is frequently utilized.

Comparative Performance of HPLC Methods

The following table summarizes the validation parameters from various studies on the HPLC analysis of this compound, often in combination with other active pharmaceutical ingredients.

Parameter Method 1 (in combination with Pseudoephedrine) [1]Method 2 (in combination with other antihistamines) [1]Method 3 (in combination with multiple components) [2]
Column Information not availableInformation not availableC18 (4.6 mm x 250 mm, 3µm)
Mobile Phase Information not availableInformation not availablePotassium dihydrogen orthophosphate, acetonitrile, orthophosphoric acid, triethanolamine and water
Flow Rate 1.5 ml/min[1]1.5 ml/min[1]0.8 ml/min[2]
Detection UV at 220 nm and 254 nm[1]UV at 220 nm[1]UV at 210 nm[2]
Linearity Range 0.03 mg/ml (for dexbrompheniramine)[1]Information not availableNot specified for individual components
Correlation Coefficient (r²) Information not availableInformation not available0.9996 – 0.9998[2]
Precision (%RSD) Good[1]Good[1]< 1%[2]
Accuracy (Recovery) Information not availableInformation not availableInformation not available

Ultraviolet (UV) Spectrophotometry

UV Spectrophotometry is a simpler and more cost-effective method for the quantification of substances that absorb light in the UV-visible region. Derivative spectrophotometry can be employed to enhance specificity in the presence of interfering substances.[3]

Comparative Performance of UV Spectrophotometric Methods

The table below outlines the validation parameters for UV spectrophotometric analysis of this compound.

Parameter Second Order Derivative UV Spectrophotometry [3]
Solvent 0.1 mol l(-1) sulfuric acid[3]
Linearity Range 9.75-32.5 µg/ml[3]
Correlation Coefficient (r) 0.9999[3]
Precision (%RSD) Zero-peak: 0.26% - 1.08%, Peak-peak: 0.18% - 0.63%[3]
Accuracy (Recovery) 96.95% - 105.61%[3]

Experimental Protocols

Below are generalized experimental protocols for the validation of analytical methods for this compound, based on common practices outlined in the reviewed literature.

HPLC Method Validation Protocol
  • System Suitability: Inject a standard solution of this compound to evaluate the performance of the chromatographic system. Parameters to check include tailing factor, theoretical plates, and resolution between peaks if other substances are present.[2]

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations. Inject each solution and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be close to 1.[1][2]

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of the same sample solution on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample solution on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) should be within acceptable limits (typically <2%).[2]

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within a predefined range.

  • Specificity: Analyze a placebo solution to ensure that no interfering peaks are observed at the retention time of this compound.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.

UV Spectrophotometric Method Validation Protocol
  • Linearity: Prepare a series of standard solutions of this compound in the chosen solvent. Measure the absorbance at the wavelength of maximum absorption (λmax) and plot a calibration curve of absorbance versus concentration. The correlation coefficient (r) should be close to 1.[3]

  • Precision:

    • Repeatability (Intra-day precision): Measure the absorbance of multiple replicates of the same sample solution on the same day.

    • Intermediate Precision (Inter-day precision): Measure the absorbance of the same sample solution on different days. The %RSD should be within acceptable limits.[3]

  • Accuracy: Perform recovery studies by adding known amounts of standard this compound to a sample solution. The percentage recovery should be calculated.[3]

  • Specificity: Scan the solvent and a placebo solution in the UV range to ensure no interference at the analytical wavelength.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the validation of an analytical method.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation MD1 Define Analytical Requirements MD2 Select Appropriate Technique (HPLC/UV) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 System Suitability MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Precision (Repeatability & Intermediate) V2->V3 V4 Accuracy (Recovery) V3->V4 V5 Specificity V4->V5 V6 Robustness V5->V6 V7 LOD & LOQ V6->V7 D1 Prepare Validation Report V7->D1 Validation Complete D2 Implement for Routine Analysis D1->D2

Caption: General workflow for analytical method validation.

Conclusion

Both HPLC and UV spectrophotometry are suitable for the quantitative analysis of this compound. The choice of method depends on the specific requirements of the analysis. HPLC offers higher specificity and is ideal for complex mixtures, while UV spectrophotometry is a simpler, faster, and more economical option for routine quality control of simpler formulations. The validation data presented provides a foundation for selecting the most appropriate method and designing a comprehensive validation protocol.

References

A Comparative Study of Dexbrompheniramine and Other First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of dexbrompheniramine with other prominent first-generation antihistamines, including diphenhydramine, chlorpheniramine, promethazine, and hydroxyzine. The focus is on their pharmacological properties, efficacy, and side effect profiles, supported by experimental data to inform research and drug development.

First-generation antihistamines are a class of drugs that antagonize the histamine H1 receptor, thereby alleviating symptoms of allergic reactions.[1] However, their clinical utility is often limited by their ability to cross the blood-brain barrier, leading to sedation, and their non-selective binding to other receptors, resulting in anticholinergic and other side effects.[2][3] Dexbrompheniramine is the pharmacologically active dextrorotatory isomer of brompheniramine, belonging to the alkylamine class of antihistamines.[1]

Comparative Pharmacodynamics: Receptor Binding Affinity

The primary mechanism of action of first-generation antihistamines is the blockade of the histamine H1 receptor. Their potency is directly related to their binding affinity for this receptor, which can be quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Table 1: Histamine H1 Receptor Binding Affinities of First-Generation Antihistamines

AntihistamineChemical ClassH1 Receptor Ki (nM)
DiphenhydramineEthanolamine1.1 - 16
ChlorpheniramineAlkylamine~3.2
PromethazinePhenothiazine~2.2
HydroxyzinePiperazine~21
DexbrompheniramineAlkylamineNot directly reported, but as the active enantiomer of brompheniramine, it is expected to have a high affinity.

Note: Ki values can vary between studies due to different experimental conditions. The data presented are representative values.

Comparative Side Effect Profiles

A major differentiator among first-generation antihistamines is the incidence and severity of their side effects, primarily sedation and anticholinergic effects.

Sedative Effects

Sedation is a hallmark of first-generation antihistamines due to their ability to cross the blood-brain barrier and antagonize central H1 receptors.[2]

Table 2: Comparative Incidence of Sedation

AntihistamineIncidence/Severity of SedationKey Findings
DiphenhydramineHigh (Drowsiness reported by ~16.0% of users)Significantly impairs psychomotor performance and cognitive function.[3][4]
ChlorpheniramineModerate (Drowsiness reported by ~20.4% of users)Generally considered less sedating than diphenhydramine.[5][6] Can cause next-day "hang-over" effects.[3]
PromethazineHigh (Drowsiness reported by ~20.3% of users)Known for its strong sedative qualities.[3]
HydroxyzineHighSubjective sleepiness correlates with brain H1 receptor occupancy.
DexbrompheniramineSedative properties are expected, consistent with other first-generation antihistamines.Specific comparative incidence data is limited.
Anticholinergic Activity

Anticholinergic effects, such as dry mouth, blurred vision, and urinary retention, arise from the blockade of muscarinic acetylcholine receptors.[2][7] The antagonist potency at these receptors can be quantified by the pA2 value, where a higher pA2 indicates greater anticholinergic activity.

Table 3: Comparative Anticholinergic Activity

AntihistamineMuscarinic Receptor Affinity (Ki, nM)Antagonist Potency (pA2)
Diphenhydramine2807.1 ± 0.2
Chlorpheniramine1,8006.4 ± 0.2
Promethazine237.7 ± 0.2
Hydroxyzine15,0005.8 ± 0.2
BrompheniramineSimilar to ChlorpheniramineNot determined

Note: Ki values represent affinity for muscarinic receptors in bovine cerebral cortex. pA2 values were determined from the inhibition of carbachol-induced contractions in isolated guinea pig trachealis muscle. A lower Ki and a higher pA2 value indicate greater anticholinergic activity.[7]

Pharmacokinetic Properties

The pharmacokinetic profiles of these antihistamines, particularly their half-lives, influence their dosing frequency and duration of action.

Table 4: Comparative Pharmacokinetic Parameters

AntihistamineElimination Half-Life (hours)
Diphenhydramine2.4 - 9.3
Chlorpheniramine20 - 24
Promethazine10 - 14
Hydroxyzine~20
Dexbrompheniramine~25

Experimental Protocols

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the inhibition constant (Ki) of a test antihistamine for the H1 receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line recombinantly expressing the human H1 receptor (e.g., HEK-293 or CHO cells). The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine), and varying concentrations of the unlabeled test antihistamine.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test antihistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

G cluster_prep Membrane Preparation cluster_assay Assay cluster_analysis Data Analysis H1_cells Cells expressing H1 receptor homogenization Homogenization & Centrifugation H1_cells->homogenization membranes Cell Membranes homogenization->membranes incubation Incubation membranes->incubation radioligand [3H]mepyramine (Radioligand) radioligand->incubation competitor Test Antihistamine (Unlabeled) competitor->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation IC50 Determine IC50 scintillation->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Anticholinergic Activity Assay (Schild Analysis)

Objective: To determine the antagonist potency (pA2) of an antihistamine at muscarinic receptors.

Methodology:

  • Tissue Preparation: A section of guinea pig ileum or trachea is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated.[9][10]

  • Control Response: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a known concentration of the test antihistamine.

  • Test Response: In the presence of the antihistamine, a second cumulative concentration-response curve for the muscarinic agonist is generated.

  • Schild Analysis: The dose-ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated. This is repeated for several antagonist concentrations. A Schild plot of log(dose ratio - 1) versus log[Antagonist] is constructed. The x-intercept of the linear regression provides the pA2 value.[7][11]

G cluster_protocol Schild Analysis Protocol cluster_analysis Data Analysis tissue_prep Isolate Guinea Pig Ileum/Trachea mount Mount in Organ Bath tissue_prep->mount control_crc Generate Control CRC (Carbachol) mount->control_crc wash Wash Tissue control_crc->wash calc_dr Calculate Dose Ratio control_crc->calc_dr incubate Incubate with Antihistamine wash->incubate test_crc Generate Test CRC (Carbachol + Antihistamine) incubate->test_crc test_crc->calc_dr schild_plot Construct Schild Plot calc_dr->schild_plot det_pa2 Determine pA2 schild_plot->det_pa2

Caption: Experimental workflow for Schild analysis of anticholinergic activity.

Signaling Pathway

First-generation antihistamines act as inverse agonists at the H1 receptor, which is a G-protein coupled receptor (GPCR). In its active state, the H1 receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium, which in turn mediates various allergic responses. By binding to the H1 receptor, antihistamines stabilize the inactive conformation of the receptor, thus blocking this signaling cascade.

G Histamine Histamine H1R_active H1 Receptor (Active) Histamine->H1R_active activates Antihistamine First-Generation Antihistamine H1R H1 Receptor (Inactive) Antihistamine->H1R stabilizes Gq11 Gq/11 H1R_active->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca2+ Release ER->Ca2 triggers Allergic_Response Allergic Response Ca2->Allergic_Response mediates

Caption: Histamine H1 receptor signaling pathway and its inhibition.

References

A Comparative Analysis of H1 Receptor Binding: Dexbrompheniramine Maleate vs. Loratadine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antihistamines, the distinction between first and second-generation compounds is critical for researchers and drug development professionals. This guide provides an objective comparison of dexbrompheniramine maleate, a first-generation antihistamine, and loratadine, a second-generation agent, with a focus on their interaction with the histamine H1 receptor. This analysis is supported by available experimental data on receptor binding affinities and detailed methodologies for relevant assays.

Generational Differences and Receptor Selectivity

Dexbrompheniramine is the pharmacologically active dextrorotatory isomer of brompheniramine and is classified as a first-generation antihistamine.[1] These earlier antihistamines are known to be effective in blocking the action of histamine at H1 receptors.[2] However, a key characteristic of first-generation agents is their ability to cross the blood-brain barrier, which can lead to central nervous system effects such as drowsiness.[3] They also tend to be less selective, often interacting with other receptors like muscarinic acetylcholine receptors, which contributes to a broader side-effect profile.[4]

Conversely, loratadine is a widely used second-generation antihistamine. These newer drugs are designed to be more selective for peripheral H1 receptors and have a reduced capacity to cross the blood-brain barrier, resulting in a lower incidence of sedation.[5][6]

Quantitative Comparison of H1 Receptor Binding Affinity

The binding affinity of a drug to its receptor is a key indicator of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value signifies a higher affinity.

CompoundGenerationH1 Receptor Ki (nM)Muscarinic Receptor AffinitySource
This compound FirstData not available in cited literatureExpected to have affinity[4]
Loratadine Second27>10,000[4]

Note: The binding affinity of antihistamines can vary depending on the specific experimental conditions, such as the cell type and radioligand used in the assay.

Experimental Protocols

The determination of H1 receptor binding affinity is typically conducted through in vitro radioligand binding assays.

Radioligand Binding Assay for H1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, loratadine) for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human H1 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]-pyrilamine (a well-characterized H1 receptor antagonist).

  • Test compounds: this compound and loratadine.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Membrane Preparation: Cells recombinantly expressing the H1 receptor are harvested and homogenized to isolate the cell membranes. The total protein concentration of the membrane preparation is quantified.

  • Assay Setup: The assay is performed in a multi-well plate format. Each well contains a fixed concentration of the H1 receptor-expressing cell membranes, a fixed concentration of the radioligand ([³H]-pyrilamine), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding reaction to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This step separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value. The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known H1 antagonist) from the total binding (measured in the absence of a competitor). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]

Signaling Pathways and Experimental Visualization

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptors are G protein-coupled receptors (GPCRs) that, upon activation by histamine, primarily couple to the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which mediates various cellular responses associated with allergic reactions. Antihistamines like dexbrompheniramine and loratadine act by blocking this initial binding of histamine to the H1 receptor.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Intracellular Ca²⁺ Release ER->Ca2 Triggers Response Cellular Responses Ca2->Response Mediates Antagonist Dexbrompheniramine or Loratadine Antagonist->H1R Blocks

Caption: H1 Receptor Signaling Pathway and Antagonist Blockade.

Experimental Workflow for H1 Receptor Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay used to determine the H1 receptor affinity of test compounds.

Binding_Assay_Workflow Start Start Preparation Prepare H1 Receptor Membrane Homogenate Start->Preparation Incubation Incubate Membranes with [³H]-Pyrilamine & Test Compound Preparation->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Measurement Quantify Radioactivity with Scintillation Counter Washing->Measurement Analysis Calculate IC50 and Ki Values Measurement->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Guide to the Immunoassay Cross-Reactivity of Dexbrompheniramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the assessment of dexbrompheniramine cross-reactivity in immunoassays. Given the limited availability of direct experimental data on dexbrompheniramine, this document outlines the principles of cross-reactivity based on structural similarities to other first-generation antihistamines, presents illustrative data, and provides a detailed experimental protocol for conducting such an assessment.

Introduction to Dexbrompheniramine and Immunoassay Specificity

Dexbrompheniramine is a first-generation antihistamine used to treat symptoms of allergies and the common cold.[1] As with any small molecule drug, the development of a specific immunoassay for its detection requires a thorough evaluation of potential cross-reactivity with structurally related compounds. Immunoassay cross-reactivity occurs when an antibody raised against a specific antigen (in this case, dexbrompheniramine) also binds to other molecules with similar structural features. This can lead to false-positive results or inaccurate quantification, impacting the reliability of diagnostic and research findings. Therefore, a comprehensive cross-reactivity assessment is a critical component of immunoassay validation.

Structural Comparison of Dexbrompheniramine and Other Antihistamines

The potential for cross-reactivity is largely determined by the structural similarity between the target analyte and other compounds present in the sample. Dexbrompheniramine is the dextrorotatory isomer of brompheniramine.[1][2][3] It belongs to the alkylamine class of antihistamines, which are characterized by a common ethylamine backbone.[4]

Below is a comparison of the chemical structures of dexbrompheniramine and other structurally related first-generation antihistamines.

  • Dexbrompheniramine: The (S)-enantiomer of brompheniramine, it has a bromine atom on the phenyl ring.[2]

  • Brompheniramine: A racemic mixture of dexbrompheniramine and its levorotatory isomer.[3][5]

  • Chlorpheniramine: Structurally identical to brompheniramine, but with a chlorine atom instead of a bromine atom on the phenyl ring.[6][7]

  • Pheniramine: The parent compound of brompheniramine and chlorpheniramine, lacking a halogen substituent on the phenyl ring.[8][9]

  • Diphenhydramine: An ethanolamine-derivative antihistamine with a different core structure.[10][11][12][13]

  • Doxylamine: Another ethanolamine-derivative antihistamine.[14][15][16]

The close structural resemblance between dexbrompheniramine, brompheniramine, and chlorpheniramine suggests a high likelihood of cross-reactivity in an immunoassay developed for any one of these compounds.

Illustrative Cross-Reactivity Data

The following table presents hypothetical, yet plausible, cross-reactivity data for a theoretical competitive immunoassay designed for the specific detection of dexbrompheniramine. This data is for illustrative purposes to demonstrate how such a comparison would be presented.

CompoundIC50 (ng/mL)% Cross-Reactivity
Dexbrompheniramine 10 100%
Brompheniramine1283.3%
Chlorpheniramine5020%
Pheniramine2005%
Diphenhydramine> 10,000< 0.1%
Doxylamine> 10,000< 0.1%

% Cross-Reactivity is calculated as: (IC50 of Dexbrompheniramine / IC50 of Test Compound) x 100

Experimental Protocol: Competitive Inhibition ELISA for Cross-Reactivity Assessment

This protocol describes a standard procedure for determining the cross-reactivity of various compounds in a competitive enzyme-linked immunosorbent assay (ELISA) for dexbrompheniramine.

1. Materials and Reagents:

  • High-binding 96-well microtiter plates

  • Anti-dexbrompheniramine antibody (capture antibody)

  • Dexbrompheniramine-horseradish peroxidase (HRP) conjugate

  • Dexbrompheniramine standard

  • Test compounds (e.g., brompheniramine, chlorpheniramine, etc.)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, PBS-T)

  • Blocking buffer (e.g., 1% bovine serum albumin in PBS-T)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Procedure:

  • Plate Coating: Dilute the anti-dexbrompheniramine antibody in coating buffer to an optimal concentration (typically 1-10 µg/mL). Add 100 µL of the antibody solution to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the blocking buffer and wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the dexbrompheniramine standard and each test compound in blocking buffer.

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Add 50 µL of the dexbrompheniramine-HRP conjugate (at a pre-determined optimal dilution) to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Discard the solution and wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the log of the dexbrompheniramine concentration.

  • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for dexbrompheniramine and each test compound.

  • Calculate the percent cross-reactivity for each test compound using the formula: % Cross-Reactivity = (IC50 of Dexbrompheniramine / IC50 of Test Compound) x 100

Visualizing Immunoassay Principles and Workflows

The following diagrams illustrate the key concepts and processes involved in assessing immunoassay cross-reactivity.

G Principle of Competitive Immunoassay for Dexbrompheniramine cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Signal Detection Well Microtiter Well Antibody Anti-Dexbrompheniramine Antibody Antibody2 Anti-Dexbrompheniramine Antibody Dex Dexbrompheniramine (Sample) Dex->Antibody2 Dex_HRP Dexbrompheniramine-HRP (Conjugate) Dex_HRP->Antibody2 HRP HRP Antibody2->HRP Binding Substrate Substrate Substrate->HRP Enzymatic Reaction Color Colorimetric Signal HRP->Color

Caption: Principle of a competitive immunoassay for dexbrompheniramine detection.

G Workflow for Assessing Immunoassay Cross-Reactivity Start Identify Potential Cross-Reactants Protocol Develop & Optimize Competitive Immunoassay Start->Protocol Standard Generate Standard Curve for Target Analyte (Dexbrompheniramine) Protocol->Standard Test Test Serial Dilutions of Potential Cross-Reactants Protocol->Test IC50 Determine IC50 Values for Target and Test Compounds Standard->IC50 Test->IC50 Calculate Calculate % Cross-Reactivity IC50->Calculate Report Report Findings Calculate->Report

Caption: Workflow for assessing immunoassay cross-reactivity.

Interpretation and Conclusion

The results of a cross-reactivity study are crucial for understanding the specificity of an immunoassay. High cross-reactivity with structurally similar compounds, such as brompheniramine and chlorpheniramine in a dexbrompheniramine assay, indicates that the assay cannot differentiate between these molecules. This is an important consideration in clinical and forensic toxicology, where the presence of multiple related compounds is possible. Conversely, low to negligible cross-reactivity with structurally dissimilar compounds confirms the assay's specificity.

References

A Comparative Guide to the Bioequivalence of Dexbrompheniramine Maleate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the bioequivalence of different drug formulations is paramount to ensuring therapeutic interchangeability. This guide provides a comparative analysis of two oral formulations of dexbrompheniramine maleate, a first-generation antihistamine. The data presented here is based on a study that evaluated the steady-state bioavailability of a repeat-action combination tablet against a conventional immediate-release tablet.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters obtained from a bioequivalence study comparing a repeat-action combination tablet containing 6 mg of this compound and 120 mg of pseudoephedrine sulfate with a reference treatment of a conventional 2 mg this compound immediate-release tablet administered concomitantly with a 120 mg pseudoephedrine sulfate repeat-action tablet. The results demonstrate that at steady state, the two formulations are bioequivalent.[1]

Pharmacokinetic ParameterRepeat-Action Combination Tablet (Test)Conventional Immediate-Release Tablet (Reference)
Cmin (ng/mL) Data not specified in abstractData not specified in abstract
Cmax (ng/mL) Data not specified in abstractData not specified in abstract
tmax (hours) Data not specified in abstractData not specified in abstract
AUC (ng·h/mL) Data not specified in abstractData not specified in abstract

Note: The abstract of the cited study states that the major bioavailability parameters (Cmin, Cmax, tmax, and AUC) were determined and statistically evaluated to be bioequivalent at steady state, but does not provide the specific numerical data.[1]

Experimental Protocol

The bioequivalence of the two this compound formulations was established through a randomized, two-way crossover study involving healthy adult male volunteers.[1] The study was designed to achieve steady-state plasma concentrations of the drug.

Study Design: A randomized, two-way crossover design was implemented.[1] This design allows each subject to serve as their own control, minimizing inter-subject variability.

Study Population: The study enrolled twelve healthy adult male volunteers.[1]

Drug Administration:

  • Test Formulation: A repeat-action combination tablet containing 6 mg of this compound and 120 mg of pseudoephedrine sulfate was administered every 12 hours for 7 days.[1]

  • Reference Formulation: Conventional 2 mg this compound tablets were administered every 4 hours, along with 120 mg pseudoephedrine sulfate repeat-action tablets every 12 hours, for 7 days.[1]

Sampling: Blood samples were collected at frequent intervals throughout each 7-day dosing period to determine the plasma concentrations of dexbrompheniramine.[1]

Bioanalytical Method: Sensitive and specific gas-liquid chromatographic methods were utilized for the quantitative determination of dexbrompheniramine in plasma samples.[1]

Pharmacokinetic Analysis: The primary pharmacokinetic parameters, including minimum plasma concentration (Cmin), maximum plasma concentration (Cmax), time to reach maximum concentration (tmax), and the area under the plasma concentration-time curve (AUC), were calculated from the plasma concentration data on days 6 and 7 of dosing.[1]

Statistical Analysis: Statistical evaluation of the pharmacokinetic parameters was performed to assess the bioequivalence between the test and reference formulations.[1] The two formulations were considered bioequivalent if the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC fell within the acceptance range of 80% to 125%.

Visualizations

Experimental Workflow for a Bioequivalence Study

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Dosing cluster_sampling Sample Collection & Analysis cluster_analysis Data Analysis s1 Subject Screening s2 Informed Consent s1->s2 s3 Enrollment of Healthy Volunteers s2->s3 r1 Randomization into Treatment Groups s3->r1 d1 Period 1: Dosing (Test or Reference) r1->d1 w1 Washout Period d1->w1 d2 Period 2: Dosing (Crossover) w1->d2 p1 Serial Blood Sampling d2->p1 p2 Plasma Separation p1->p2 p4 Drug Concentration Analysis p2->p4 p3 Bioanalytical Method Validation p3->p4 da1 Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) p4->da1 da2 Statistical Analysis (90% Confidence Intervals) da1->da2 da3 Bioequivalence Determination da2->da3

Caption: A typical experimental workflow for a crossover bioequivalence study.

References

In vivo comparison of the sedative effects of dexbrompheniramine and fexofenadine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective in vivo comparison of the sedative effects of dexbrompheniramine, a first-generation antihistamine, and fexofenadine, a second-generation antihistamine. The information presented is based on established pharmacological principles and supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the distinct central nervous system (CNS) profiles of these two compounds.

Executive Summary

Dexbrompheniramine, a classic first-generation antihistamine, readily crosses the blood-brain barrier and exhibits significant sedative properties by antagonizing histamine H1 receptors in the central nervous system. In contrast, fexofenadine, a second-generation antihistamine, is a substrate for P-glycoprotein, an efflux transporter at the blood-brain barrier, which actively limits its CNS penetration. This results in a minimal to non-existent sedative effect at therapeutic doses. This guide details the experimental evidence and underlying mechanisms that account for these differences.

Data Presentation: Quantitative Comparison of Sedative Effects

The sedative potential of antihistamines can be quantified by their occupancy of histamine H1 receptors (H1RO) in the brain, as measured by positron emission tomography (PET), and through behavioral assays in animal models.

ParameterDexbrompheniramine (First-Generation Antihistamine)*Fexofenadine (Second-Generation Antihistamine)
Brain Histamine H1 Receptor Occupancy (H1RO) High (~50-80%)Negligible (~0-1%)[1][2][3][4][5][6][7]
Phenobarbitone-Induced Sleeping Time (Rodent Model) Potentiates sleeping timeNo significant effect compared to placebo[8]
Psychomotor Performance Tests (e.g., Reaction Time) Impairment observedNo significant impairment compared to placebo[1][9][10][11]
Subjective Sedation Scores (e.g., Stanford Sleepiness Scale) Increased sleepiness reportedNot significantly different from placebo[1]

*Data for dexbrompheniramine is extrapolated from data for structurally similar first-generation antihistamines like chlorpheniramine and diphenhydramine, as direct in vivo H1RO and extensive behavioral data for dexbrompheniramine is limited. First-generation antihistamines as a class are known to have high H1RO.[12][13]

Experimental Protocols

Standardized in vivo behavioral assays are crucial for assessing the sedative effects of antihistamines. The following are detailed methodologies for two commonly employed tests.

Open-Field Test

Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior. A reduction in locomotor activity is indicative of sedation.

Methodology:

  • Animals: Male Wistar rats or male CD-1 mice are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and allowed to acclimate for at least one week before testing.

  • Apparatus: The open-field arena is a square or circular enclosure with high walls to prevent escape. The floor is typically divided into a grid of equal squares. The arena is situated in a quiet, dimly lit room.

  • Procedure:

    • Animals are habituated to the testing room for at least 60 minutes prior to the experiment.

    • Dexbrompheniramine, fexofenadine, or a vehicle control (e.g., saline) is administered to the animals via the appropriate route (e.g., intraperitoneal injection or oral gavage).

    • Following a predetermined pretreatment period (e.g., 30 minutes), each animal is gently placed in the center of the open-field arena.

    • The animal's behavior is recorded for a set duration (e.g., 5-10 minutes) using a video tracking system.

    • The arena is thoroughly cleaned with 70% ethanol between trials to remove any olfactory cues.

  • Parameters Measured:

    • Total distance traveled: The total distance the animal moves during the test period.

    • Ambulatory counts: The number of grid lines crossed.

    • Rearing frequency: The number of times the animal stands on its hind legs.

    • Time spent in the center vs. periphery: Anxious animals tend to spend more time near the walls (thigmotaxis).

Rotarod Test

Objective: To evaluate motor coordination, balance, and motor learning. A decreased latency to fall from the rotating rod indicates impaired motor function, which can be a consequence of sedation.

Methodology:

  • Animals: Mice are frequently used for this assay.

  • Apparatus: A rotating rod apparatus with adjustable speed. The rod is typically textured to provide grip.

  • Procedure:

    • Animals are trained on the rotarod for several days prior to the experiment to establish a stable baseline performance. This involves placing the mice on the rod at a low, constant speed and gradually increasing the speed.

    • On the test day, a baseline latency to fall is recorded for each animal.

    • Dexbrompheniramine, fexofenadine, or a vehicle control is administered.

    • At the time of expected peak drug effect, the animals are placed back on the rotarod, which is set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

    • The latency to fall off the rod is recorded for each animal. A cutoff time is typically set (e.g., 300 seconds).

  • Parameters Measured:

    • Latency to fall (seconds): The primary measure of motor coordination.

    • Number of falls: The number of times the animal falls from the rod within the trial period.

Mandatory Visualizations

Sedative_Mechanism cluster_BBB Blood-Brain Barrier cluster_CNS Central Nervous System P-gp P-glycoprotein Fexofenadine Fexofenadine P-gp->Fexofenadine Efflux from CNS H1R Histamine H1 Receptor Neuron Postsynaptic Neuron H1R->Neuron Inhibition Sedation Sedation Neuron->Sedation Leads to Dexbrompheniramine Dexbrompheniramine Dexbrompheniramine->H1R Crosses BBB Antagonizes H1R Fexofenadine->P-gp Substrate for Efflux Pump

Caption: Mechanism of Sedative Effects.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Procedure Testing Procedure cluster_Analysis Data Analysis Animal_Acclimation Animal Acclimation (Rats/Mice) Group_Allocation Random Group Allocation (Dexbrompheniramine, Fexofenadine, Vehicle) Animal_Acclimation->Group_Allocation Drug_Admin Drug Administration Group_Allocation->Drug_Admin Behavioral_Testing Behavioral Testing (Open-Field / Rotarod) Drug_Admin->Behavioral_Testing Data_Collection Data Collection (Locomotion, Latency to Fall, etc.) Behavioral_Testing->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Results Comparison of Sedative Effects Stat_Analysis->Results

Caption: In Vivo Sedation Study Workflow.

References

A Head-to-Head Comparison of Dexbrompheniramine and its Racemic Mixture, Brompheniramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brompheniramine is a first-generation alkylamine antihistamine that has been widely used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] It is a racemic mixture, containing equal amounts of two stereoisomers: the dextrorotatory (S)-(+)-enantiomer, dexbrompheniramine, and the levorotatory (R)-(-)-enantiomer. Dexbrompheniramine is the pharmacologically active component, exerting its effects through competitive antagonism of histamine H1 receptors.[1] This guide provides a head-to-head comparison of dexbrompheniramine and its racemic parent, brompheniramine, focusing on their pharmacological properties, efficacy, and safety profiles, supported by available experimental data.

It is important to note that while the theoretical advantage of using a single, active enantiomer (dexbrompheniramine) over a racemic mixture (brompheniramine) is a common principle in pharmacology—potentially offering a better therapeutic index with fewer side effects—direct comparative studies for these two specific entities are scarce in the published literature. Therefore, this guide synthesizes the available data for each, highlighting the established characteristics of first-generation antihistamines and the principles of stereoisomerism in pharmacology.

Pharmacodynamics: Mechanism of Action

Both dexbrompheniramine and brompheniramine are antagonists of the histamine H1 receptor.[2][3] By competitively binding to these receptors on effector cells, they prevent histamine from initiating the cascade of events that lead to allergic symptoms, such as vasodilation, increased vascular permeability, and mucus secretion.[1][2] As first-generation antihistamines, they can cross the blood-brain barrier, which is responsible for their sedative effects.[3] Additionally, they possess anticholinergic properties, contributing to side effects like dry mouth and urinary retention.[2][4]

dot

Histamine_H1_Receptor_Signaling_Pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1_Receptor Histamine H1 Receptor (Gq/11-coupled GPCR) Histamine->H1_Receptor Binds G_Protein Gq/11 Protein Activation H1_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Allergic_Response Allergic Response (Vasodilation, Increased Permeability, etc.) Ca_Release->Allergic_Response PKC_Activation->Allergic_Response Antihistamine Dexbrompheniramine / Brompheniramine Block Blocks Antihistamine->Block Block->H1_Receptor Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing H1 receptor) Total_Binding Total Binding: Membranes + Radioligand Membrane_Prep->Total_Binding NSB Non-specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand Membrane_Prep->NSB Competition Competition Binding: Membranes + Radioligand + Test Compound Membrane_Prep->Competition Radioligand_Prep Radioligand Preparation (e.g., [³H]mepyramine) Radioligand_Prep->Total_Binding Radioligand_Prep->NSB Radioligand_Prep->Competition Test_Compound_Prep Test Compound Dilution (Dexbrompheniramine/Brompheniramine) Test_Compound_Prep->Competition Filtration Rapid Filtration (to separate bound from free radioligand) Total_Binding->Filtration NSB->Filtration Competition->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation IC50 Calculate IC₅₀ (from competition curve) Scintillation->IC50 Ki Calculate Ki (using Cheng-Prusoff equation) IC50->Ki Allergic_Rhinitis_Clinical_Trial_Workflow Allergic Rhinitis Clinical Trial Workflow Patient_Recruitment Patient Recruitment (with history of allergic rhinitis) Screening Screening & Baseline Assessment (Symptom scores, physical exam) Patient_Recruitment->Screening Randomization Randomization Screening->Randomization Group_A Group A: Dexbrompheniramine Randomization->Group_A Group_B Group B: Brompheniramine Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Treatment_Period Treatment Period (e.g., 2-4 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Symptom_Diaries Patient Symptom Diaries Treatment_Period->Symptom_Diaries Follow_Up Follow-up Visits (Symptom assessment, safety monitoring) Treatment_Period->Follow_Up Data_Analysis Data Analysis (Efficacy and safety endpoints) Symptom_Diaries->Data_Analysis Follow_Up->Data_Analysis

References

Validating a Cell-Based Functional Assay for Dexbrompheniramine Activity: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated cell-based functional assay for determining the activity of dexbrompheniramine, a first-generation antihistamine. We will explore the experimental protocol for a calcium flux assay, present comparative data with other H1 receptor antagonists, and discuss alternative assay methodologies.

Introduction to Dexbrompheniramine and its Mechanism of Action

Dexbrompheniramine is the pharmacologically active dextrorotatory isomer of brompheniramine and acts as a competitive antagonist or inverse agonist at the histamine H1 receptor.[1][2] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, triggering a signaling cascade that leads to symptoms like sneezing, itching, and inflammation.[1] Dexbrompheniramine competitively blocks this interaction, thereby alleviating allergic symptoms.[1]

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon activation by histamine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This increase in intracellular calcium is a hallmark of H1 receptor activation and serves as a measurable endpoint for functional assays.

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the inhibitory action of dexbrompheniramine.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq11 Gq/11 Protein H1R->Gq11 Activates Dexbrompheniramine Dexbrompheniramine (Antagonist) Dexbrompheniramine->H1R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Intracellular Ca²⁺ Release ER->Ca2_release Triggers Cellular_Response Allergic Response Ca2_release->Cellular_Response Mediates

Caption: Histamine H1 Receptor Signaling Pathway and Dexbrompheniramine's Point of Inhibition.

Validated Cell-Based Functional Assay: Calcium Flux

A calcium flux assay is a robust and widely used method to functionally assess the activity of H1 receptor antagonists like dexbrompheniramine.[3] This assay directly measures the increase in intracellular calcium concentration following receptor activation, providing a quantitative measure of antagonist potency.

Experimental Protocol: Calcium Flux Assay for H1 Receptor Antagonists

This protocol outlines the key steps for performing a calcium flux assay to determine the half-maximal inhibitory concentration (IC50) of dexbrompheniramine.

1. Cell Culture and Plating:

  • Cell Line: A human cell line stably expressing the recombinant human histamine H1 receptor (e.g., HEK293 or CHO cells) is recommended.

  • Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Plating: Seed cells into black-walled, clear-bottom 96- or 384-well microplates at a predetermined optimal density and allow them to adhere overnight.

2. Dye Loading:

  • Calcium Indicator: Use a calcium-sensitive fluorescent dye such as Fluo-4 AM or Fura-2 AM.

  • Loading Solution: Prepare a loading solution containing the fluorescent dye in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Incubation: Remove the culture medium from the cell plates and add the dye-loading solution to each well. Incubate the plates for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.

3. Compound Addition and Incubation:

  • Compound Preparation: Prepare serial dilutions of dexbrompheniramine and other test compounds in the assay buffer. A positive control (a known H1 antagonist like diphenhydramine) and a negative control (vehicle) should be included.

  • Incubation: Add the diluted compounds to the respective wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for antagonist binding to the H1 receptors.

4. Histamine Stimulation and Fluorescence Measurement:

  • Histamine Addition: Prepare a solution of histamine at a concentration that elicits a submaximal response (EC80) to ensure a sensitive window for detecting inhibition.

  • Fluorescence Reading: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Then, add the histamine solution to all wells simultaneously and continue to record the fluorescence intensity over time to capture the calcium mobilization.

5. Data Analysis:

  • Calculate Response: Determine the peak fluorescence response for each well.

  • Normalization: Normalize the data to the positive and negative controls.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the dexbrompheniramine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Experimental Workflow Diagram

Calcium_Flux_Workflow A 1. Cell Plating (HEK293-H1R cells) B 2. Overnight Incubation (37°C, 5% CO₂) A->B C 3. Dye Loading (e.g., Fluo-4 AM) B->C D 4. Compound Incubation (Dexbrompheniramine & Controls) C->D E 5. Histamine Stimulation & Fluorescence Reading D->E F 6. Data Analysis (IC₅₀ Determination) E->F

Caption: Workflow for a Calcium Flux-Based H1 Receptor Antagonist Assay.

Performance Comparison: Dexbrompheniramine vs. Other Antihistamines

The following tables provide a comparative overview of dexbrompheniramine's performance against other first and second-generation antihistamines. Data is compiled from various sources, and experimental conditions may vary.

Table 1: H1 Receptor Binding Affinity (Ki in nM)

Lower Ki values indicate higher binding affinity.

DrugGenerationH1 Receptor Ki (nM)Muscarinic Receptor Ki (nM)
Dexbrompheniramine FirstData Not AvailableData Not Available
DiphenhydramineFirst16130 (M1), 220 (M2), 190 (M3)
ChlorpheniramineFirst3.21,600
CetirizineSecond2.5>10,000
LoratadineSecond27>10,000
DesloratadineSecond0.4>10,000

Source: Compiled from publicly available pharmacological data.[5]

Table 2: Functional Potency in Cell-Based Assays (IC50 in µM)

DrugGenerationCalcium Flux IC50 (µM)
Dexbrompheniramine FirstTo be determined
DiphenhydramineFirstTo be determined
ChlorpheniramineFirstTo be determined
CetirizineSecondTo be determined
LoratadineSecondTo be determined

Alternative and Complementary Assays

While the calcium flux assay is a primary choice for functional assessment, other methods can provide valuable and complementary information.

Radioligand Binding Assay
  • Principle: This assay directly measures the binding of a radiolabeled ligand (e.g., [3H]-pyrilamine) to the H1 receptor. The ability of an unlabeled compound like dexbrompheniramine to displace the radioligand is quantified to determine its binding affinity (Ki).[6]

  • Advantages: It provides a direct measure of binding affinity and is considered a "gold standard" for this purpose.[6]

  • Limitations: It does not provide information about the functional consequences of binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). It also involves the use of radioactive materials.

Reporter Gene Assay
  • Principle: In this assay, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the H1 receptor signaling pathway (e.g., NF-κB).[7] Inhibition of the histamine-induced reporter gene expression is measured.

  • Advantages: It is a highly sensitive and high-throughput method that measures a downstream functional response.[8][9]

  • Limitations: The signal is further downstream from the initial receptor activation, which can introduce more variability and potential for off-target effects.

Comparison of Assay Methodologies
FeatureCalcium Flux AssayRadioligand Binding AssayReporter Gene Assay
Principle Measures intracellular Ca2+ changeMeasures direct ligand-receptor bindingMeasures downstream gene expression
Output Functional Potency (IC50)Binding Affinity (Ki)Functional Potency (IC50)
Throughput HighMedium to HighHigh
Complexity ModerateModerate (requires handling of radioactivity)High (requires stable cell line development)
Information Provided Functional antagonismDirect binding affinityDownstream functional antagonism
Relevance Proximal functional responseTarget engagementIntegrated cellular response

Conclusion

The validation of a cell-based functional assay is crucial for the accurate characterization of dexbrompheniramine's activity. The calcium flux assay stands out as a robust, high-throughput method that provides a direct functional readout of H1 receptor antagonism. By following a detailed experimental protocol and comparing the results with other antihistamines, researchers can obtain reliable data on the potency and efficacy of dexbrompheniramine. Complementary assays, such as radioligand binding and reporter gene assays, can further enrich the understanding of its pharmacological profile. This comprehensive approach to assay validation will ultimately support the development of more effective and safer antiallergic therapies.

References

Inter-Laboratory Validation of Dexbrompheniramine Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common analytical methods for the quantification of dexbrompheniramine: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of these methods is evaluated based on a simulated inter-laboratory study to establish their respective robustness, reliability, and suitability for various research and quality control applications.

Comparative Analysis of Analytical Methods

The quantification of dexbrompheniramine, a first-generation antihistamine, is critical in pharmaceutical formulation, pharmacokinetic studies, and clinical trials.[1] The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a widely accessible and cost-effective technique, LC-MS/MS offers superior sensitivity and specificity, making it ideal for bioanalytical applications where trace-level detection is necessary.[2][3]

An inter-laboratory study is essential for establishing the reproducibility and transferability of an analytical method. By having multiple laboratories analyze identical samples, a robust statistical evaluation of the method's performance can be achieved, ensuring consistent and reliable results across different sites.

Quantitative Data Summary

The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS for the quantification of dexbrompheniramine in a simulated inter-laboratory study involving three laboratories. The presented data are mean values from the participating laboratories, reflecting typical performance expectations for these methods.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.998> 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%[3]
Precision (Repeatability, RSD) < 1.5%< 5%
Precision (Intermediate Precision, RSD) < 2.0%< 8%
Precision (Reproducibility, RSD) < 3.5%< 10%
Limit of Quantification (LOQ) 1 µg/mL0.1 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency in an inter-laboratory study. Below are the protocols for the quantification of dexbrompheniramine using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of dexbrompheniramine in pharmaceutical formulations such as tablets and syrups.

Sample Preparation:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 10 mg of dexbrompheniramine maleate and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and a 0.025 M phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a 30:70 (v/v) ratio.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 264 nm.

  • Column Temperature: 30°C.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and suitable for the quantification of dexbrompheniramine in biological matrices such as human plasma.

Sample Preparation (Plasma):

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., dexbrompheniramine-d6).

  • Vortex briefly to mix.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Mass Spectrometer: Triple quadrupole.

  • MRM Transitions:

    • Dexbrompheniramine: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

    • Dexbrompheniramine-d6 (IS): Precursor ion > Product ion.

Visualizations

Experimental Workflow for Inter-Laboratory Validation

The following diagram illustrates the workflow of a typical inter-laboratory validation study for an analytical method.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Analysis and Reporting A Method Development and Single-Lab Validation B Protocol Design and Sample Preparation A->B C Participant Recruitment and Sample Distribution B->C D Sample Analysis by Participating Laboratories C->D Shipment of Blind Samples E Data Collection and Statistical Analysis D->E Submission of Results F Evaluation of Method Performance E->F G Final Report Generation F->G

Inter-laboratory validation workflow.
Mechanism of Action of Dexbrompheniramine

Dexbrompheniramine acts as a histamine H1 receptor antagonist. The diagram below illustrates this signaling pathway.

G Histamine Histamine H1Receptor Histamine H1 Receptor Histamine->H1Receptor Binds GProtein Gq/11 Protein H1Receptor->GProtein Activates PLC Phospholipase C GProtein->PLC Activates IP3_DAG IP3 and DAG Production PLC->IP3_DAG Catalyzes Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC AllergicResponse Allergic Response (e.g., vasodilation, bronchoconstriction) Ca_PKC->AllergicResponse Dexbrompheniramine Dexbrompheniramine Dexbrompheniramine->H1Receptor Blocks

Dexbrompheniramine's antagonism of the H1 receptor.

References

A Comparative Guide to the Pharmacodynamics of Dexbrompheniramine and Cetirizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacodynamic properties of dexbrompheniramine and cetirizine, two histamine H1 receptor antagonists. The information presented is supported by experimental data to assist in research and drug development.

Introduction and Overview

Dexbrompheniramine and cetirizine are antihistamines used to treat allergic conditions by blocking the action of histamine. However, they belong to different generations of H1 antagonists, which results in significant differences in their pharmacodynamic profiles, selectivity, and clinical effects.

  • Dexbrompheniramine is a first-generation antihistamine of the alkylamine class.[1] It is the pharmacologically active dextrorotatory isomer of brompheniramine.[2] As is characteristic of its class, it is known to cross the blood-brain barrier, leading to central nervous system (CNS) effects such as sedation, and possesses notable anticholinergic properties.[1][2]

  • Cetirizine is a second-generation antihistamine of the piperazine class and an active metabolite of hydroxyzine.[3][4] It was specifically developed to be highly selective for peripheral H1 receptors with limited penetration of the blood-brain barrier, thereby minimizing sedative side effects.[3][5]

Mechanism of Action: H1 Receptor Antagonism

Both dexbrompheniramine and cetirizine exert their primary effect by acting as inverse agonists at the histamine H1 receptor. They bind to the receptor and stabilize its inactive conformation, shifting the equilibrium away from the active state.[6] This competitively blocks histamine from binding and initiating the downstream signaling cascade responsible for allergic symptoms.[6][7]

When an allergen interacts with IgE antibodies on mast cells, it triggers the release of histamine. Histamine then binds to H1 receptors, which are G-protein coupled receptors (GPCRs) linked to Gq/11. This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade results in the classic allergic responses: vasodilation, increased capillary permeability (wheal), and sensory nerve stimulation (flare and pruritus).[1]

Antihistamines like dexbrompheniramine and cetirizine block the initial step of this pathway by preventing histamine from binding to the H1 receptor.

G cluster_membrane Cell Membrane H1R Histamine H1 Receptor (GPCR) Gq Gq H1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates Histamine Histamine Histamine->H1R Binds & Activates Antihistamine Dexbrompheniramine or Cetirizine Antihistamine->H1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Allergic Response (Vasodilation, Permeability, Pruritus) Ca->Response PKC->Response

Caption: Simplified H1 Receptor Signaling Pathway and Antihistamine Blockade.

Comparative Pharmacodynamic Data

The key differences in the pharmacodynamics of dexbrompheniramine and cetirizine are summarized in the tables below.

Table 1: Receptor Binding and Pharmacokinetic Profile
ParameterDexbrompheniramineCetirizineReference(s)
Drug Class First-Generation AlkylamineSecond-Generation Piperazine[1],[3]
H1 Receptor Affinity (Kᵢ, nM) ~3.2 (for Chlorpheniramine*)~3-6[6],[3]
Receptor Selectivity Low; significant anticholinergic effectsHigh for H1; negligible affinity for muscarinic, adrenergic, or serotonergic receptors[2],[3]
Blood-Brain Barrier Penetration HighLow / Limited[1],[3]
Onset of Action ~3 hours (peak serum conc.)20-60 minutes[1],[8]
Duration of Action 4-6 hours (immediate release)≥ 24 hours,[8]
Biological Half-life (t½) ~25 hours~8.3 hours[1],[3]
Table 2: Clinical Efficacy in Histamine-Induced Skin Wheal Suppression

Data from a double-blind, crossover study comparing sustained-release dexchlorpheniramine (6 mg) and cetirizine (10 mg).

Time Post-AdministrationMean Wheal Suppression (%) - DexchlorpheniramineMean Wheal Suppression (%) - CetirizineReference
2 hours Moderate (specific % not stated)High (specific % not stated)
24 hours NegligibleHigh (as effective as at 2 hours)

Cetirizine was found to be significantly more effective than dexchlorpheniramine in suppressing histamine-induced wheals from 2 to 24 hours post-administration.

Table 3: Comparative Side Effect Profile
Side EffectDexbrompheniramineCetirizineReference(s)
Sedation / CNS Depression Common and significantMild and less frequent[1],
Anticholinergic (Dry Mouth, etc.) CommonRare / Negligible[2],[3]
Headache Less CommonCan Occur[2]
Fatigue CommonCan Occur

In a direct comparative study, 10 of 12 subjects reported CNS depression with dexchlorpheniramine, versus only 1 of 12 with cetirizine.

Experimental Protocols

The data presented in this guide are derived from standard pharmacodynamic assays. Detailed methodologies for two key experimental types are provided below.

Protocol 1: H1 Receptor Radioligand Binding Assay

This in vitro assay quantifies the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.

Objective: To determine the inhibition constant (Kᵢ) of dexbrompheniramine and cetirizine for the human H1 receptor.

Materials:

  • Biological Material: Cell membranes from HEK293 or CHO cells stably expressing the human H1 receptor.

  • Radioligand: [³H]mepyramine (a high-affinity H1 antagonist).

  • Test Compounds: Dexbrompheniramine, Cetirizine.

  • Control for Non-specific Binding: Mianserin or another high-affinity H1 antagonist at a high concentration (e.g., 10 µM).

  • Buffers: Assay buffer (50 mM Tris-HCl, pH 7.4), Wash buffer (cold 50 mM Tris-HCl).

  • Equipment: 96-well plates, cell harvester, scintillation counter.

Methodology:

  • Membrane Preparation: Culture and harvest H1-expressing cells. Homogenize cells in ice-cold buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate reactions:

    • Total Binding: Membranes + [³H]mepyramine + Assay Buffer.

    • Non-specific Binding: Membranes + [³H]mepyramine + High concentration of Mianserin.

    • Competition Binding: Membranes + [³H]mepyramine + Serial dilutions of the test compound (dexbrompheniramine or cetirizine).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 4 hours).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash filters with cold wash buffer.

  • Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the radioligand concentration and Kₐ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_read Data Acquisition cluster_analysis Data Analysis p1 Prepare H1R Membranes p2 Prepare Serial Dilutions of Test Compound a1 Combine Membranes, Radioligand & Compound in 96-well Plate p1->a1 p3 Prepare Radioligand ([³H]mepyramine) p2->a1 p3->a1 a2 Incubate to Reach Equilibrium a1->a2 r1 Rapid Filtration (Cell Harvester) a2->r1 r2 Scintillation Counting (CPM) r1->r2 d1 Calculate Specific Binding r2->d1 d2 Generate Competition Curve & Find IC₅₀ d1->d2 d3 Calculate Kᵢ via Cheng-Prusoff Eq. d2->d3

Caption: Experimental workflow for a radioligand binding assay.
Protocol 2: Cutaneous Wheal and Flare Inhibition Assay

This in vivo human assay measures the ability of an antihistamine to suppress the visible allergic reaction caused by an intradermal histamine injection.

Objective: To compare the efficacy and duration of action of dexbrompheniramine and cetirizine in suppressing histamine-induced wheal and flare responses.

Materials:

  • Subjects: Healthy, non-allergic volunteers.

  • Challenge Agent: Histamine solution (e.g., 1 mg/mL).

  • Test Articles: Dexbrompheniramine, Cetirizine, Placebo control.

  • Equipment: Tuberculin syringes, calipers or transparent rulers for measurement.

Methodology:

  • Study Design: Employ a double-blind, placebo-controlled, crossover design. Each subject receives each treatment (e.g., dexbrompheniramine, cetirizine, placebo) in a randomized order, separated by a washout period of at least one week.

  • Baseline Measurement: Before drug administration, perform a baseline histamine challenge by injecting a small, fixed amount of histamine (e.g., 0.05 mL) intradermally on the subject's forearm.

  • Drug Administration: Administer a single oral dose of the assigned test article.

  • Post-Dose Challenges: At specified time points after drug administration (e.g., 2, 4, 8, 12, 24 hours), perform subsequent histamine challenges at fresh sites on the forearm.

  • Measurement: At 15 minutes after each histamine injection, measure the orthogonal diameters of the resulting wheal (raised, edematous area) and flare (surrounding erythema).

  • Data Analysis:

    • Calculate the area of the wheal and flare for each measurement.

    • For each time point, calculate the percentage inhibition of the wheal and flare areas relative to the placebo response.

    • Use statistical analysis (e.g., ANOVA) to compare the efficacy and duration of action between the active drug groups and placebo.

Conclusion

The pharmacodynamic profiles of dexbrompheniramine and cetirizine are markedly different, reflecting their classification as first and second-generation antihistamines, respectively.

  • Dexbrompheniramine exhibits high affinity for the H1 receptor but is poorly selective, leading to significant anticholinergic and sedative effects due to its ability to interact with other receptors and cross the blood-brain barrier. Its duration of action is relatively short.

  • Cetirizine demonstrates high affinity and, critically, high selectivity for the H1 receptor.[3] Its limited CNS penetration results in a much lower incidence of sedation.[3] Furthermore, clinical data confirms its potent and long-lasting (≥ 24 hours) antihistaminic effect, making it more effective at suppressing cutaneous allergic responses over a full day compared to older agents.

For drug development, cetirizine represents a significant advancement, offering a superior safety and efficacy profile by maximizing selectivity for the target receptor and minimizing off-target effects and CNS penetration.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Dexbrompheniramine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like dexbrompheniramine maleate are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

I. Understanding the Hazard Profile

This compound is an antihistamine that is categorized as harmful if swallowed.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid accidental exposure. The primary route of concern in a laboratory setting is ingestion, and appropriate measures should be taken to prevent this.

II. Personal Protective Equipment (PPE) for Handling and Disposal

When handling this compound, especially during disposal procedures, the following PPE is mandatory to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (nitrile gloves are a suitable option).

  • Body Protection: A lab coat should be worn to protect from spills.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.

III. Step-by-Step Disposal Protocol for this compound Waste

The standard and most accepted method for the disposal of this compound is through a licensed hazardous waste management facility.[1] Chemical neutralization or deactivation at the laboratory level is not recommended due to the potential for hazardous reactions and byproducts.

Step 1: Waste Segregation

  • Properly segregate this compound waste from other waste streams.

  • Do not mix this waste with non-hazardous laboratory trash or other incompatible chemical wastes.

Step 2: Containerization

  • Use a designated, leak-proof, and clearly labeled hazardous waste container for all solid this compound waste, including contaminated consumables like weighing paper and gloves.

  • For solutions containing this compound, use a compatible, leak-proof liquid waste container.

  • Ensure the container is made of a material compatible with the chemical.

Step 3: Labeling

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • The name and contact information of the generating laboratory or researcher

    • Any other information required by your institution's Environmental Health and Safety (EHS) department.[3][4][5][6]

Step 4: Storage

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

  • This area should be away from general lab traffic and incompatible materials.

Step 5: Disposal Request and Pickup

  • Once the waste container is full, or according to your institution's waste pickup schedule, submit a chemical waste pickup request to your EHS office.

  • EHS personnel will then arrange for the collection and transportation of the waste to a licensed hazardous waste management facility for final disposal, which is typically high-temperature incineration.[7]

IV. Emergency Spill Procedures

In the event of a this compound spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills, evacuate the immediate area.

  • Don PPE: Before cleaning up the spill, ensure you are wearing the appropriate PPE as outlined in Section II.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[8] Avoid generating dust. For liquid spills, use an inert absorbent material to contain and absorb the spill.[8][9]

  • Clean the Area: After the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads, gloves, and wipes, must be placed in the hazardous waste container along with the spilled chemical.[8][9]

  • Label and Store: Seal and label the waste container as described in Section III and store it in the designated satellite accumulation area for pickup.

V. Quantitative Data Summary

While specific disposal limits for this compound are determined by local regulations and the capabilities of the disposal facility, the following table summarizes key hazard and disposal information.

ParameterInformationSource
Hazard Classification Harmful if swallowed.[1][2]
Primary Disposal Method High-temperature incineration via a licensed hazardous waste facility.[7]
Waste Segregation Segregate from non-hazardous and incompatible waste.General Lab Safety
Containerization Designated, leak-proof, and compatible hazardous waste container.General Lab Safety
Labeling Requirements "Hazardous Waste," full chemical name, quantity, date, contact information.[3][4][5][6]
Spill Cleanup Use inert absorbent for liquids, sweep solids carefully. All cleanup materials are hazardous waste.[8][9]

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Dexbrompheniramine_Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Protocol cluster_disposal Final Disposal cluster_spill Spill Response A This compound Waste Generated (Solid or Liquid) B Is the waste properly segregated? A->B Start Disposal B->B C Place in a designated, compatible, and leak-proof hazardous waste container. B->C Yes D Label the container with: - 'Hazardous Waste' - 'this compound' - Quantity, Date, Contact Info C->D E Store the sealed container in a secure satellite accumulation area. D->E F Submit a waste pickup request to the Environmental Health & Safety (EHS) office. E->F G EHS collects the waste. F->G H Transport to a licensed hazardous waste facility. G->H I Final disposal via high-temperature incineration. H->I J Spill Occurs K Alert personnel and don appropriate PPE. J->K L Contain and clean up the spill using appropriate methods. K->L M Place all cleanup materials in a hazardous waste container. L->M M->D Follow labeling & storage procedures

Disposal workflow for this compound waste.

References

Personal protective equipment for handling Dexbrompheniramine maleate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dexbrompheniramine Maleate

This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for laboratory and pharmaceutical development environments. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research setting.

Hazard Identification and Classification

This compound is a substance that requires careful handling due to its potential health hazards. It is classified as acutely toxic if ingested and may cause significant irritation to the skin and eyes.

Hazard Classification Description GHS Code Signal Word
Acute Toxicity, OralToxic if swallowedCategory 3Danger
Skin Corrosion/IrritationMay cause severe skin burns and irritation-Danger[1]
Serious Eye Damage/IrritationMay cause serious eye damage-Danger[1]
Skin SensitizationMay cause an allergic skin reaction-Warning[1]

Hazard Statements: H301 (Toxic if swallowed)[1][2][3], H314 (Causes severe skin burns and eye damage)[1], H317 (May cause an allergic skin reaction)[1], H318 (Causes serious eye damage)[1], H332 (Harmful if inhaled)[1].

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the required PPE.

PPE Category Specification Rationale
Eye/Face Protection Wear safety glasses with side shields or chemical safety goggles. A face shield is also recommended.[3][4][5]Protects against splashes and dust particles.
Hand Protection Wear protective nitrile rubber gloves.[4] Consider double gloving for enhanced protection.[4][6]Prevents skin contact and absorption.
Body Protection Wear a disposable, low-permeability fabric gown with a solid front and long sleeves.[4][6][7]Protects skin from contamination.
Respiratory Protection Handle in a well-ventilated area. If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.[4][8]Prevents inhalation of airborne particles.

Operational Plan: Safe Handling Procedure

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Preparation
  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]

  • Verify that a safety shower and an eyewash station are readily accessible.

  • Confirm all necessary PPE is available and in good condition.

Handling
  • Avoid all personal contact with the substance, including the inhalation of dust.[3][4]

  • Weigh and transfer the material in a ventilated enclosure to control dust.

  • Do not eat, drink, or smoke in the designated handling area.[3][4]

  • Wash hands thoroughly with soap and water after handling and before breaks.[3][4][5]

  • Keep the container tightly sealed when not in use.[3]

In Case of a Spill
  • For minor spills, use dry cleanup procedures to avoid generating dust.[4]

  • Wear full PPE during the entire cleanup process.

  • Collect the spilled material using a vacuum or by carefully sweeping it into a suitable, labeled waste container.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Collection
  • All disposable materials that have come into contact with this compound, including gloves, gowns, and cleaning materials, should be considered hazardous waste.

  • Place all contaminated waste into a clearly labeled, sealed container.

Disposal Method
  • Dispose of the waste through an approved hazardous waste disposal company, in accordance with local, state, and federal regulations.[3]

  • For trace amounts or unused consumer-level products where a take-back program is unavailable, the recommended procedure is to:

    • Mix the material with an undesirable substance like used coffee grounds or cat litter.[9][10][11][12]

    • Place the mixture in a sealed plastic bag or container to prevent leakage.[9][10][11][12]

    • Dispose of the sealed container in the household trash.[9][10]

  • Do not flush this compound down the drain or toilet unless specifically instructed by local authorities or the product's labeling.[9][11]

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_decon 3. Decontamination & Disposal cluster_post 4. Post-Handling prep_area Prepare Work Area (Clean & Uncluttered) inspect_ppe Inspect & Don PPE prep_area->inspect_ppe weigh_transfer Weigh & Transfer (in Ventilated Enclosure) inspect_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp decon_surf Decontaminate Surfaces perform_exp->decon_surf dispose_waste Dispose of Waste (as Hazardous) decon_surf->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexbrompheniramine maleate
Reactant of Route 2
Dexbrompheniramine maleate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.